molecular formula C32H39NO4 B015129 Fexofenadine CAS No. 83799-24-0

Fexofenadine

Numéro de catalogue: B015129
Numéro CAS: 83799-24-0
Poids moléculaire: 501.7 g/mol
Clé InChI: RWTNPBWLLIMQHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fexofenadine is a potent and selective second-generation histamine H1-receptor antagonist, widely utilized in biochemical and pharmacological research. As the active metabolite of terfenadine, it offers a favorable profile by lacking the cardiotoxic effects associated with its parent compound, making it a critical tool for studying peripheral histamine response without central nervous system penetration. Its primary research value lies in the investigation of allergic response mechanisms, mast cell-mediated inflammation, and the development of in vitro and in vivo models for allergy and asthma. A key area of scientific interest is this compound's role as a probe substrate for drug transporter proteins, specifically P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATP). This property makes it indispensable for studies focused on drug-drug interactions, intestinal absorption, blood-brain barrier permeability, and hepatobiliary excretion. Researchers employ this compound to elucidate the complex interplay between membrane transporters and drug pharmacokinetics. Supplied with high purity and stability, our this compound is designed to support robust, reproducible data generation in your investigative studies.

Propriétés

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNPBWLLIMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861411
Record name Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from methanol-butanone

CAS No.

83799-24-0
Record name Fexofenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83799-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexofenadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083799240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEXOFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6582LOH6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FEXOFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195-197 °C, 142.5 °C
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXOFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The In Vitro Anti-inflammatory Profile of Fexofenadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a second-generation histamine (B1213489) H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Beyond its primary antihistaminic action, a growing body of in vitro evidence elucidates its distinct anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro studies that have explored the anti-inflammatory mechanisms of this compound, offering valuable insights for researchers and professionals in the field of drug development and immunology. The subsequent sections will delve into the specific cellular and molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Modulation of Inflammatory Mediators and Cellular Responses

This compound exerts its anti-inflammatory effects through a multi-faceted approach, influencing a variety of cell types and signaling cascades integral to the inflammatory response. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines and chemokines, downregulate the expression of adhesion molecules, and interfere with key inflammatory signaling pathways.

Inhibition of Cytokine and Chemokine Release

This compound has been shown to significantly attenuate the production and release of several key cytokines and chemokines from various cell types implicated in allergic inflammation.

  • Interleukin-6 (IL-6) and Interleukin-8 (IL-8): In a model using a human conjunctival epithelial cell line (WK) and a fibroblast cell line (HEL), this compound demonstrated a dose-dependent decrease in the spontaneous release of IL-6 from fibroblasts.[1] Furthermore, in a human nasal epithelium model, this compound at a concentration of 1 µM significantly reduced the histamine-induced secretion of IL-6 and IL-8.[2][3] Pre-treatment with this compound for one hour showed a more pronounced downregulation of IL-6 and IL-8, with an improved anti-inflammatory effect of 22.2% and 39.7% respectively.[2] Studies on human nasal epithelial cells (HNEC) from patients with seasonal allergic rhinitis also revealed that this compound attenuated the eosinophil-induced release of IL-8 and granulocyte-macrophage colony-stimulating factor (GM-CSF).[4] In human intestinal epithelial cells (HCT116 and COLO205), this compound significantly inhibited the TNF-α-stimulated upregulation of IL-8 expression.[5]

  • RANTES (CCL5) and Eotaxin (CCL11): In studies involving nasal polyp fibroblasts (NPFs), this compound at concentrations of 250 ng/ml and higher inhibited the production of the eosinophil chemoattractants RANTES and eotaxin in response to stimulation with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6] This inhibition was also observed at the mRNA level for both chemokines.[6]

  • Tumor Necrosis Factor-alpha (TNF-α): this compound has been found to suppress the production of TNF-α from cultured mast cells following antigenic stimulation, with a minimum effective concentration of 200 ng/ml.[7][8]

Cell TypeStimulantMediator InhibitedThis compound Concentration% Inhibition / EffectReference
Human Fibroblasts (HEL)SpontaneousIL-6Dose-dependentDecrease in release[1]
Human Nasal EpitheliumHistamine (100 µM)IL-6, IL-81 µMSignificant reduction[2][3]
Human Nasal Epithelial Cells (HNEC)EosinophilsIL-8, GM-CSF10⁻⁹ to 10⁻³ MSignificant attenuation[4]
Human Intestinal Epithelial CellsTNF-αIL-8Not specifiedSignificant inhibition[5]
Nasal Polyp Fibroblasts (NPFs)LPS (1 µg/ml) or TNF-αRANTES, Eotaxin≥ 250 ng/mlSignificant inhibition[6]
Cultured Mast CellsAntigenTNF-α, VEGF, KC≥ 200 ng/mlSignificant suppression[7][8]
Downregulation of Adhesion Molecule Expression

The recruitment of inflammatory cells to the site of inflammation is a critical step in the allergic cascade, mediated by the expression of adhesion molecules on various cell surfaces. This compound has been shown to modulate the expression of these molecules.

  • Intercellular Adhesion Molecule-1 (ICAM-1): this compound has demonstrated the ability to inhibit ICAM-1 expression on multiple cell types. In a human conjunctival epithelial cell line (WK), this compound at 50 µg/mL significantly reduced the basal expression of ICAM-1.[1] It also decreased the levels of soluble ICAM-1 (sICAM-1) in IFN-γ-stimulated WK cells.[1] On human fibroblasts (HEL), this compound was able to inhibit the IFN-γ-induced upregulation of ICAM-1.[1] Furthermore, this compound at concentrations between 10⁻³ and 10⁻⁴ M inhibited the expression of ICAM-1 on human peripheral eosinophils.[9] In human nasal epithelial cells, this compound attenuated the eosinophil-induced release of sICAM-1.[4]

Cell TypeStimulantAdhesion MoleculeThis compound ConcentrationEffectReference
Human Conjunctival Epithelial Cells (WK)BasalICAM-150 µg/mLSignificant reduction[1]
Human Conjunctival Epithelial Cells (WK)IFN-γsICAM-1Not specifiedDecrease in levels[1]
Human Fibroblasts (HEL)IFN-γICAM-1Not specifiedInhibition of upregulation[1]
Human Peripheral EosinophilsIFN-γ and TNF-αICAM-110⁻³ to 10⁻⁴ MInhibition of expression[9]
Human Nasal Epithelial Cells (HNEC)EosinophilssICAM-1Not specifiedAttenuation of release[4]
Effects on Eosinophils and Mast Cells

Eosinophils and mast cells are central players in the pathophysiology of allergic diseases. This compound has been shown to directly impact the function of these cells.

  • Eosinophil Apoptosis and Chemotaxis: this compound, at concentrations from 10⁻³ to 6 x 10⁻⁴ M, induced a significant increase in the percentage of apoptotic eosinophils.[9] It also attenuated eosinophil chemotaxis induced by conditioned medium from human nasal epithelial cell cultures.[4]

  • Mast Cell Stabilization: In vitro studies have demonstrated that this compound can inhibit the release of inflammatory mediators from mast cells upon antigenic stimulation.[7][8] This suggests a stabilizing effect on mast cells, which is a crucial aspect of its anti-inflammatory action.

Interference with Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been identified as a potent inhibitor of this pathway. In vitro and in vivo studies have shown that this compound can inhibit TNF-α-induced NF-κB signaling.[10] In intestinal epithelial cells, this compound was shown to suppress NF-κB DNA-binding activity.[5]

NF_kB_Inhibition_by_this compound TNFa TNF-α TNFR TNFR TNFa->TNFR cPLA2 cPLA2 TNFR->cPLA2 Activates IKK IKK Complex cPLA2->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p50/p65-IκBα (Inactive Complex) IkB->NFkB_inactive NFkB_dimer p50/p65 (NF-κB) NFkB_dimer->NFkB_inactive Nucleus Nucleus NFkB_dimer->Nucleus Translocates NFkB_inactive->NFkB_dimer Releases Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, ICAM-1) Nucleus->Gene_Expression Induces This compound This compound This compound->cPLA2 Inhibits

Caption: this compound inhibits the NF-κB signaling pathway by targeting cPLA2.

Cytosolic Phospholipase A2 (cPLA2)

A novel target for this compound's anti-inflammatory action has been identified as cytosolic phospholipase A2 (cPLA2).[10] this compound binds to the catalytic domain of cPLA2, inhibiting its phosphorylation and subsequent activity. This action is crucial as cPLA2 is involved in the production of arachidonic acid, a precursor for various pro-inflammatory mediators, and also plays a role in the activation of the NF-κB pathway.[10]

Cyclooxygenase (COX) Enzymes

This compound has also been shown to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2.[11][12][13] This selective inhibition of COX-2 may contribute to its anti-inflammatory properties by reducing the production of prostaglandins (B1171923) involved in inflammation.[12][13] Low concentrations of this compound (10⁻⁸ M) were found to inhibit ovine COX-2 activity.[13]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the in vitro assessment of this compound's anti-inflammatory properties.

Cell Culture and Stimulation
  • Cell Lines: A variety of human cell lines are utilized, including conjunctival epithelial cells (WK), fibroblasts (HEL), nasal polyp fibroblasts (NPFs), and intestinal epithelial cells (HCT116, COLO205).[1][5][6] Primary cells such as human nasal epithelial cells (HNEC) and peripheral eosinophils are also isolated from donors.[4][9]

  • Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Stimulation: To induce an inflammatory response, cells are stimulated with various agents such as:

    • Cytokines: Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are commonly used to upregulate the expression of adhesion molecules and other inflammatory markers.[1][9]

    • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of inflammation and is used to stimulate the production of cytokines and chemokines.[6]

    • Histamine: Used to mimic the early phase of an allergic reaction and induce the release of inflammatory mediators from epithelial cells.[2]

    • Antigenic Stimulation: For mast cell studies, cells are sensitized with IgE and then challenged with a specific antigen to trigger degranulation and mediator release.[7]

This compound Treatment

This compound hydrochloride is typically dissolved in a suitable solvent (e.g., cell culture medium or DMSO) to prepare stock solutions. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus, or are co-incubated with the stimulus and this compound.

In_Vitro_Experimental_Workflow start Start cell_culture Cell Culture (e.g., HNEC, Fibroblasts) start->cell_culture fexo_treatment This compound Treatment (Various Concentrations) cell_culture->fexo_treatment stimulation Inflammatory Stimulation (e.g., TNF-α, LPS, Histamine) fexo_treatment->stimulation incubation Incubation (Specified Time Period) stimulation->incubation supernatant_collection Collection of Culture Supernatants incubation->supernatant_collection cell_lysis Cell Lysis for Protein/RNA Analysis incubation->cell_lysis elisa ELISA (Cytokines, Chemokines, sICAM-1) supernatant_collection->elisa flow_cytometry Flow Cytometry (Adhesion Molecules, Apoptosis) cell_lysis->flow_cytometry pcr RT-PCR / Western Blot (Gene Expression, Protein Analysis) cell_lysis->pcr end End elisa->end flow_cytometry->end pcr->end

Caption: A generalized workflow for in vitro studies of this compound.

Analytical Methods

A range of analytical techniques are employed to quantify the effects of this compound on inflammatory markers and cellular processes.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method used to measure the concentration of secreted cytokines (IL-6, IL-8, TNF-α), chemokines (RANTES, eotaxin), and soluble adhesion molecules (sICAM-1) in culture supernatants.[4][6][7]

  • Flow Cytometry: This technique is used to analyze the surface expression of adhesion molecules such as ICAM-1 on cells.[1][9] It is also employed to assess apoptosis by using markers like Annexin V.[9]

  • Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the messenger RNA (mRNA) expression levels of inflammatory genes, providing insights into the transcriptional regulation by this compound.[5][6]

  • Western Blotting: This method is used to detect and quantify specific proteins within cell lysates, such as those involved in signaling pathways (e.g., phosphorylated forms of signaling proteins).[5]

  • Electrophoretic Mobility Shift Assay (EMSA): This assay is used to assess the DNA-binding activity of transcription factors like NF-κB.[5]

Conclusion

References

Fexofenadine's Effect on Mast Cell Degranulation and Histamine Release: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fexofenadine, a non-sedating, second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. Its primary mechanism of action is the potent and selective antagonism of peripheral histamine (B1213489) H1 receptors. While highly effective in mitigating histamine-mediated symptoms, its direct role in stabilizing mast cells and inhibiting their degranulation is a subject of nuanced investigation. This technical guide synthesizes the current scientific evidence regarding this compound's effects on mast cell functions, moving beyond its established H1-receptor blockade. We present quantitative data on its anti-inflammatory properties, detail key experimental protocols used in its evaluation, and visualize the complex signaling pathways governing mast cell activation. The evidence collectively suggests that while this compound's direct inhibition of histamine and tryptase release from mast cells upon acute immunological challenge is not supported, it exerts significant, clinically relevant anti-inflammatory effects by modulating the production of other key mediators, including cytokines and lipid mediators.

Introduction: Mast Cells and the Allergic Cascade

Mast cells are pivotal effector cells in the allergic inflammatory response. Situated in tissues that form environmental interfaces, such as the skin, respiratory tract, and gastrointestinal tract, they serve as sentinels of the immune system. Upon activation, typically via the cross-linking of surface-bound Immunoglobulin E (IgE) by an allergen, mast cells undergo degranulation. This process releases a host of pre-formed and newly synthesized inflammatory mediators.

  • Pre-formed Mediators: Stored in granules, these include histamine, tryptase, chymase, and heparin. Histamine is a primary driver of the acute allergic reaction, causing vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.

  • Newly Synthesized Mediators: Following activation, mast cells synthesize lipid mediators (leukotrienes and prostaglandins) and a wide array of cytokines and chemokines (e.g., TNF-α, IL-4, IL-5, IL-6, IL-13). These contribute to the late-phase allergic reaction and chronic allergic inflammation.

This compound's primary therapeutic role is to competitively block the action of released histamine at the H1 receptor, thereby preventing the downstream symptoms of the acute allergic response.[1][2] However, its potential for broader anti-inflammatory activity, including the modulation of mast cell mediator release, is critical for a complete understanding of its pharmacological profile.

Core Mechanism of Action: H1-Receptor Antagonism

This compound is the active carboxylic acid metabolite of terfenadine (B1681261).[1] It is a potent and highly selective peripheral H1-receptor antagonist with a demonstrated IC50 for the histamine H1 receptor of 246 nM.[3] Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[1] Its antagonism of the H1 receptor effectively suppresses the histamine-induced wheal and flare response, reduces symptoms of allergic rhinitis such as sneezing and rhinorrhea, and alleviates pruritus in urticaria.[1][4]

This compound and Mast Cell Stabilization: An Examination of the Evidence

A critical question for drug development professionals is whether this compound, like some other anti-allergic compounds, can prevent the initial step of mediator release by stabilizing mast cells. The evidence on this point is conflicting and suggests a more complex interaction than simple stabilization.

Evidence Against Direct Inhibition of Degranulation

The most direct and compelling evidence comes from a randomized, double-blind, placebo-controlled, crossover study in human subjects with seasonal allergic rhinitis. In this study, treatment with this compound (180 mg daily for one week) effectively inhibited allergen-induced symptoms and reduced vascular permeability. However, it did not reduce the release of the mast cell-specific mediators histamine and tryptase into nasal lavage fluid following allergen challenge.[5] This finding strongly indicates that, at therapeutic doses, this compound does not prevent acute IgE-mediated mast cell degranulation.[5] This contrasts with its parent compound, terfenadine, which had previously been shown to possess mast cell-stabilizing properties.[5][6]

Evidence for Modulation of Other Mast Cell-Derived Mediators

While this compound may not block the release of pre-formed granular contents, several studies demonstrate its ability to inhibit the production and release of other inflammatory molecules from mast cells and other cell types.

  • Cytokine and Chemokine Production: An in vitro study using cultured murine mast cells sensitized with IgE and challenged with a specific antigen showed that this compound significantly suppressed the production of Keratinocyte-derived Chemokine (KC), Vascular Endothelial Growth Factor (VEGF), and Tumor Necrosis Factor-alpha (TNF-α).[7][8] The effective concentration for this suppression was noted to be 200-250 ng/mL, which is within the range of therapeutic blood levels in humans.[7]

  • Lipid Mediators and Adhesion Molecules: this compound has been reported to decrease the production of leukotrienes (LTC₄, LTD₄, LTE₄) and prostaglandins (B1171923) (PGE₂).[9] Furthermore, a clinical study in patients with chronic idiopathic urticaria (CIU) found that four weeks of treatment with this compound 180 mg daily resulted in a significant decrease in the expression of the mast cell protease tryptase, as well as the adhesion molecules ELAM-1 and VCAM-1, in non-lesional skin.[10][11]

The reduction in tryptase expression observed in the CIU study, which contrasts with the lack of effect on acute tryptase release in the nasal challenge study, may suggest a long-term modulatory effect on mast cell function or population density rather than an immediate inhibition of degranulation.[5][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: Receptor Binding and In Vitro Inhibitory Concentrations

Parameter Value Species/Model Reference
Histamine H1 Receptor Inhibition (IC50) 246 nM In vitro [3]
Anti-Anaphylactic Activity (IC50) 95.5 nM In vitro [3]

| Suppression of KC, VEGF, TNF-α production | 200-250 ng/mL | Cultured Murine Mast Cells |[7][8] |

Table 2: Clinical Study Outcomes on Inflammatory Mediators

Mediator Effect Study Population Duration Protocol Reference
Histamine Release No significant reduction Allergic Rhinitis Patients 1 week Nasal Allergen Challenge [5]
Tryptase Release (Acute) No significant reduction Allergic Rhinitis Patients 1 week Nasal Allergen Challenge [5]
Tryptase Expression (Chronic) Significant Decrease (p=0.04) Chronic Urticaria Patients 4 weeks Skin Biopsy (Immunohistochemistry) [10]
ELAM-1 Expression Significant Decrease (p=0.02) Chronic Urticaria Patients 4 weeks Skin Biopsy (Immunohistochemistry) [10]

| VCAM-1 Expression | Significant Decrease (p=0.04) | Chronic Urticaria Patients | 4 weeks | Skin Biopsy (Immunohistochemistry) |[10] |

Key Experimental Protocols

Human Nasal Allergen Challenge Model (Allocco et al.)
  • Objective: To determine if this compound inhibits histamine and tryptase release during the early allergic response in humans.[5]

  • Design: Randomized, double-blind, placebo-controlled, two-way crossover study.[5]

  • Subjects: 20 individuals with a history of seasonal allergic rhinitis, studied outside of their allergy season.[5]

  • Intervention: this compound 180 mg or a matching placebo administered orally once daily for one week.[5]

  • Procedure: Following the one-week treatment period, subjects underwent a nasal challenge with a relevant allergen. A nasal lavage was performed to collect fluid for analysis.[5]

  • Assays: Lavage fluid was assayed for histamine and tryptase as indicators of mast cell degranulation, and for albumin as a marker of vascular permeability. Symptoms (e.g., sneezes) were also recorded.[5]

  • Key Finding: this compound reduced symptoms and vascular permeability but did not inhibit the release of histamine or tryptase compared to placebo.[5]

In Vitro Murine Mast Cell Cytokine Production Assay
  • Objective: To examine the influence of this compound on cytokine production from activated mast cells.[7][8]

  • Cell Model: Mast cells were generated by culturing spleen cells obtained from BALB/c mice.[8]

  • Sensitization and Stimulation: The cultured mast cells were sensitized with mouse IgE specific for ovalbumin (OVA). These sensitized cells were then stimulated with 10 ng/mL of OVA to induce activation and mediator release.[7]

  • Intervention: Cells were stimulated in the presence of various concentrations of this compound.[7]

  • Assay: After a 24-hour incubation period, the culture supernatants were collected and the levels of KC, VEGF, and TNF-α were quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Key Finding: this compound, at concentrations similar to therapeutic blood levels (200-250 ng/mL), significantly suppressed the ability of mast cells to produce KC, VEGF, and TNF-α in response to antigenic stimulation.[7]

Visualization of Pathways and Workflows

IgE-Mediated Mast Cell Activation Pathway

The following diagram illustrates the canonical signaling cascade initiated by allergen cross-linking of IgE on the mast cell surface, leading to degranulation.

MastCellActivation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Activates LAT_SLP76 LAT/SLP-76 Complex Syk->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Granule Mediator Granule Ca_ER->Granule Mobilization MAPK MAPK Pathway PKC->MAPK PKC->Granule Mobilization Cytokines CYTOKINE SYNTHESIS (TNF-α, IL-4, etc.) MAPK->Cytokines Degranulation DEGRANULATION (Histamine, Tryptase) Granule->Degranulation

Caption: IgE-mediated signaling cascade leading to mast cell degranulation.

Proposed Sites of this compound's Anti-Inflammatory Action

This diagram illustrates that this compound's primary action is at the H1 receptor, post-degranulation, with secondary effects on cytokine synthesis pathways.

FexofenadineAction cluster_mediators Released / Synthesized Mediators MastCell Activated Mast Cell Histamine Histamine MastCell->Histamine Release Cytokines Cytokines (TNF-α, KC, VEGF) MastCell->Cytokines Synthesis H1_Receptor H1 Receptor on Target Cell Histamine->H1_Receptor Binds Symptoms Allergic Symptoms (Vasodilation, Pruritus) H1_Receptor->Symptoms This compound This compound This compound->Cytokines INHIBITS (Secondary Effect) This compound->H1_Receptor BLOCKS (Primary Action)

Caption: this compound's primary H1-receptor blockade and secondary effects.

Experimental Workflow: Nasal Allergen Challenge

This diagram outlines the workflow for a clinical study assessing the effect of a drug on mast cell mediator release in the nasal cavity.

ExperimentalWorkflow Start Recruit Allergic Subjects Randomization Randomize into Groups (Placebo vs. This compound) Start->Randomization Treatment Administer Drug/Placebo (e.g., 1 week) Randomization->Treatment Challenge Nasal Allergen Challenge Treatment->Challenge Collection Nasal Lavage Fluid Collection Challenge->Collection Analysis Assay Fluid for Histamine, Tryptase, Albumin Collection->Analysis Endpoint Compare Mediator Levels and Symptoms Between Groups Analysis->Endpoint

Caption: Workflow for a human nasal allergen challenge study.

Conclusion and Future Directions

The cumulative evidence indicates that the primary mechanism of action for this compound remains its well-established, potent, and selective antagonism of the H1 receptor. Strong clinical data from human allergen challenge models demonstrate a lack of significant inhibitory effect on the acute release of pre-formed mediators, such as histamine and tryptase, from mast cells.[5] Therefore, this compound should not be classified as a direct mast cell stabilizer in the same category as agents like cromolyn (B99618) sodium.

However, the therapeutic profile of this compound is enhanced by secondary anti-inflammatory properties. In vitro and clinical evidence supports its ability to modulate the synthesis and expression of key pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][9][10] This suggests that beyond providing immediate symptomatic relief via H1-blockade, this compound may contribute to the attenuation of the broader inflammatory environment characteristic of chronic allergic diseases.

For drug development professionals, this distinction is critical. While this compound is a benchmark for H1-receptor antagonism, future research could focus on developing compounds that couple potent H1-blockade with a definitive and robust mast cell-stabilizing capacity. Such a dual-action molecule could offer superior control over both the acute and chronic phases of allergic disease. Further investigation into the precise intracellular mechanisms by which this compound inhibits cytokine synthesis in mast cells could also unveil novel targets for next-generation anti-inflammatory therapies.

References

Fexofenadine's Role in Modulating Eosinophil Activity and Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage and hyperresponsiveness in conditions such as allergic rhinitis and asthma. Fexofenadine, a second-generation H1-receptor antagonist, is widely used for its anti-allergic properties.[1][2] Beyond its primary mechanism of blocking histamine (B1213489) H1 receptors, emerging evidence indicates that this compound possesses multifaceted anti-inflammatory effects that directly and indirectly modulate eosinophil activity and migration.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound influences eosinophil function, supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of relevant pathways and workflows.

Modulation of Eosinophil Adhesion and Migration

This compound has been demonstrated to interfere with the critical steps of eosinophil recruitment to inflammatory sites, primarily by downregulating the expression of key adhesion molecules and inhibiting chemotaxis.

Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Expression

This compound has been shown to inhibit the expression of ICAM-1 on the surface of eosinophils.[5] ICAM-1 plays a crucial role in the firm adhesion of eosinophils to the vascular endothelium, a prerequisite for their transmigration into tissues. By reducing ICAM-1 expression, this compound may limit the ability of eosinophils to interact with other inflammatory cells and migrate to target tissues. Notably, this compound did not show a significant effect on the expression of Lymphocyte Function-Associated Antigen-1 (LFA-1).

Attenuation of Eosinophil Chemotaxis

Studies have indicated that this compound can diminish eosinophil chemotaxis. Conditioned medium from human nasal epithelial cells exposed to eosinophils, which contains various chemoattractants, was shown to increase eosinophil chemotaxis. The addition of this compound to this conditioned medium significantly attenuated this chemotactic response.

Induction of Eosinophil Apoptosis

In addition to inhibiting their migration, this compound has been found to promote the programmed cell death (apoptosis) of eosinophils. This effect could contribute to the resolution of eosinophilic inflammation by reducing the number of these effector cells at the site of allergic reactions.

Indirect Modulation through Inhibition of Pro-Eosinophilic Mediators

This compound also exerts an indirect influence on eosinophil activity by inhibiting the production and release of several pro-inflammatory mediators and chemokines from other cell types, such as nasal epithelial cells and fibroblasts. These mediators are known to be involved in eosinophil recruitment and activation.

Key mediators affected by this compound include:

  • RANTES (Regulated on Activation, Normal T cell Expressed and Secreted)

  • Eotaxin

  • Interleukin-8 (IL-8)

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Soluble Intercellular Adhesion Molecule-1 (sICAM-1)

By suppressing the levels of these potent eosinophil chemoattractants and survival factors, this compound can create a less favorable environment for eosinophil accumulation and activation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on eosinophil functions.

Table 1: Effect of this compound on Eosinophil ICAM-1 Expression and Apoptosis

ParameterCell TypeTreatment ConditionsThis compound ConcentrationOutcomeReference
ICAM-1 ExpressionHuman Peripheral Blood EosinophilsCultured with IFN-γ and TNF-α10⁻³ to 10⁻⁴ MSignificant inhibition of ICAM-1 expression
ApoptosisHuman Peripheral Blood EosinophilsStimulated with IL-510⁻³ to 6 x 10⁻⁴ MSignificant increase in the percentage of apoptotic cells

Table 2: Effect of this compound on the Release of Pro-Eosinophilic Mediators

MediatorCell TypeStimulusThis compound ConcentrationOutcomeReference
RANTES & EotaxinHuman Nasal Polyp FibroblastsLipopolysaccharide (LPS) or TNF-α> 250 ng/mLSignificant inhibition of RANTES and eotaxin production and mRNA expression
IL-8, GM-CSF, sICAM-1Human Nasal Epithelial CellsCo-culture with opsonized latex bead-treated eosinophils10⁻⁹ to 10⁻³ MSignificant attenuation of eosinophil-induced release of IL-8, GM-CSF, and sICAM-1
RANTES, IL-8, GM-CSF, sICAM-1Human Nasal Epithelial CellsEosinophils with opsonized latex beadsNot specifiedDiminished release of chemokines

Table 3: In Vivo Effects of this compound on Eosinophilia

Animal ModelTreatmentThis compound HCl DoseOutcomeReference
Trichinella spiralis-infected C57BL/6 miceRepetitive oral administration5, 10, and 20 mg/kg/dayDose-dependent suppression of eosinophilia

Detailed Experimental Protocols

Analysis of Adhesion Molecule Expression by Flow Cytometry

Objective: To quantify the expression of ICAM-1 and LFA-1 on the surface of human eosinophils following treatment with this compound.

Methodology:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.

  • Cell Culture: Isolated eosinophils are cultured in the presence of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) to stimulate the expression of adhesion molecules. Various concentrations of this compound are added to the cultures.

  • Antibody Staining: After incubation, the cells are washed and incubated with monoclonal antibodies specific for ICAM-1 and LFA-1.

  • Flow Cytometry Analysis: The expression of the adhesion molecules is then analyzed by flow cytometry, which measures the fluorescence intensity of the stained cells, corresponding to the level of protein expression.

Evaluation of Eosinophil Apoptosis

Objective: To determine the effect of this compound on the apoptosis of human eosinophils.

Methodology:

  • Eosinophil Culture: Eosinophils are stimulated with interleukin-5 (IL-5) to promote their survival. Different concentrations of this compound are added to the cell cultures.

  • Annexin V Staining: Following the treatment period, the cells are incubated with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Annexin V is a protein that binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during the early stages of apoptosis.

  • Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

Eosinophil Chemotaxis Assay

Objective: To assess the effect of this compound on the directed migration of eosinophils towards a chemoattractant.

Methodology:

  • Preparation of Conditioned Medium: Human nasal epithelial cells (HNEC) are cultured. A conditioned medium is generated, which contains chemoattractants released by the HNECs.

  • Chemotaxis Chamber: A Boyden chamber or a similar chemotaxis system is used. This consists of two compartments separated by a microporous membrane.

  • Assay Setup: The conditioned medium, with or without the addition of various concentrations of this compound, is placed in the lower compartment of the chamber. Isolated eosinophils are placed in the upper compartment.

  • Incubation and Cell Counting: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractants in the lower compartment. After a set time, the number of migrated cells is counted.

Measurement of Mediator Release by ELISA

Objective: To quantify the concentration of pro-inflammatory mediators in cell culture supernatants.

Methodology:

  • Cell Culture and Stimulation: Nasal polyp fibroblasts or nasal epithelial cells are cultured and stimulated with agents like LPS, TNF-α, or co-cultured with eosinophils to induce the release of mediators. This compound is added at various concentrations.

  • Supernatant Collection: After 24 hours of incubation, the culture supernatants are collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of specific mediators such as RANTES, eotaxin, IL-8, and GM-CSF in the supernatants are measured using commercially available ELISA kits. This technique involves the use of specific antibodies to capture and detect the target protein.

Visualizations

Signaling Pathways and Molecular Interactions

Fexofenadine_Eosinophil_Modulation cluster_fexo This compound cluster_eosinophil Eosinophil cluster_other_cells Other Cells (e.g., Epithelial Cells, Fibroblasts) Fexo This compound ICAM1 ICAM-1 Expression Fexo->ICAM1 Inhibits Apoptosis Apoptosis Fexo->Apoptosis Induces Chemotaxis Chemotaxis/ Migration Fexo->Chemotaxis Inhibits Mediators Release of Pro-Eosinophilic Mediators (RANTES, Eotaxin, IL-8, GM-CSF) Fexo->Mediators Inhibits Eos Eosinophil Eos->ICAM1 Eos->Apoptosis Eos->Chemotaxis ICAM1->Chemotaxis Facilitates OtherCells Epithelial Cells, Fibroblasts OtherCells->Mediators Mediators->Chemotaxis Promotes

Caption: this compound's multifaceted modulation of eosinophil activity.

Experimental Workflow for Assessing Eosinophil Chemotaxis

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis IsolateEos Isolate Eosinophils from Peripheral Blood BoydenChamber Set up Boyden Chamber: - Lower: Conditioned Medium - Upper: Eosinophils IsolateEos->BoydenChamber PrepCM Prepare Conditioned Medium from Nasal Epithelial Cells AddFexo Add this compound to Conditioned Medium PrepCM->AddFexo AddFexo->BoydenChamber Incubate Incubate to Allow Cell Migration BoydenChamber->Incubate CountCells Count Migrated Eosinophils Incubate->CountCells Compare Compare Migration in This compound-treated vs. Control Groups CountCells->Compare

References

Preclinical Animal Models for Studying Fexofenadine Efficacy in Allergic Rhinitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established preclinical animal models used to evaluate the efficacy of fexofenadine in the context of allergic rhinitis. It details experimental protocols, summarizes key quantitative outcomes, and illustrates the underlying biological pathways, offering a comprehensive resource for researchers in the field.

Introduction: this compound and Allergic Rhinitis

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily mediated by an IgE-dependent response to allergens.[1] This response involves the release of various mediators, with histamine (B1213489) being a key player in the acute phase, responsible for symptoms like sneezing, rhinorrhea (runny nose), and nasal itching.[2][3]

This compound, the active carboxylic acid metabolite of terfenadine, is a second-generation H1 receptor antagonist.[4][5] Its primary mechanism of action is the selective and competitive inhibition of histamine H1 receptors on cell surfaces. By blocking histamine from binding, this compound effectively mitigates the classic symptoms of allergic rhinitis. Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, making it non-sedating. Beyond H1 antagonism, this compound has demonstrated broader anti-inflammatory properties, including the inhibition of mediators like leukotrienes, prostaglandins, and thromboxane, which may contribute to its clinical efficacy.

To substantiate its clinical utility and explore its full mechanistic profile, this compound has been rigorously evaluated in various preclinical animal models designed to mimic the pathophysiology of human allergic rhinitis.

Key Preclinical Models for this compound Evaluation

Several animal models are utilized to induce and study allergic rhinitis, with guinea pigs, rats, and mice being the most common. The choice of model often depends on the specific aspects of the allergic response being investigated.

Ovalbumin (OVA)-Induced Rhinitis in Guinea Pigs

The guinea pig model of ovalbumin-induced rhinitis is a robust and widely used system that effectively recapitulates key features of the human condition, including an increase in specific IgE, nasal symptoms, and eosinophilic inflammation.

A typical protocol for inducing allergic rhinitis in guinea pigs and assessing therapeutic intervention is outlined below.

1. Animals:

  • Male Dunkin-Hartley guinea pigs are commonly used.

2. Sensitization Phase (Days 1-14):

  • Animals are sensitized via intraperitoneal (i.p.) or subcutaneous (s.c.) injections of ovalbumin (OVA), which acts as the antigen.

  • A common protocol involves injecting 1 mL of saline containing 0.3 mg OVA and 30 mg of aluminum hydroxide (B78521) (Al(OH)3) as an adjuvant every other day over a two-week period. The control group receives saline with adjuvant only.

3. Challenge Phase (Days 15-21):

  • Following the sensitization period, animals are challenged by daily intranasal instillation of an OVA solution (e.g., 20 µL of 5% OVA per nostril). This local application of the allergen triggers the allergic response in the nasal mucosa.

4. Therapeutic Intervention:

  • This compound hydrochloride is administered orally (p.o.) at a specified time before the allergen challenge. A dose of 20 mg/kg given 70 minutes prior to challenge has been shown to be effective.

5. Efficacy Assessment:

  • Nasal Airway Resistance (NAR): Measured to quantify nasal congestion.

  • Symptom Scoring: The frequency of sneezing and nasal rubbing (scratching) is counted for a defined period (e.g., 30 minutes) post-challenge.

  • Nasal Secretions: Rhinorrhea can be quantified by inserting and weighing pre-weighed filter paper strips into the nostrils.

  • Histopathology: Nasal mucosal tissue is collected for histological analysis to assess inflammatory cell infiltration (especially eosinophils) and changes like goblet cell metaplasia.

  • Biomarker Analysis: Nasal lavage fluid can be analyzed for levels of inflammatory mediators like IL-4 and specific IgE antibodies.

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Efficacy Assessment sens1 Day 1-14 Repeated i.p. Injections (OVA + Adjuvant) treat Day 15-21 This compound (p.o.) (70 min pre-challenge) sens1->treat challenge Intranasal OVA Challenge treat->challenge assess1 Symptom Scoring (Sneezing, Rubbing) challenge->assess1 assess2 Nasal Airway Resistance challenge->assess2 assess3 Histopathology & Biomarker Analysis challenge->assess3

Caption: Workflow for the OVA-induced allergic rhinitis model in guinea pigs.

The following table summarizes the reported efficacy of this compound in the guinea pig model.

ParameterAnimal ModelTreatment ProtocolResultReference
Nasal Airway Resistance Ovalbumin-sensitized guinea pig20 mg/kg this compound HCl (p.o.), 70 min prior to challengeSignificantly inhibited the increase in nasal airway resistance (p < 0.001)
Chemical Mediator Release Ovalbumin-sensitized guinea pig20 mg/kg this compound HCl (p.o.)May reduce nasal airway resistance by inhibiting the release of chemical mediators, including thromboxane
Toluene (B28343) Diisocyanate (TDI)-Induced Rhinitis in Rats

Models using chemical sensitizers like toluene diisocyanate (TDI) are valuable for studying occupational rhinitis and the underlying inflammatory pathways.

1. Animals:

  • Wistar albino rats are commonly used.

2. Sensitization and Challenge:

  • A solution of 10% TDI is administered as a 5 µL drop into each nostril for 5 consecutive days.

  • This sensitization can be repeated after a rest period.

  • A final provocation is done with an intranasal administration of 10% TDI to elicit the allergic response.

3. Therapeutic Intervention:

  • This compound would be administered prior to the final TDI challenge to assess its prophylactic efficacy.

4. Efficacy Assessment:

  • Histopathology: Nasal mucosal biopsies are evaluated for inflammatory markers such as fibrosis, edema, vascular proliferation, and loss of cilia.

  • Biomarker Analysis: Serum histamine and IL-33 levels in nasal lavage fluid can be measured as indicators of the allergic response.

This compound's Mechanism of Action: Key Signaling Pathways

This compound's efficacy stems from its interaction with key signaling pathways that drive the allergic inflammatory cascade.

Histamine H1 Receptor Signaling

The primary target of this compound is the Histamine H1 receptor (H1R), a G-protein coupled receptor. Upon allergen exposure, mast cells degranulate and release histamine, which then binds to H1R on various cells, including vascular endothelial and sensory nerve cells.

This binding activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade results in the cardinal symptoms of allergic rhinitis: increased vascular permeability (leading to congestion) and sensory nerve stimulation (leading to itching and sneezing). This compound acts as a competitive antagonist, physically blocking histamine from binding to the H1R and thereby preventing the initiation of this signaling cascade.

G cluster_0 Downstream Signaling Allergen Allergen MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Fexo This compound Fexo->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Symptoms Vascular Permeability Sensory Nerve Stimulation (Congestion, Itching, Sneezing) Ca->Symptoms PKC->Symptoms

Caption: this compound blocks the Histamine H1 receptor signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In allergic rhinitis, activation of the NF-κB pathway in immune and epithelial cells leads to the production of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules that perpetuate the inflammatory response. The pathway can be initiated by allergen interaction with receptors like Toll-like receptors (TLRs). This triggers a cascade involving IRAK4 and TRAF6, which ultimately leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). Once IκB is removed, NF-κB translocates to the nucleus to initiate gene transcription. While this compound's primary action is not on this pathway, its overall anti-inflammatory effects, such as reducing the production of certain cytokines, can indirectly modulate the environment in which this pathway operates.

G cluster_0 Cytoplasm cluster_1 Nucleus Allergen Allergen TLR Toll-like Receptor (TLR) Allergen->TLR IRAK4 IRAK4 TLR->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK Complex TRAF6->IKK Ikb IκB IKK->Ikb Phosphorylates (leading to degradation) Nfkb NF-κB Nfkb_nuc NF-κB Nfkb->Nfkb_nuc Translocation IkbNfkb IκB-NF-κB Complex Genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) Nfkb_nuc->Genes Activates

Caption: The NF-κB signaling pathway in the allergic inflammatory response.

Conclusion

Preclinical animal models, particularly the ovalbumin-sensitized guinea pig, are indispensable tools for evaluating the efficacy of anti-allergic rhinitis therapies like this compound. These models allow for the detailed examination of symptomatic relief, such as the reduction of nasal airway resistance, and the elucidation of underlying mechanisms of action. The quantitative data derived from such studies confirm this compound's potent H1 receptor antagonism and its broader anti-inflammatory effects. This technical guide provides a foundational understanding of these models and pathways, serving as a resource for the continued development and characterization of drugs for allergic diseases.

References

Beyond the H1 Receptor: An In-Depth Technical Guide to the Molecular Targets of Fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a widely used second-generation antihistamine, is renowned for its selective antagonism of the histamine (B1213489) H1 receptor, which underlies its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular targets of this compound besides the H1 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of this compound's therapeutic effects and for identifying potential new applications.

Cyclooxygenase (COX) Enzymes

This compound has been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade through the production of prostaglandins (B1171923).

Quantitative Data: this compound Inhibition of COX Enzymes
Target EnzymeSpeciesThis compound Concentration (M)Inhibition (%)Reference
COX-1Ovine10⁻³Significant Inhibition[1]
COX-2Ovine10⁻⁸55 ± 30[1]
COX-2Human10⁻⁹26 ± 3[1]
COX-2Human10⁻⁸23 ± 6[1]
COX-2Human10⁻⁷22 ± 6[1]
COX-2Human10⁻⁶23 ± 3
Experimental Protocol: COX Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

  • This compound HCl

  • COX Inhibitor Screening Assay Kits (e.g., Cayman Chemical Co., Cat. No. 560101 for ovine COX-1/COX-2; Cat. No. 560131 for human COX-2)

  • Arachidonic acid

  • Reaction buffer (as provided in the kit)

  • 1 M HCl

  • Enzyme immunoassay (EIA) for prostaglandin (B15479496) determination

Procedure:

  • Prepare various concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M) in the reaction buffer.

  • In a reaction tube, combine 20 µL of the this compound solution with 20 µL of reaction buffer.

  • Add 10 µL of either purified recombinant COX-1 or COX-2 enzyme to the mixture.

  • Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid.

  • Incubate the reaction for 5 minutes at room temperature.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Measure the levels of prostaglandins (e.g., PGF₂α) in the supernatant using a non-specific enzyme immunoassay to determine COX activity.

  • Calculate the percentage of inhibition by comparing the prostaglandin levels in the presence of this compound to a control without the drug.

  • Statistical analysis is performed using a non-parametric test (e.g., Mann-Whitney U test) to compare the effects of this compound with the control.

Signaling Pathway: this compound and the Arachidonic Acid Cascade

This compound's Influence on the COX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂, PGF₂α) COX1->Prostaglandins Thromboxane Thromboxane COX1->Thromboxane COX2->Prostaglandins This compound This compound This compound->COX2 Inhibits

This compound's inhibitory effect on the COX-2 pathway.

Membrane Transporters

This compound's absorption and disposition are significantly influenced by its interaction with various membrane transporters, most notably Organic Anion Transporting Polypeptides (OATPs) and P-glycoprotein (P-gp).

Organic Anion Transporting Polypeptides (OATPs)

This compound is a known substrate for OATP1A2, an influx transporter expressed in the intestine, which plays a crucial role in its oral absorption.

Quantitative Data: this compound and OATP1A2 Interaction
ParameterValueCell SystemReference
Kₘ35 µMOATP1A2-expressing cells
Experimental Protocol: OATP1A2-Mediated this compound Transport Assay

Objective: To characterize the kinetics of this compound transport mediated by OATP1A2.

Materials:

  • HEK293 or other suitable mammalian cells

  • Expression vector containing the OATP1A2 gene

  • Transfection reagent

  • Radiolabeled this compound (e.g., [³H]this compound) or non-labeled this compound for LC-MS/MS analysis

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Transfect the mammalian cells with the OATP1A2 expression vector or an empty vector (as a control).

  • Seed the transfected cells into multi-well plates and culture until they form a confluent monolayer.

  • On the day of the experiment, wash the cells with pre-warmed uptake buffer.

  • Initiate the uptake by adding the uptake buffer containing various concentrations of this compound (radiolabeled or non-labeled).

  • Incubate the cells for a specified time (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • If using radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.

  • If using non-labeled this compound, quantify the intracellular concentration using a validated LC-MS/MS method.

  • Calculate the OATP1A2-mediated uptake by subtracting the uptake in the empty vector-transfected cells from that in the OATP1A2-transfected cells.

  • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Workflow: OATP1A2-Mediated Transport

OATP1A2-Mediated this compound Uptake cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Fexofenadine_Lumen This compound OATP1A2 OATP1A2 Fexofenadine_Lumen->OATP1A2 Influx Fexofenadine_Intracellular Intracellular This compound OATP1A2->Fexofenadine_Intracellular P-gp-Mediated this compound Efflux cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen Fexofenadine_Intracellular Intracellular This compound Pgp P-glycoprotein Fexofenadine_Intracellular->Pgp Fexofenadine_Lumen This compound Pgp->Fexofenadine_Lumen Efflux This compound's Modulation of Inflammatory Pathways cluster_stimuli Inflammatory Stimuli (e.g., Allergens, LPS, TNF-α) cluster_cell Inflammatory Cell (e.g., Monocyte, Fibroblast, Eosinophil) Stimuli Stimuli iNOS iNOS Stimuli->iNOS COX2 COX-2 Stimuli->COX2 Adhesion_Molecules Adhesion Molecules (e.g., ICAM-1) Stimuli->Adhesion_Molecules Leukotrienes Leukotrienes Stimuli->Leukotrienes NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins This compound This compound This compound->iNOS Inhibits mRNA expression This compound->COX2 Inhibits activity This compound->Adhesion_Molecules Inhibits expression This compound->Leukotrienes Inhibits release

References

An In-depth Technical Guide on the Pharmacokinetics and Tissue Distribution of Fexofenadine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of fexofenadine, a second-generation antihistamine, in rodent models. The information presented herein is curated from a range of scientific studies to support researchers and professionals in drug development. This document details key pharmacokinetic parameters, tissue distribution patterns, and the experimental methodologies employed in these studies.

Pharmacokinetics of this compound in Rodents

This compound exhibits distinct pharmacokinetic profiles in different rodent species, influenced by factors such as the route of administration and the presence of efflux transporters like P-glycoprotein (P-gp).

Pharmacokinetic Parameters in Rats

Oral administration of this compound in rats leads to rapid absorption. Studies have demonstrated that after a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is reached within approximately one hour. The oral bioavailability of this compound in rats is relatively low, a characteristic attributed to its low intestinal permeability and the involvement of intestinal P-gp.

The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral and intravenous administration.

ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)Reference
Cmax 5.65 ± 2.10 µg/mL-[1]
Tmax 1.00 ± 0.87 h-[1]
AUC(0-∞) 5.53 ± 1.12 µg·h/mL45.9 ± 10.9 µg·h/mL[2]
Half-life (t½) 2.4 ± 1.65 h1.5 ± 0.2 h[1][2]
Clearance (CL) -0.22 ± 0.05 L/h/kg[2]
Volume of Distribution (Vd) -0.44 ± 0.11 L/kg[2]
Oral Bioavailability (F) ~12%-Calculated from[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacokinetic Parameters in Mice

Data on the complete pharmacokinetic profile of this compound in mice is less abundant in the readily available literature. However, studies have been conducted to assess its effects and plasma concentrations after oral administration. For instance, after oral administration of this compound hydrochloride at doses of 5, 10, and 20 mg/kg, a dose-dependent suppression of eosinophilia was observed, indicating systemic exposure. In a murine model of palladium allergy, oral administration of 10 mg/kg this compound hydrochloride was shown to suppress hypersensitivity reactions[3].

Tissue Distribution of this compound in Rodents

The distribution of this compound into various tissues is significantly limited by efflux transporters, most notably P-glycoprotein, which is highly expressed at the blood-brain barrier and in the intestine.

Tissue Distribution in Rats

Whole-body autoradiography studies in rats using radiolabelled this compound have provided a qualitative overview of its distribution. Following both oral and intravenous administration, radioactivity is primarily observed in the excretory organs, namely the liver, kidneys, and gastrointestinal tract. Notably, this compound does not readily cross the blood-brain barrier, with very low concentrations of radioactivity detected in the brain and central nervous system[4]. This is a key characteristic of second-generation antihistamines, contributing to their non-sedating profile.

The table below presents the relative tissue distribution of [¹⁴C]this compound-derived radioactivity in male rats at 2 hours post-intravenous administration of 1 mg/kg.

TissueRelative Concentration
Liver++++
Kidney (cortex)++++
Small Intestine+++
Stomach+++
Adrenal Gland++
Lung++
Heart+
Muscle+
Brain-

Relative concentration scale: ++++ (very high), +++ (high), ++ (moderate), + (low), - (not detected). (Data synthesized from descriptive information in[4])

Tissue Distribution in Mice

Radiolabelled tissue distribution studies in mice have also indicated that this compound does not cross the blood-brain barrier. The distribution pattern is expected to be similar to that in rats, with higher concentrations in organs involved in metabolism and excretion.

Experimental Protocols

The following sections detail the typical methodologies used in the pharmacokinetic and tissue distribution studies of this compound in rodents.

Pharmacokinetic Study Protocol

A representative experimental design for a pharmacokinetic study of this compound in rats is as follows:

  • Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 200-250g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are often fasted overnight before oral drug administration.

  • Drug Formulation and Administration:

    • Oral (p.o.): this compound hydrochloride is suspended in a vehicle such as 0.5% or 2% w/v tragacanth in water. A typical dose is 10 mg/kg, administered by oral gavage.

    • Intravenous (i.v.): this compound hydrochloride is dissolved in a suitable vehicle like sterile saline. A common dose is 10 mg/kg, administered as a bolus injection into the tail vein.

  • Blood Sample Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at approximately 3000 rpm for 10-20 minutes and stored at -20°C or lower until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Plasma proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., cetirizine (B192768) or a deuterated this compound analog) is added before precipitation. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

    • Chromatography: A reverse-phase C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm) is typically used. The mobile phase is often a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.5% phosphate (B84403) buffer or 0.1% formic acid in water).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Tissue Distribution (Whole-Body Autoradiography) Protocol

A typical protocol for a whole-body autoradiography study of this compound in rats is outlined below:

  • Animal Model: Male Sprague-Dawley rats (188-227 g) are used.

  • Radiolabeled Compound: [¹⁴C]this compound is used.

  • Drug Administration:

    • Oral (p.o.): A single dose of approximately 10 mg/kg of [¹⁴C]this compound is administered by oral gavage.

    • Intravenous (i.v.): A single dose of 1 mg/kg of [¹⁴C]this compound is administered via the tail vein.

  • Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 2, 24, and 48 hours), animals are euthanized by CO₂ asphyxiation and immediately frozen in a mixture of hexane (B92381) and solid carbon dioxide.

  • Sectioning: The frozen animals are embedded in a carboxymethylcellulose matrix and sectioned sagittally at a thickness of approximately 40 µm using a cryomicrotome.

  • Autoradiography: The sections are freeze-dried and exposed to an imaging plate for a specified duration. The imaging plates are then scanned using a phosphor imager to visualize the distribution of radioactivity.

  • Analysis: The intensity of the radioactive signal in different tissues is compared to calibrated standards to provide a semi-quantitative or qualitative assessment of this compound and its metabolites' distribution.

Visualizations of Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound pharmacokinetics.

G This compound Interaction with P-glycoprotein (P-gp) cluster_blood Bloodstream cluster_barrier Blood-Brain Barrier / Intestinal Epithelium cluster_tissue Brain / Intestinal Lumen Fex_blood This compound Fex_tissue This compound Fex_blood->Fex_tissue Passive Diffusion Pgp P-glycoprotein (Efflux Transporter) Pgp->Fex_blood Active Efflux Fex_tissue->Pgp Binding

Caption: this compound and P-glycoprotein Interaction.

G Experimental Workflow for Rodent Pharmacokinetic Study cluster_pre Pre-dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_post Data Analysis animal_prep Animal Acclimation & Fasting admin Oral or IV Administration animal_prep->admin dose_prep Drug Formulation dose_prep->admin blood_collection Serial Blood Collection admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-20°C) plasma_sep->storage extraction Plasma Protein Precipitation storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis report Data Reporting pk_analysis->report

Caption: Rodent Pharmacokinetic Study Workflow.

Conclusion

The pharmacokinetic profile of this compound in rodents is characterized by rapid absorption, low oral bioavailability, and limited distribution into the central nervous system. The efflux transporter P-glycoprotein plays a crucial role in modulating its absorption and distribution. This technical guide provides a foundational understanding for scientists and researchers involved in the preclinical development and evaluation of this compound and other compounds with similar physicochemical and pharmacokinetic properties. The provided experimental protocols offer a framework for designing and conducting robust in vivo studies in rodent models.

References

Fexofenadine as a Novel Inhibitor of Tumor Necrosis Factor-Alpha (TNF-α) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic TNF-α inhibitors have revolutionized treatment, their use is associated with significant costs and potential side effects. Recent research has unveiled an unexpected therapeutic potential for Fexofenadine, a widely-used second-generation antihistamine, as a potent inhibitor of the TNF-α signaling cascade. This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental validation of this compound's anti-TNF-α activity. Through a novel mechanism independent of its histamine (B1213489) H1 receptor antagonism, this compound targets cytosolic phospholipase A2 (cPLA2), a key downstream enzyme in the TNF-α pathway, thereby disrupting the inflammatory cascade. This guide summarizes the critical data, outlines detailed experimental protocols for investigation, and visualizes the complex biological pathways involved.

Introduction: The Role of TNF-α in Inflammation

TNF-α is a master regulator of inflammation, orchestrating a complex signaling cascade that leads to the production of other pro-inflammatory cytokines, chemokines, and matrix metalloproteinases.[1] Its signaling is initiated by the binding of TNF-α to its receptor, TNFR1, which triggers a series of intracellular events culminating in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][2] The dysregulation of this pathway is a hallmark of various autoimmune disorders, including rheumatoid arthritis and inflammatory bowel disease.[3][4] The clinical success of TNF-α inhibitors (TNFi) has validated this pathway as a critical therapeutic target.

Recent drug repurposing efforts have identified this compound, an FDA-approved histamine H1 receptor antagonist, as a novel small-molecule inhibitor of TNF-α signaling. This discovery presents a promising new therapeutic avenue for TNF-α-driven pathologies.

Mechanism of Action: A Novel Target

Contrary to conventional TNF-α inhibitors that block the receptor-ligand interaction, this compound operates through a unique intracellular mechanism. Studies have demonstrated that this compound does not prevent TNF-α from binding to its receptor. Instead, its anti-inflammatory effects are mediated by directly targeting and inhibiting cytosolic phospholipase A2 (cPLA2).

The key mechanistic steps are as follows:

  • TNF-α Receptor Activation: TNF-α binds to TNFR1, initiating the downstream signaling cascade.

  • cPLA2 Phosphorylation: The signal transduction leads to the phosphorylation of cPLA2 at the Ser-505 position, a critical step for its activation.

  • This compound Intervention: this compound binds directly to the catalytic domain 2 of cPLA2.

  • Inhibition of Activity: This binding allosterically inhibits the TNF-α-stimulated phosphorylation of cPLA2 at Ser-505.

  • Downstream Signal Blockade: The inhibition of cPLA2 prevents the hydrolysis of phospholipids (B1166683) to produce arachidonic acid (AA), a key precursor for pro-inflammatory mediators and an activator of the NF-κB pathway.

  • Suppression of Inflammation: By halting this cascade, this compound effectively suppresses the activation of NF-κB and the subsequent expression of TNF-α-inducible pro-inflammatory genes.

Crucially, this anti-TNF-α activity is independent of this compound's well-known function as a histamine H1 receptor antagonist. Genetic deletion of cPLA2 has been shown to completely abolish the anti-TNF-α effects of this compound, confirming cPLA2 as its definitive target in this pathway.

This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding cPLA2_inactive cPLA2 (Inactive) TNFR1->cPLA2_inactive Signal Transduction cPLA2_active p-cPLA2 (Active) (Ser-505) cPLA2_inactive->cPLA2_active Phosphorylation AA Arachidonic Acid (AA) cPLA2_active->AA Hydrolysis of Phospholipids NFkB_activation NF-κB Activation AA->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, COX-2, etc.) NFkB_activation->Gene_Expression This compound This compound This compound->cPLA2_inactive Binds to Catalytic Domain 2

Caption: this compound's mechanism of inhibiting TNF-α signaling via cPLA2.

Quantitative Data Summary

The inhibitory effects of this compound on the TNF-α pathway have been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound
Cell TypeStimulantMediator InhibitedThis compound Conc.% Inhibition / EffectReference
Bone-Marrow-Derived Macrophages (BMDMs)TNF-αIL-1β, IL-6, Nos-2 (mRNA)10 µMDose-dependent inhibition
Bone-Marrow-Derived Macrophages (BMDMs)TNF-αIL-1β, IL-6 (Protein release)10 µMDose-dependent abolishment
Mouse Nucleus Pulposus (NP) CellsTNF-α (10 ng/ml)COX-2, MMP-13 (Protein)1 µM, 10 µMSignificant decrease
Human Nucleus Pulposus (NP) CellsTNF-α (10 ng/ml)IL-1β, IL-6, IL-17 (Release)1 µM, 10 µMSignificant decrease
Human Nasal FibroblastsTNF-α (25 ng/ml)Nitric Oxide (NO)> 0.5 µg/mLSignificant suppression
Cultured Mast CellsAntigenTNF-α (Release)> 200 ng/mLSignificant suppression
Human Conjunctival Epithelial CellsBasalICAM-1 Expression50 µg/mLSignificant reduction
Table 2: In Vivo Therapeutic Effects of this compound
Animal ModelDiseaseThis compound DosageKey OutcomesReference
TNF-α Transgenic MiceSpontaneous Inflammatory ArthritisNot specifiedAmeliorated disease symptoms
Collagen-Induced Arthritis (CIA) MiceInflammatory Arthritis10 mg/kg (oral, daily)Prevented onset and progression; reduced clinical scores and serum IL-1β/IL-6
DSS-Induced Colitis MiceInflammatory Bowel DiseaseNot specifiedReduced severity, decreased serum IL-1β/IL-6, lowered intestinal p-p65
Rat Needle Puncture ModelIntervertebral Disc DegenerationNot specifiedProtected against TNF-α-induced degeneration

Experimental Protocols

Investigating the anti-TNF-α effects of this compound involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro NF-κB Reporter Assay
  • Objective: To quantify the inhibition of TNF-α-induced NF-κB signaling.

  • Methodology:

    • Cell Line: Utilize a stable cell line, such as THP-1 or HEK293, containing an NF-κB response element-driven reporter gene (e.g., luciferase or β-lactamase).

    • Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control for 1-2 hours.

    • Stimulation: Add recombinant human or murine TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Include a non-stimulated control group.

    • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

    • Measurement: Lyse the cells and measure reporter activity using a luminometer (for luciferase) or a spectrophotometer with a suitable substrate (for β-lactamase).

    • Analysis: Normalize the reporter signal to cell viability (e.g., using a CellTiter-Glo assay) and express the data as a percentage of the TNF-α-stimulated control. Calculate the IC50 value.

Western Blot for cPLA2 Phosphorylation
  • Objective: To directly assess this compound's inhibition of its target, cPLA2.

  • Methodology:

    • Cell Culture: Culture cells, such as BMDMs or RAW264.7 macrophages, in 6-well plates.

    • Pre-treatment & Stimulation: Starve cells of serum for 2-4 hours, then pre-treat with this compound (e.g., 10 µM) for 1 hour before stimulating with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

    • Protein Extraction: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with a primary antibody specific for phosphorylated cPLA2 (Ser-505) overnight at 4°C. Subsequently, probe with an antibody for total cPLA2 as a loading control.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band densities using software like ImageJ. Express the level of p-cPLA2 relative to total cPLA2.

Cytokine Release Measurement (ELISA)
  • Objective: To measure the downstream effect of TNF-α signaling inhibition on inflammatory cytokine production.

  • Methodology:

    • Cell Culture: Plate cells (e.g., BMDMs, human NP cells) in a 24-well plate.

    • Treatment: Pre-treat cells with this compound at various concentrations for 1 hour, followed by stimulation with TNF-α (e.g., 10 ng/mL).

    • Supernatant Collection: After an extended incubation period (e.g., 24 hours), collect the cell culture supernatant and centrifuge to remove cellular debris.

    • ELISA Protocol: Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines like IL-6 and IL-1β according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate, and reading the absorbance on a plate reader.

    • Analysis: Generate a standard curve using recombinant cytokines to calculate the concentration of the cytokine in each sample.

In Vivo Collagen-Induced Arthritis (CIA) Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • Animal Strain: Use a susceptible mouse strain, such as DBA/1J.

    • Induction: Emulsify type II chicken collagen in Complete Freund's Adjuvant (CFA) and administer an intradermal injection at the base of the tail (Day 0). Administer a booster shot with collagen in Incomplete Freund's Adjuvant (IFA) on Day 21.

    • Treatment Regimen:

      • Prophylactic: Begin daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle control starting from Day 18 (before symptom onset).

      • Therapeutic: Begin treatment after clinical symptoms appear (e.g., clinical score of ~5).

    • Monitoring: Monitor mice regularly (e.g., 3 times a week) for signs of arthritis. Score each paw based on erythema and swelling (scale of 0-4), for a maximum clinical score of 16 per mouse. Measure paw thickness with calipers.

    • Endpoint Analysis: At the end of the study (e.g., Day 42), collect blood via cardiac puncture for serum cytokine analysis (ELISA). Harvest paws for histological analysis (H&E and Safranin O staining) to assess inflammation, cartilage damage, and bone erosion.

Visualized Workflows and Relationships

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Mechanism Mechanism of Action (In Vitro) cluster_Efficacy Preclinical Efficacy (In Vivo) A FDA-Approved Drug Library (1046 Compounds) B In Vitro Screen: NF-κB Reporter Assay (THP-1 Cells) A->B C Identification of this compound as a Hit Compound B->C D Target Identification: DARTS, CETSA, Proteomics C->D Investigate Mechanism H Animal Model Selection: Collagen-Induced Arthritis (CIA) C->H Test In Vivo E Identification of cPLA2 as the Target D->E F Biochemical Validation: cPLA2 Phosphorylation Assay (Western Blot) E->F G Functional Validation: Cytokine Release Assays (ELISA, qRT-PCR) F->G I Treatment Administration: Prophylactic & Therapeutic Regimens H->I J Efficacy Assessment: Clinical Scores, Histology, Serum Cytokines I->J K Confirmation of Efficacy J->K

Caption: Workflow for identifying and validating this compound's anti-TNF-α effect.

Conclusion and Future Directions

The identification of this compound as a cPLA2-dependent inhibitor of TNF-α signaling represents a significant breakthrough in the search for novel anti-inflammatory therapeutics. Its established safety profile, oral bioavailability, and low cost make it an attractive candidate for repurposing in the treatment of TNF-α-mediated diseases. The data strongly support that this compound ameliorates inflammatory symptoms in preclinical models of arthritis and colitis by suppressing the core inflammatory cascade downstream of the TNF receptor.

Future research should focus on:

  • Clinical Trials: Designing and executing clinical trials to assess the efficacy of this compound in patients with inflammatory conditions like rheumatoid arthritis, psoriasis, or inflammatory bowel disease.

  • Dose Optimization: Determining the optimal dose required to achieve anti-TNF-α effects in humans, which may differ from its antihistaminergic dose.

  • Analogue Development: Synthesizing and screening this compound analogues to potentially enhance potency against cPLA2 and further separate the anti-inflammatory activity from the H1 receptor antagonism.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fexofenadine in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of fexofenadine in rat plasma. The described protocol is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies in preclinical research. The method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation data, and a clear workflow diagram to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] As a peripherally selective H1-receptor antagonist, it is designed to be non-sedating.[1] The quantification of this compound in biological matrices, such as rat plasma, is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). HPLC with UV detection is a widely accepted, accessible, and reliable technique for this purpose. This application note presents a detailed, step-by-step protocol for the determination of this compound in rat plasma, which has been compiled and adapted from established and validated methods.[3][4]

Experimental

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Cetirizine or Levocetirizine (Internal Standard - IS)

  • HPLC Grade Acetonitrile (B52724)

  • HPLC Grade Methanol (B129727)

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric Acid

  • HPLC Grade Water

  • Rat Plasma (K₂EDTA as anticoagulant)

Equipment
  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.45 µm)

Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer)

  • Phosphate Buffer (0.5%): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.5% solution. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Mix HPLC grade acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio.

  • Degas the mobile phase using ultrasonication for 15-20 minutes before use.

  • Filter the mobile phase through a 0.45 µm membrane filter.

1.2. Standard Stock Solution Preparation

  • This compound Stock (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Cetirizine) and dissolve it in a 100 mL volumetric flask with the mobile phase.

1.3. Working Standard and Calibration Curve Standards

  • Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 µg/mL).

  • Prepare a working internal standard solution (e.g., 50 ng/mL) by diluting the IS stock solution with the mobile phase.

Sample Preparation (Protein Precipitation)
  • Collect blood samples from rats into tubes containing K₂EDTA as an anticoagulant.

  • Centrifuge the blood samples at 3000 rpm for 20 minutes to separate the plasma.

  • Store the plasma at -20°C or below until analysis.

  • Thaw the plasma samples before processing.

  • In a microcentrifuge tube, pipette 100 µL of rat plasma.

  • Spike with 25 µL of the internal standard working solution (e.g., 50 ng/mL Cetirizine).

  • Add methanol or acetonitrile to precipitate the plasma proteins (a common ratio is 1:3 or 1:4 plasma to solvent). For instance, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 10 minutes.

  • Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10-20 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.5% KH₂PO₄ buffer (pH 3.5) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: Approximately 10-15 minutes, ensuring elution of both this compound and the internal standard.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Rat Plasma Sample (100 µL) is_spike Spike with Internal Standard (25 µL) plasma->is_spike 1 precipitation Add Acetonitrile/Methanol for Protein Precipitation is_spike->precipitation 2 vortex Vortex Mix (10 min) precipitation->vortex 3 centrifuge Centrifuge (3000 rpm, 20 min) vortex->centrifuge 4 supernatant Collect Supernatant centrifuge->supernatant 5 filter Filter (0.45 µm Syringe Filter) supernatant->filter 6 hplc_vial Transfer to HPLC Vial filter->hplc_vial 7 hplc_system HPLC System (C18 Column, UV Detector) hplc_vial->hplc_system Inject 20 µL chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection at 220 nm chromatography->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Workflow for this compound Quantification in Rat Plasma.

Method Validation Summary

The described HPLC method is validated for its performance characteristics. The following tables summarize the quantitative data from representative studies.

Table 1: Linearity and Range
ParameterValueReference
Linearity Range0.05 - 2.00 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = 1253x - 0.9917

y represents the peak area ratio of this compound to the internal standard, and x is the concentration of this compound.

Table 2: Precision and Accuracy
Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC< 15< 1585 - 115
Medium QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Note: Specific values for precision and accuracy can be found in validation reports of similar methods. The values presented here are typical acceptance criteria.

Table 3: Recovery
AnalyteExtraction MethodRecovery (%)Reference
This compoundProtein Precipitation> 84%
This compoundLiquid-Liquid Extraction52 - 95.4%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValueReference
LOD0.27 µg/mL
LOQ0.84 µg/mL

Note: LOD and LOQ are dependent on the specific instrument and method conditions and may vary.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in rat plasma. The protocol, including sample preparation by protein precipitation and subsequent chromatographic analysis, is straightforward and utilizes commonly available laboratory equipment. The presented validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose in preclinical pharmacokinetic studies. This application note serves as a comprehensive guide for researchers in the field of drug development and analysis.

References

Application Note: Chiral Separation of Fexofenadine Enantiomers by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of fexofenadine enantiomers, (R)-(+)-fexofenadine and (S)-(-)-fexofenadine, in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a second-generation antihistamine, is a racemic mixture, and the analysis of its individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. The described protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for drug metabolism, pharmacokinetic (DMPK) studies, and clinical trial sample analysis.

Introduction

This compound is the active carboxylic acid metabolite of terfenadine (B1681261) and acts as a selective peripheral H1 receptor antagonist. It is administered as a racemic mixture of (R) and (S) enantiomers. Although both enantiomers exhibit pharmacological activity, differences in their pharmacokinetic and pharmacodynamic profiles necessitate a reliable method for their individual quantification. This document provides a detailed protocol for the enantioselective analysis of this compound using HPLC-MS/MS, a technique that offers high selectivity and sensitivity for complex biological samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the extraction of this compound enantiomers from plasma.

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 400 µL of plasma, add an internal standard (e.g., (S)-(-)-metoprolol) and load the sample onto the conditioned SPE cartridge.[1][2]

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the this compound enantiomers and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The chromatographic separation of this compound enantiomers is achieved using a chiral stationary phase, followed by detection using a tandem mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column Chirobiotic V
Mobile Phase Methanol and 7 mM Ammonium Acetate (pH 4.25) (97:3, v/v)[3]
Flow Rate 0.3 - 1.0 mL/min (optimization may be required)[3]
Injection Volume 10 µL
Column Temperature 25°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition (this compound) m/z 502.3 → [daughter ions to be optimized]
Monitored Transition (Internal Standard) [To be determined based on the selected IS]
Collision Energy [To be optimized for specific instrument]
Capillary Voltage 4.0 kV

Quantitative Data

The developed method was validated for linearity, accuracy, and precision.

Table 3: Method Validation Parameters

Parameter(R)-(+)-Fexofenadine(S)-(-)-Fexofenadine
Linearity Range (Plasma) 0.025 - 100 ng/mL[1][2]0.025 - 100 ng/mL[1][2]
Linearity Range (Urine) 0.02 - 10 µg/mL[1][2]0.02 - 10 µg/mL[1][2]
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 25 ng/mL[1][4]25 ng/mL[1][4]
Accuracy 98.3% - 101.1%[5]98.3% - 101.1%[5]
Intra-day Precision (%RSD) 2.4% - 3.1%[5]2.4% - 3.1%[5]
Inter-day Precision (%RSD) 3.1% - 4.0%[5]3.1% - 4.0%[5]

Experimental Workflow

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Chiral HPLC Separation Reconstitution->HPLC MSMS Tandem MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

Discussion

The presented HPLC-MS/MS method allows for the successful chiral separation and quantification of this compound enantiomers in biological matrices. The use of a Chirobiotic V column provides excellent resolution of the (R) and (S) enantiomers.[1][2] The sample preparation using solid-phase extraction is effective in removing matrix interferences, leading to a clean extract and minimizing ion suppression in the mass spectrometer. The method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range. This protocol can be readily implemented in laboratories for routine analysis of this compound enantiomers in pharmacokinetic studies. Further optimization of MS/MS parameters, such as collision energy and daughter ion selection, may be required depending on the specific instrumentation used.

References

Application Notes and Protocols for Determining Fexofenadine Potency Using In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a second-generation antihistamine, is a selective inverse agonist of the histamine (B1213489) H1 receptor.[1][2] It is the active metabolite of terfenadine (B1681261) and is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[2] Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[2][3] Its primary mechanism of action is to bind to and stabilize the inactive conformation of the H1 receptor, thereby preventing histamine-induced activation and subsequent downstream signaling cascades that lead to allergic symptoms.[1]

Accurate determination of this compound's potency is crucial for quality control, drug development, and comparative studies. In vitro cell-based assays provide a controlled and reproducible environment to quantify the biological activity of this compound. These assays are essential for understanding its mechanism of action and for the development of new and improved antihistaminic compounds.

This document provides detailed application notes and protocols for several key in vitro cell-based assays used to determine the potency of this compound.

Key Concepts in this compound Potency Assays

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) .

  • IC50: The concentration of this compound that inhibits a specific biological response by 50%. This is commonly measured in antagonist assays where the effect of an agonist (e.g., histamine) is blocked.

  • EC50: The concentration of this compound that produces 50% of its maximal effect. As this compound is an inverse agonist, its EC50 can be measured by its ability to suppress the basal activity of the H1 receptor.[1]

The selection of the appropriate assay depends on the specific research question, available resources, and desired throughput.

Data Presentation: this compound Potency (IC50/EC50)

The following table summarizes the reported in vitro potency of this compound from various cell-based assays.

Assay TypeCell LineMeasured ParameterThis compound PotencyReference
Radioligand Binding AssayCells expressing human H1 receptorInhibition of [3H]mepyramine bindingIC50: 246 nM[4]
Anti-anaphylactic ActivityNot specifiedInhibition of anaphylactic responseIC50: 95.5 nM[4]
Mast Cell ActivationMouse-derived cultured mast cellsInhibition of TNF-α, VEGF, and KC productionSignificant suppression at 200 ng/ml[5]
ICAM-1 ExpressionHuman conjunctival epithelial cells (WK)Reduction of basal ICAM-1 expressionSignificant reduction at 50 µg/mL[6]
Eosinophil ApoptosisHuman peripheral eosinophilsInduction of apoptosisSignificant increase at 10⁻³ to 6 x 10⁻⁴ M[7]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 family of G-proteins.[8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] this compound, as an inverse agonist, binds to the inactive state of the H1 receptor, preventing this cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R_active Binds & Activates This compound This compound This compound->H1R_inactive Binds & Stabilizes (Inverse Agonist) IP3 IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Allergic_Response Allergic Response Ca_release->Allergic_Response Leads to

Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the histamine H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]mepyramine) from the H1 receptor.

Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.[10]

Materials:

  • HEK293-H1 or CHO-H1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)[11]

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4)[10]

  • [3H]mepyramine (radiolabeled ligand)

  • Unlabeled this compound hydrochloride

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-H1 or CHO-H1 cells to 80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in membrane preparation buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of [3H]mepyramine.

    • For total binding, add only [3H]mepyramine and membranes.

    • For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., diphenhydramine) in addition to [3H]mepyramine and membranes.

    • Incubate the plate for a specified time (e.g., 4 hours at 37°C).[10]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Binding_Assay_Workflow A Culture H1-expressing cells B Prepare cell membranes A->B C Incubate membranes with [3H]mepyramine and this compound B->C D Filter to separate bound and free radioligand C->D E Measure radioactivity with scintillation counter D->E F Calculate IC50 value E->F

Workflow for a radioligand binding assay.

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium.

Objective: To determine the IC50 value of this compound by measuring its inhibition of histamine-stimulated calcium mobilization.

Cell Line: U2OS, HEK293, or CHO cells stably expressing the human histamine H1 receptor.[11][12][13]

Materials:

  • H1 receptor-expressing cell line

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]

  • Probenecid (to prevent dye leakage)

  • Histamine (agonist)

  • This compound hydrochloride

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)[11]

Protocol:

  • Cell Plating:

    • Seed the cells into black, clear-bottom microplates and allow them to attach overnight.[9]

  • Dye Loading:

    • Remove the culture medium and add the Fluo-4 AM loading solution containing probenecid.

    • Incubate the plate at 37°C for 60 minutes in the dark.[9]

    • Wash the cells with assay buffer to remove excess dye.[9]

  • Assay Procedure:

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

    • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

    • Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells.

    • Immediately record the fluorescence signal over time to measure the calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of histamine alone (100%) and a no-histamine control (0%).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Calcium_Flux_Workflow A Seed H1-expressing cells in microplate B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with this compound B->C D Stimulate with histamine and measure fluorescence change C->D E Analyze data and calculate IC50 D->E

Workflow for a calcium flux assay.

Mast Cell Degranulation Assay

This assay assesses the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

Objective: To evaluate the potency of this compound in inhibiting antigen-induced degranulation of mast cells.

Cell Type: Mouse bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3). For more clinically relevant data, isolated human basophils can be used.[14]

Materials:

  • Mast cells or basophils

  • Cell culture medium

  • Buffer for cell stimulation (e.g., Tyrode's buffer)

  • Sensitizing antibody (e.g., anti-DNP IgE)

  • Antigen (e.g., DNP-HSA)

  • This compound hydrochloride

  • Lysis buffer

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., sodium carbonate)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Sensitization:

    • Sensitize the mast cells with an appropriate antibody (e.g., anti-DNP IgE) overnight.

  • Assay Procedure:

    • Wash the sensitized cells to remove unbound IgE and resuspend in buffer.

    • Aliquot the cells into a 96-well plate.

    • Add varying concentrations of this compound and incubate.

    • Stimulate degranulation by adding the antigen (e.g., DNP-HSA).

    • Include a positive control (antigen alone) and a negative control (buffer alone).

    • To measure the total release, lyse a set of cells with a detergent.

    • Incubate the plate to allow for degranulation.

  • Measurement of β-hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Add the β-hexosaminidase substrate and incubate.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

    • Plot the percentage of inhibition of release against the log concentration of this compound.

    • Determine the IC50 value.

Degranulation_Assay_Workflow A Sensitize mast cells with IgE B Pre-incubate with this compound A->B C Stimulate with antigen B->C D Measure release of β-hexosaminidase C->D E Calculate percentage inhibition and IC50 D->E

References

Probing Organic Anion Transporting Polypeptide (OATP) Function with Fexofenadine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a widely used second-generation antihistamine, has emerged as a valuable probe substrate for investigating the in vitro and in vivo function of Organic Anion Transporting Polypeptides (OATPs). OATPs are a superfamily of uptake transporters crucial for the disposition of numerous endogenous compounds and xenobiotics, including many clinically important drugs. Understanding the role of OATPs in drug absorption, distribution, and elimination is a critical aspect of drug development and for predicting potential drug-drug interactions (DDIs).

This compound is a substrate for several key OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1. Its pharmacokinetic profile is significantly influenced by these transporters, making it a sensitive tool to assess their activity. However, it is important to note that this compound is also a substrate of the efflux transporter P-glycoprotein (P-gp), which can complicate data interpretation.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a probe substrate to characterize OATP transporter function.

Data Presentation

In Vitro Kinetic Parameters of this compound with OATP Isoforms

The following table summarizes the Michaelis-Menten constants (Km) and inhibition constants (Ki) of this compound for various OATP transporters, providing a quantitative basis for its use as a probe substrate.

OATP IsoformExperimental SystemParameterValue (μM)Reference
OATP1A2Transfected mammalian cellsKm32 - 35[3][4]
OATP1B3HEK293 cellsKm108 ± 11[5]
OATP1B1HEK293 cellsKi148 ± 61
OATP1B3HEK293 cellsKi205 ± 72
Clinical Drug-Drug Interactions Involving this compound and OATP Inhibitors

This table presents data from clinical studies demonstrating the impact of OATP inhibitors on the pharmacokinetics of this compound.

Interacting Drug/SubstancePutative OATP InhibitionEffect on this compound PharmacokineticsReference
Apple JuiceOATP1A2, OATP2B1Volume-dependent reduction in AUC and Cmax
Grapefruit JuiceOATP1A2, OATP2B1Reduced Cmax and AUC
Orange JuiceOATP1A2Reduced oral bioavailability
Buspirone, Losartan, DextromethorphanOATP1A2Inhibition of OATP1A2-mediated transport

Experimental Protocols

In Vitro OATP-Mediated this compound Uptake Assay

This protocol describes a typical in vitro experiment to assess the transport of this compound by a specific OATP isoform expressed in a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably transfected with the OATP isoform of interest (e.g., OATP1A2, OATP1B1, OATP1B3, or OATP2B1)

  • Vector-transfected (mock) HEK293 cells (as a negative control)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Phosphate-buffered saline (PBS)

  • Krebs-Henseleit buffer (or other appropriate uptake buffer)

  • This compound hydrochloride

  • Known OATP inhibitor (e.g., rifampicin (B610482) for OATP1B1/1B3)

  • Cell lysis buffer

  • LC-MS/MS system for this compound quantification

Procedure:

  • Cell Culture: Culture the transfected and mock cell lines in DMEM with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in 24-well plates at an appropriate density to reach confluency on the day of the experiment.

  • Uptake Assay:

    • On the day of the assay, wash the cells twice with pre-warmed PBS.

    • Pre-incubate the cells with Krebs-Henseleit buffer for 10-15 minutes at 37°C.

    • To assess inhibition, add the known OATP inhibitor to the respective wells during the pre-incubation step.

    • Initiate the uptake by adding the this compound solution (at various concentrations for kinetic studies) to the cells. A typical incubation time is 1 to 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the this compound solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding cell lysis buffer and incubating on ice.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Prepare the supernatant for LC-MS/MS analysis, which may involve protein precipitation with a solvent like acetonitrile.

  • Quantification: Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the uptake rate of this compound in both transfected and mock cells.

    • Subtract the uptake in mock cells from the uptake in transfected cells to determine the net OATP-mediated transport.

    • For kinetic studies, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, calculate the IC50 value of the inhibitor.

Clinical Drug-Drug Interaction Study Protocol

This protocol outlines a typical crossover study design to evaluate the effect of a potential OATP inhibitor on the pharmacokinetics of this compound in healthy volunteers.

Study Design: A randomized, open-label, two-period, crossover study.

Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

Procedure:

  • Screening: Screen potential participants for eligibility based on medical history, physical examination, and laboratory tests.

  • Treatment Periods:

    • Period 1: Administer a single oral dose of this compound (e.g., 60 mg or 120 mg) with water.

    • Washout Period: A sufficient washout period (typically 7-14 days) to ensure complete elimination of this compound.

    • Period 2: Administer the potential OATP inhibitor for a specified duration (e.g., once daily for several days to reach steady-state). On the last day of inhibitor administration, co-administer a single oral dose of this compound.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-fexofenadine administration).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for this compound in both treatment periods:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Elimination half-life (t1/2)

    • Compare the pharmacokinetic parameters of this compound with and without the co-administered inhibitor to assess the magnitude of the drug-drug interaction.

Visualizations

OATP_Mediated_Fexofenadine_Uptake cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein Fex_Lumen This compound OATP1A2 OATP1A2 Fex_Lumen->OATP1A2 Uptake OATP2B1 OATP2B1 Fex_Lumen->OATP2B1 Uptake Fex_Intracellular Intracellular This compound OATP1A2->Fex_Intracellular OATP2B1->Fex_Intracellular Pgp P-gp Fex_Intracellular->Pgp Efflux Fex_Blood This compound Fex_Intracellular->Fex_Blood Absorption Pgp->Fex_Lumen

Caption: Intestinal transport of this compound via OATP and P-gp.

Experimental_Workflow_In_Vitro start Seed OATP-transfected and Mock Cells culture Culture to Confluency start->culture wash1 Wash with PBS culture->wash1 preincubate Pre-incubate with Buffer (± Inhibitor) wash1->preincubate add_fex Add this compound Solution preincubate->add_fex incubate Incubate at 37°C add_fex->incubate stop_wash Terminate Uptake & Wash with Cold PBS incubate->stop_wash lyse Lyse Cells stop_wash->lyse analyze Quantify this compound (LC-MS/MS) lyse->analyze end Data Analysis (Km, Vmax, IC50) analyze->end

Caption: Workflow for in vitro this compound uptake assay.

Clinical_DDI_Study_Design start Screening of Healthy Volunteers randomization Randomization start->randomization period1 Period 1: This compound Alone randomization->period1 pk_sampling1 Pharmacokinetic Sampling period1->pk_sampling1 washout Washout Period pk_sampling1->washout analysis Bioanalysis of Plasma Samples period2 Period 2: This compound + Inhibitor washout->period2 pk_sampling2 Pharmacokinetic Sampling period2->pk_sampling2 pk_sampling2->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end Assess DDI Potential pk_analysis->end

Caption: Crossover clinical study design for DDI assessment.

References

Application Notes: Development of a Validated ELISA for Fexofenadine Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine is a second-generation antihistamine that acts as a selective histamine (B1213489) H1 receptor antagonist. It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. While chromatographic methods like HPLC are commonly used, an Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput, cost-effective, and sensitive alternative for screening and quantitative analysis.

This document provides a comprehensive guide to the development and validation of a competitive ELISA for the detection of this compound. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the underlying principles and workflows.

Principle of the Assay

The developed assay is a competitive ELISA. In this format, this compound present in a sample competes with a fixed amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) for binding to a limited number of anti-fexofenadine antibody sites coated on a microplate. The amount of enzyme-linked this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where a stronger signal indicates a lower concentration of this compound in the sample.

Experimental Protocols

Hapten Synthesis and Conjugation to Carrier Proteins

To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein to create an immunogen.

1.1. Synthesis of this compound-Carboxylic Acid Derivative (Hapten)

A plausible approach for creating a this compound hapten is to introduce a carboxylic acid group that can be used for conjugation. This can be achieved by modifying the this compound structure, for instance, by reacting one of its hydroxyl groups with a dicarboxylic anhydride (B1165640) like succinic anhydride.

Protocol:

  • Dissolve this compound in a suitable aprotic solvent (e.g., pyridine (B92270) or dioxane).

  • Add a molar excess of succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the this compound-hemisuccinate derivative with an organic solvent (e.g., ethyl acetate).

  • Purify the product using column chromatography on silica (B1680970) gel.

  • Confirm the structure of the purified hapten using techniques such as ¹H NMR and Mass Spectrometry.

1.2. Conjugation of this compound Hapten to Carrier Proteins

The synthesized this compound hapten is then covalently linked to carrier proteins. Bovine Serum Albumin (BSA) is typically used for immunization to generate antibodies, while Ovalbumin (OVA) is used for the coating antigen in the ELISA plate. The carbodiimide (B86325) reaction is a common method for this conjugation.

Protocol:

  • Dissolve the this compound-hemisuccinate hapten in a small amount of an organic solvent like Dimethylformamide (DMF).

  • In a separate tube, dissolve the carrier protein (BSA or OVA) in phosphate-buffered saline (PBS), pH 7.4.

  • Slowly add the dissolved hapten to the protein solution while stirring.

  • Add a freshly prepared solution of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to the mixture.

  • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Stop the reaction and remove unconjugated hapten and by-products by dialysis against PBS.

  • Determine the conjugation efficiency by spectrophotometry or MALDI-TOF mass spectrometry.

  • Store the conjugates (this compound-BSA and this compound-OVA) at -20°C.

Monoclonal Antibody Production

Protocol:

  • Immunization: Immunize BALB/c mice with the this compound-BSA conjugate emulsified in Freund's adjuvant. Administer booster injections every 3-4 weeks.

  • Titer Monitoring: Collect blood samples from the tail vein and determine the antibody titer against this compound-OVA using an indirect ELISA.

  • Fusion: Select a mouse with a high antibody titer and perform a fusion of its spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Selection: Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selective medium.

  • Screening: Screen the supernatants of the resulting hybridoma clones for the presence of anti-fexofenadine antibodies using an indirect ELISA with this compound-OVA as the coating antigen.

  • Cloning: Subclone the positive hybridomas by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma cell line in vitro or in vivo (ascites). Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.

  • Characterization: Characterize the purified antibody for its isotype, affinity, and specificity.

Competitive ELISA Protocol

Materials:

  • Anti-fexofenadine monoclonal antibody

  • This compound-HRP conjugate

  • 96-well microplate

  • This compound standards

  • Biological samples (plasma, serum, urine)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Dilute the anti-fexofenadine monoclonal antibody in coating buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the blocking buffer and wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of this compound standards, controls, or biological samples to the appropriate wells. Immediately add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Aspirate the solution and wash the plate five times with Wash Buffer.

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation

Table 1: Illustrative Standard Curve Data
This compound (ng/mL)Absorbance (450 nm)% B/B₀
0 (B₀)1.850100.0
0.11.62888.0
0.51.25868.0
1.00.96252.0
5.00.48126.0
10.00.27815.0
50.00.1116.0
Table 2: Illustrative Validation Parameters
ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Assay Range 0.1 - 50 ng/mL-
Limit of Detection (LOD) 0.05 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Precision (Intra-assay)
Low QC (0.5 ng/mL)%CV = 5.2%≤ 15%
Mid QC (5.0 ng/mL)%CV = 4.5%≤ 15%
High QC (25.0 ng/mL)%CV = 6.1%≤ 15%
Precision (Inter-assay)
Low QC (0.5 ng/mL)%CV = 8.8%≤ 15%
Mid QC (5.0 ng/mL)%CV = 7.2%≤ 15%
High QC (25.0 ng/mL)%CV = 9.5%≤ 15%
Accuracy (% Recovery)
Low QC (0.5 ng/mL)105.4%85-115%
Mid QC (5.0 ng/mL)98.6%85-115%
High QC (25.0 ng/mL)102.8%85-115%
Table 3: Illustrative Cross-Reactivity Data
CompoundStructure% Cross-Reactivity
This compoundParent Drug100
TerfenadinePrecursor< 1.0
This compound Related Compound AMetabolite< 0.5
CetirizineOther Antihistamine< 0.1
LoratadineOther Antihistamine< 0.1

Visualizations

G cluster_0 Hapten Synthesis & Conjugation cluster_1 Monoclonal Antibody Production cluster_2 Competitive ELISA Workflow This compound This compound Hapten This compound-Hemisuccinate (Hapten) This compound->Hapten SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Hapten Conjugate This compound-Carrier Conjugate Hapten->Conjugate CarrierProtein Carrier Protein (BSA/OVA) CarrierProtein->Conjugate EDC_NHS EDC/NHS EDC_NHS->Conjugate Immunization Immunize Mouse with This compound-BSA SpleenCells Isolate Spleen Cells Immunization->SpleenCells Fusion Cell Fusion (Hybridoma) SpleenCells->Fusion MyelomaCells Myeloma Cells MyelomaCells->Fusion Selection HAT Selection Fusion->Selection Screening ELISA Screening Selection->Screening Cloning Subcloning Screening->Cloning Production Antibody Production & Purification Cloning->Production Coating 1. Coat Plate with Anti-Fexofenadine Ab Blocking 2. Block Plate Coating->Blocking Addition 3. Add Sample/Standard & this compound-HRP Blocking->Addition Incubation 4. Incubate (Competition) Addition->Incubation Washing 5. Wash Plate Incubation->Washing Substrate 6. Add TMB Substrate Washing->Substrate ColorDev 7. Color Development Substrate->ColorDev Stop 8. Stop Reaction ColorDev->Stop Read 9. Read Absorbance at 450 nm Stop->Read

Caption: Experimental workflow for this compound ELISA development.

G Histamine Histamine H1R Histamine H1 Receptor (Gq-protein coupled) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling pathway blocked by this compound.[1][2][3][4][5]

Conclusion

The development of a validated competitive ELISA for this compound provides a valuable tool for high-throughput analysis in various research and clinical settings. The protocols outlined in this document, from hapten synthesis to final assay validation, offer a comprehensive framework for establishing a robust and reliable immunoassay. The successful implementation of this ELISA can significantly aid in the understanding of this compound's pharmacokinetic profile and contribute to its effective therapeutic use.

References

Application Notes and Protocols: Fexofenadine in Preclinical Models of Chronic Urticaria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chronic urticaria (CU) is a debilitating skin condition characterized by the recurrent appearance of wheals (hives), angioedema, or both for a duration of six weeks or more. A key mediator in the pathogenesis of urticaria is histamine (B1213489), which is released from activated mast cells and basophils.[1] Fexofenadine, a second-generation antihistamine, is a cornerstone in the management of chronic idiopathic urticaria (CIU), also known as chronic spontaneous urticaria (CSU).[2][3] It functions as a potent and selective histamine H1 receptor antagonist.[2][4] Unlike first-generation antihistamines, this compound has minimal penetration of the blood-brain barrier, making it largely non-sedating.

While chronic spontaneous urticaria is a human-specific disease lacking a perfect animal model, several preclinical models are employed to study urticaria-like mechanisms and evaluate the efficacy of therapeutic agents like this compound. These models typically focus on inducing mast cell degranulation and subsequent histamine-mediated inflammatory responses, such as vascular permeability and wheal formation. This document outlines the application of this compound in key preclinical models, providing detailed protocols and efficacy data.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective and competitive antagonism of histamine at H1 receptors on cell surfaces. During an allergic response, mast cell degranulation releases histamine, which binds to H1 receptors, triggering a cascade that results in vasodilation, increased vascular permeability, and sensory nerve stimulation, leading to the characteristic wheal, flare, and pruritus of urticaria. This compound binds to these H1 receptors, effectively blocking histamine from exerting its effects and thereby mitigating allergic symptoms.

Beyond H1-receptor antagonism, studies suggest this compound may possess secondary anti-inflammatory properties. In vitro experiments have shown that this compound can suppress the production of pro-inflammatory cytokines such as Keratinocyte Derived Chemokine (KC), Vascular Endothelial Growth Factor (VEGF), and Tumor Necrosis Factor-alpha (TNF-α) from activated mast cells. Furthermore, clinical studies in patients with chronic urticaria have demonstrated that treatment with this compound can lead to a decrease in the expression of tryptase (a mast cell marker) and adhesion molecules like ELAM-1 and VCAM-1 in the skin, suggesting an anti-inflammatory effect.

Fexofenadine_Mechanism cluster_0 Cellular Events cluster_1 Receptor Interaction & Response MastCell Mast Cell Degranulation Histamine Histamine Release MastCell->Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Symptoms Urticarial Symptoms (Wheal, Flare, Pruritus) H1Receptor->Symptoms Activation This compound This compound This compound->H1Receptor Blockade

Caption: this compound's primary mechanism of action.

Key Preclinical Models for Urticaria Research

Several in vivo models are utilized to simulate the acute inflammatory and vascular changes seen in urticaria. These are essential for evaluating the pharmacodynamic properties of H1-antihistamines.

  • Passive Cutaneous Anaphylaxis (PCA): This is a widely used model to study IgE-mediated local allergic reactions. Animals are passively sensitized by intradermal injection of antigen-specific IgE, followed by an intravenous challenge with the specific antigen and a vascular permeability marker (e.g., Evans blue dye). The resulting blue spot at the injection site quantifies the extent of plasma extravasation. This model is valuable for assessing agents that inhibit mast cell degranulation or block the effects of released mediators.

  • Compound 48/80-Induced Anaphylaxis: Compound 48/80 is a potent mast cell degranulator that acts independently of IgE, inducing systemic or local anaphylactic-like reactions. It is a reliable tool to study non-allergic mast cell activation. The model can be adapted for systemic anaphylaxis (monitoring mortality or body temperature drop) or local cutaneous reactions (measuring wheal size or dye extravasation).

  • Histamine-Induced Wheal and Flare: This is a direct pharmacological model to assess H1-receptor antagonism. Intradermal injection of histamine produces a characteristic "triple response": a central wheal (edema from increased vascular permeability), a surrounding flare (erythema from vasodilation), and pruritus. The ability of a drug to inhibit the size of the wheal and flare is a direct measure of its H1-blocking potency in the skin. Guinea pigs are often used as their skin response to histamine is similar to that in humans.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol is adapted from methodologies described in studies of IgE-mediated cutaneous anaphylaxis.

Workflow Diagram:

PCA_Workflow cluster_workflow PCA Experimental Workflow sensitization Step 1: Sensitization Inject anti-OVA IgE intradermally into mouse ear or shaved dorsal skin. wait Step 2: Latency Period Wait for 24-48 hours for IgE to bind to mast cells. sensitization->wait treatment Step 3: Treatment Administer this compound or Vehicle (e.g., orally or IP) 1 hour before challenge. wait->treatment challenge Step 4: Antigen Challenge Intravenously inject OVA mixed with Evans blue dye solution. treatment->challenge measurement Step 5: Measurement After 30 minutes, sacrifice mouse, excise skin site, and measure dye extravasation. challenge->measurement

Caption: Workflow for Passive Cutaneous Anaphylaxis (PCA) model.

Methodology:

  • Animals: BALB/c mice are commonly used.

  • Sensitization: Anesthetize mice and intradermally inject 20-50 µL of anti-ovalbumin (OVA) IgE monoclonal antibody into the dorsal side of one ear or a shaved area on the back.

  • Latency Period: Allow a 24 to 48-hour latency period for the IgE antibodies to bind to FcεRI receptors on dermal mast cells.

  • Treatment: Administer this compound (dose to be determined by dose-response studies) or vehicle control (e.g., saline) via oral gavage or intraperitoneal (IP) injection, typically 1 hour before the antigen challenge.

  • Antigen Challenge: Inject a solution containing 100-200 µg of OVA and 1% Evans blue dye in saline intravenously via the tail vein.

  • Assessment:

    • After 30 minutes, euthanize the animals by cervical dislocation.

    • Excise the injected skin or ear tissue.

    • Measure the diameter of the blue spot to quantify the reaction size.

    • For more quantitative analysis, the extravasated dye can be extracted from the tissue using formamide (B127407) and the absorbance measured with a spectrophotometer. The amount of dye is proportional to the extent of vascular permeability.

Protocol 2: Compound 48/80-Induced Systemic Anaphylaxis in Mice

This protocol is based on models used to evaluate mast cell stabilizers and anti-anaphylactic agents.

Workflow Diagram:

C4880_Workflow cluster_workflow Compound 48/80 Systemic Anaphylaxis Workflow treatment Step 1: Treatment Administer this compound or Vehicle (e.g., orally or IP) 1 hour before challenge. challenge Step 2: Induction Intraperitoneally inject Compound 48/80 (e.g., 8 mg/kg). treatment->challenge observation Step 3: Observation & Measurement Monitor for 1 hour for mortality. Collect blood for histamine assay. challenge->observation

Caption: Workflow for Compound 48/80-induced systemic anaphylaxis.

Methodology:

  • Animals: C57BL/6 or BALB/c mice are suitable.

  • Treatment: Administer this compound or vehicle control orally or intraperitoneally 1 hour prior to induction.

  • Induction: Inject Compound 48/80 intraperitoneally at a lethal or sub-lethal dose (e.g., 8 mg/kg body weight) to induce systemic anaphylactic shock.

  • Assessment:

    • Mortality: Monitor the mice for 1 hour after the Compound 48/80 injection and record the mortality rate in each group.

    • Histamine Release: In a parallel experiment with a sub-lethal dose, blood can be collected via cardiac puncture at a specific time point (e.g., 10-20 minutes) post-injection. Plasma is then separated to measure histamine levels using an ELISA kit or spectrofluorometry.

    • Symptom Scoring: Observe and score anaphylactic symptoms such as piloerection, altered locomotion, and respiratory distress.

    • Hypothermia: Measure core body temperature before and at several intervals after the challenge, as anaphylaxis is associated with a drop in temperature.

Protocol 3: Histamine-Induced Wheal and Flare in Guinea Pigs

This protocol is based on classic dermatological pharmacology methods.

Methodology:

  • Animals: Hartley guinea pigs are commonly used.

  • Preparation: Shave the dorsal skin of the guinea pigs 24 hours before the experiment.

  • Treatment: Administer this compound or vehicle control orally 1 hour before the histamine challenge.

  • Induction:

    • Inject a fixed volume (e.g., 0.1 mL) of histamine solution (e.g., 1-2 µ g/0.1 mL) intradermally at marked sites on the shaved back.

    • Inject saline as a negative control at a separate site.

    • To visualize the wheal more clearly, an intravenous injection of 0.5% Evans blue dye can be given shortly before the histamine injection.

  • Assessment:

    • Measure the largest and perpendicular diameters of the wheal and the surrounding flare at the time of maximum response, typically 15-30 minutes after injection.

    • The area of the wheal/flare can be calculated and the percentage inhibition by this compound relative to the vehicle control can be determined.

Quantitative Data and Efficacy Assessment

While specific preclinical in vivo dose-response data for this compound in these models is not extensively detailed in the reviewed literature, its efficacy can be inferred from its known mechanism and data from related studies. Efficacy is typically measured by the reduction in specific endpoints like dye extravasation, wheal size, or mortality. In vitro studies provide quantitative data on this compound's anti-inflammatory effects, and human clinical trials offer well-defined dose-response relationships for symptom control in chronic urticaria.

Table 1: In Vitro Effect of this compound on Cytokine Production from Antigen-Stimulated Mouse Mast Cells

This data demonstrates the anti-inflammatory potential of this compound beyond simple H1-receptor antagonism at therapeutically relevant concentrations.

CytokineMinimum Concentration for Significant SuppressionReference
Keratinocyte Derived Chemokine (KC)200 - 250 ng/mL
Vascular Endothelial Growth Factor (VEGF)200 - 250 ng/mL
Tumor Necrosis Factor-α (TNF-α)200 - 250 ng/mL

Table 2: Dose-Ranging Efficacy of this compound in Human Chronic Idiopathic Urticaria (4-Week Study)

This clinical data illustrates the dose-dependent efficacy of this compound in reducing key urticaria symptoms, providing a benchmark for preclinical target engagement.

This compound HCl Dose (Twice Daily)Reduction in Pruritus Severity from BaselineReference
Placebo19%
20 mg38%
60 mg54%
120 mg43%
240 mg57%

Note: All this compound doses were statistically superior to placebo. Efficacy appeared to plateau at doses of 60 mg twice daily and higher.

References

Assessing Fexofenadine's In Vivo Blood-Brain Barrier Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vivo methodologies to assess the blood-brain barrier (BBB) penetration of fexofenadine, a non-sedating second-generation antihistamine. The protocols are designed to equip researchers with the necessary information to quantify this compound's central nervous system (CNS) exposure and understand the mechanisms limiting its entry into the brain.

This compound's non-sedating profile is primarily attributed to its limited ability to cross the BBB.[1][2][3] This characteristic is largely due to its properties as a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB that actively removes this compound from the brain endothelial cells back into the bloodstream.[4][5][6][7] The following protocols describe key in vivo techniques to evaluate and quantify this phenomenon.

Key In Vivo Methodologies

Three primary in vivo methods are detailed for assessing this compound's BBB penetration:

  • Brain and Plasma Concentration Analysis Following Systemic Administration: This method directly measures this compound concentrations in the brain and plasma to determine the brain-to-plasma concentration ratio (Kp), a fundamental indicator of BBB penetration.

  • In Situ Brain Perfusion: This technique allows for the precise measurement of the unidirectional influx of this compound into the brain and the quantification of P-gp-mediated efflux.

  • Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique used to measure the occupancy of histamine (B1213489) H1 receptors (H1RO) in the brain by this compound, providing a functional measure of its CNS activity.[1][2][3]

Protocol 1: Brain and Plasma Concentration Analysis via Continuous Infusion

This protocol is designed to determine the steady-state brain-to-plasma concentration ratio of this compound. The use of osmotic minipumps ensures constant plasma concentrations over an extended period. Comparing wild-type animals with P-gp knockout (e.g., mdr1a-/-) mice is crucial for elucidating the role of P-gp in limiting this compound's brain access.[4][5][8]

Experimental Protocol

1. Animal Models:

  • Wild-type mice (e.g., CF-1 or C57BL/6).
  • P-gp deficient mice (mdr1a-/-) on a comparable genetic background.
  • Adult males, 8-10 weeks old.

2. Materials and Reagents:

  • This compound hydrochloride
  • Vehicle for this compound solution (e.g., sterile saline or polyethylene (B3416737) glycol)
  • Alzet® osmotic minipumps (e.g., for 24-hour, 72-hour, or 168-hour continuous subcutaneous infusion)[4]
  • Anesthetics (e.g., ketamine/xylazine)
  • Heparinized saline
  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Protein precipitation agents (e.g., acetonitrile, methanol)
  • LC-MS/MS system for bioanalysis

3. Procedure:

  • Pump Preparation: Prepare this compound solution at the desired concentration to achieve target plasma levels. Fill osmotic minipumps according to the manufacturer's instructions.
  • Surgical Implantation: Anesthetize the mice. Make a small subcutaneous incision on the back, and implant the osmotic minipump. Suture the incision.
  • Drug Administration: Allow the pumps to deliver this compound for the specified duration (e.g., 24, 72, or 168 hours) to reach steady-state concentrations.[4]
  • Sample Collection:
  • At the end of the infusion period, anesthetize the mice.
  • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
  • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
  • Excise the whole brain.
  • Sample Processing:
  • Plasma: Precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.
  • Brain: Weigh the brain tissue and homogenize in 4 volumes of homogenization buffer. Precipitate proteins from the homogenate with cold acetonitrile. Centrifuge and collect the supernatant.
  • Bioanalysis: Quantify this compound concentrations in the plasma and brain supernatant using a validated LC-MS/MS method.
  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) as:
  • Kp = C_brain / C_plasma
  • Where C_brain is the concentration in brain tissue (ng/g) and C_plasma is the concentration in plasma (ng/mL).
  • Calculate the P-gp efflux ratio (ER) as:
  • ER = Kp (mdr1a-/-) / Kp (wild-type)

Data Presentation
Animal ModelInfusion Duration (hours)Mean Plasma Concentration (nM)Mean Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)P-gp Efflux RatioReference
mdr1a(+/+) mice24305 ± 74-0.0056 ± 0.01048[4]
mdr1a(-/-) mice24836 ± 138-0.27 ± 0.08[4]
mdr1a(+/+) mice72---23[4]
mdr1a(-/-) mice72---[4]
mdr1a(+/+) mice168---25[4]
mdr1a(-/-) mice168---[4]

Note: Dashes indicate data not explicitly provided in the cited source.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_animal In Vivo Procedure cluster_sampling Sample Collection & Processing cluster_analysis Analysis Pump_Prep Prepare this compound & Fill Osmotic Pumps Surgery Surgical Implantation of Pumps Pump_Prep->Surgery Infusion Continuous Infusion (24-168h) Surgery->Infusion Sampling Collect Blood & Brain Infusion->Sampling Processing Homogenize Brain & Precipitate Proteins Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Calc Calculate Kp and Efflux Ratio LCMS->Calc G cluster_legend Legend Blood Blood (Systemic Circulation) BEC Brain Endothelial Cell (BBB) Blood->BEC Passive Diffusion (Influx) BEC->Blood P-gp Mediated Efflux Brain Brain Parenchyma BEC->Brain Passive Diffusion Influx_key Influx Pathway Efflux_key Efflux Pathway G cluster_protocol PET Imaging Protocol Subject Healthy Subject Admin Oral this compound or Placebo Subject->Admin Tracer Inject [11C]doxepin Radiotracer Admin->Tracer Scan Dynamic PET Scan (60-90 min) Tracer->Scan Analysis Image Reconstruction & ROI Analysis Scan->Analysis Calc Calculate H1 Receptor Occupancy (H1RO) Analysis->Calc

References

Troubleshooting & Optimization

Troubleshooting peak tailing in fexofenadine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fexofenadine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and make peak integration more difficult.[3] For this compound, which has basic and acidic functional groups, peak tailing is a common issue that can affect the reliability of analytical results.[4]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The most common causes of peak tailing for this compound, a basic compound, are:

  • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns. These secondary interactions, in addition to the primary reversed-phase retention mechanism, lead to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound (acidic pKa ~4.04, basic pKa ~9.01), the analyte can exist in both ionized and non-ionized forms, leading to peak shape distortion.

  • Column Issues: Problems with the HPLC column itself, such as a partially blocked inlet frit, the formation of a void at the column inlet, or contamination of the packing material, can cause peak tailing for all compounds in the chromatogram.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can lead to peak distortion, including tailing.

  • Extra-Column Effects: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.

Q3: How can I prevent or minimize peak tailing in my this compound HPLC method?

A3: To minimize peak tailing, consider the following strategies:

  • Optimize Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to ensure that the residual silanol groups on the silica (B1680970) packing are fully protonated and less likely to interact with the basic this compound molecule.

  • Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically bonded with a reagent to reduce their activity. Alternatively, columns with polar-embedded phases can shield the silanols.

  • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA can interact with the active silanol sites, effectively "masking" them from this compound.

  • Select an Appropriate Column: Phenyl columns can offer different selectivity and improved peak shape for aromatic compounds like this compound.

  • Proper Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filter it to remove any particulates that could block the column frit.

  • Optimize Injection Volume and Concentration: Avoid overloading the column by injecting a smaller volume or diluting the sample.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment

Observe the chromatogram to determine if the peak tailing affects only the this compound peak or all peaks.

  • Only this compound Peak Tails: This suggests a chemical interaction between this compound and the stationary phase. Proceed to Troubleshooting Chemical Interactions .

  • All Peaks Tail: This indicates a potential issue with the HPLC system or the column itself. Proceed to Troubleshooting System and Column Issues .

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Peak Tailing Observed Assessment Assess Chromatogram: Only this compound Peak Tailing or All Peaks? Start->Assessment Chemical Troubleshoot Chemical Interactions Assessment->Chemical Only this compound System Troubleshoot System & Column Issues Assessment->System All Peaks End Peak Shape Improved Chemical->End System->End

Caption: A logical workflow for troubleshooting peak tailing.

Troubleshooting Chemical Interactions (this compound Peak Specific)

If only the this compound peak is tailing, the issue is likely due to secondary interactions with the stationary phase. Follow these steps:

1. Mobile Phase pH Adjustment:

  • Rationale: this compound is a basic compound, and residual silanols on the silica-based column are acidic. Lowering the mobile phase pH protonates the silanols, reducing their interaction with the protonated this compound.

  • Protocol:

    • Prepare a mobile phase with a lower pH, for example, by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to bring the pH to between 2.5 and 3.5.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject a this compound standard and observe the peak shape.

2. Addition of a Mobile Phase Modifier (Competing Base):

  • Rationale: A competing base like triethylamine (TEA) will preferentially interact with the active silanol sites, minimizing the interaction with this compound.

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to the aqueous component of your mobile phase.

    • Adjust the final pH of the mobile phase as needed.

    • Equilibrate the column and inject a standard.

3. Column Selection:

  • Rationale: The choice of column chemistry significantly impacts peak shape.

  • Recommendations:

    • End-capped C18 Columns: These columns have fewer active silanol sites.

    • Phenyl Columns: The pi-pi interactions between the phenyl stationary phase and the aromatic rings of this compound can provide good retention and peak shape.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can shield the residual silanols.

Troubleshooting System and Column Issues (All Peaks Tailing)

If all peaks in the chromatogram are tailing, the problem is likely mechanical or related to the column hardware.

1. Check for a Blocked Column Frit:

  • Rationale: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing for all analytes.

  • Protocol:

    • Disconnect the column from the detector.

    • Reverse the column direction.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) at a low flow rate (e.g., 0.5 mL/min) for 10-15 minutes, directing the flow to waste.

    • Reconnect the column in the correct direction and re-equilibrate with the mobile phase.

2. Inspect for Column Voids:

  • Rationale: A void or channel in the column packing material can lead to peak distortion.

  • Protocol:

    • If backflushing does not resolve the issue, the column may have a void.

    • Replacing the column is often the only solution for a significant void.

3. Minimize Extra-Column Volume:

  • Rationale: Long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.

  • Protocol:

    • Use tubing with a small internal diameter (e.g., 0.005 inches).

    • Keep the tubing length as short as possible.

    • Ensure all fittings are properly connected to avoid dead volume.

Data Summary

The following table summarizes typical HPLC parameters and their impact on this compound peak shape.

ParameterConditionEffect on Peak TailingRationale
Mobile Phase pH Low pH (e.g., 2.5 - 3.5)Reduces tailingSuppresses ionization of silanol groups, minimizing secondary interactions.
High pH (e.g., > 7)Can reduce tailingThis compound is neutral or negatively charged, reducing interaction with deprotonated silanols. However, high pH can damage silica columns.
Column Type Standard C18Prone to tailingPresence of active residual silanol groups.
End-capped C18Reduced tailingSilanol groups are chemically deactivated.
PhenylOften improved peak shapeAlternative selectivity and interactions with the analyte.
Mobile Phase Additive Triethylamine (TEA)Reduces tailingActs as a competing base, masking silanol groups.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Buffer (e.g., phosphate (B84403) or acetate)

Procedure:

  • Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or mobile phase). Dilute to a working concentration (e.g., 50 µg/mL).

  • Prepare a series of mobile phases with varying pH values. For example, a mixture of acetonitrile and a buffer (e.g., 50:50 v/v) with the aqueous phase pH adjusted to 2.5, 3.0, 3.5, and 4.0 using phosphoric acid or formic acid.

  • Set the HPLC conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 220 nm

    • Column temperature: 25 °C

    • Injection volume: 20 µL

  • Equilibrate the column with the first mobile phase (pH 4.0) for at least 30 minutes.

  • Inject the this compound standard solution and record the chromatogram.

  • Repeat steps 4 and 5 for each of the other mobile phase pH values, ensuring proper column equilibration between each change.

  • Analyze the chromatograms and compare the peak asymmetry or tailing factor for each pH. The USP tailing factor should ideally be ≤ 1.5.

Protocol 2: Evaluating the Effect of a Mobile Phase Modifier (TEA)

Objective: To assess the impact of triethylamine (TEA) on this compound peak shape.

Materials:

  • Same as Protocol 1, with the addition of Triethylamine (TEA).

Procedure:

  • Prepare a this compound standard solution as described in Protocol 1.

  • Prepare two mobile phases. Both should have the same organic-to-aqueous ratio and pH (e.g., pH 3.0, as determined from Protocol 1).

    • Mobile Phase A: Without TEA.

    • Mobile Phase B: With 0.1% (v/v) TEA added to the aqueous portion before mixing with the organic solvent.

  • Use the same HPLC conditions as in Protocol 1.

  • Equilibrate the column with Mobile Phase A and inject the standard.

  • Equilibrate the column with Mobile Phase B and inject the standard.

  • Compare the peak shape from both injections.

Signaling Pathway and Workflow Diagrams

PeakTailingCauses This compound This compound (Basic Amine Group) Interaction Secondary Ionic Interaction This compound->Interaction Silanol Residual Silanol Groups (Acidic Si-OH) Silanol->Interaction PeakTailing Peak Tailing Interaction->PeakTailing

Caption: Interaction causing peak tailing of this compound.

TroubleshootingLogic Start Peak Tailing Observed CheckAllPeaks Do all peaks tail? Start->CheckAllPeaks SystemIssue System/Column Issue CheckAllPeaks->SystemIssue Yes ChemicalIssue Chemical Interaction Issue CheckAllPeaks->ChemicalIssue No CheckFrit Check/Clean Column Frit SystemIssue->CheckFrit AdjustpH Adjust Mobile Phase pH ChemicalIssue->AdjustpH CheckVoid Check for Column Void CheckFrit->CheckVoid CheckTubing Minimize Extra-Column Volume CheckVoid->CheckTubing End Resolution CheckTubing->End AddModifier Add Mobile Phase Modifier (TEA) AdjustpH->AddModifier ChangeColumn Change Column Type AddModifier->ChangeColumn ChangeColumn->End

Caption: A decision tree for troubleshooting peak tailing.

References

Technical Support Center: Fexofenadine Aqueous Solution Stability for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of fexofenadine in aqueous solutions for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in aqueous solutions?

A1: this compound hydrochloride (HCl) stability in aqueous solutions is primarily influenced by pH, exposure to oxidative conditions, and, to a lesser extent, temperature and light.[1][2][3] It is most susceptible to degradation under alkaline (basic), acidic, and oxidative stress.[1][3]

Q2: At what pH is this compound most stable?

A2: this compound demonstrates higher stability in neutral and slightly acidic aqueous solutions. Significant degradation is observed in strong acidic (e.g., 0.1 M HCl) and strong alkaline (e.g., 0.1 M NaOH) conditions. One study noted that degradation in 0.5 N HCl and 0.5 N NaOH at 80°C for 4 hours resulted in recoveries of 82.51% and 89.54%, respectively.

Q3: How soluble is this compound hydrochloride in common aqueous buffers?

A3: this compound HCl is slightly soluble in water. Its solubility is pH-dependent. For example, in phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL. The solubility has been reported as 551.21 µg/mL in pH 2.0 HCl buffer, 73.28 µg/mL in pH 4.5 acetate (B1210297) buffer, and 176.27 µg/mL in pH 6.8 phosphate (B84403) buffer.

Q4: How should I prepare a stock solution of this compound HCl?

A4: this compound HCl can be dissolved in organic solvents like ethanol (B145695), DMSO, and DMF to create a stock solution. For example, solubility is approximately 12 mg/mL in ethanol and 25 mg/mL in DMF. For aqueous experiments, you can then make further dilutions into your aqueous buffer or isotonic saline. Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, though solubility is lower.

Q5: How long can I store an aqueous solution of this compound?

A5: It is recommended not to store aqueous solutions of this compound for more than one day to minimize degradation and ensure experimental consistency. If longer storage is necessary, it should be at -20°C, although the stability of the solution under these conditions should be validated for your specific experimental needs.

Q6: What are the major degradation products of this compound in aqueous solution?

A6: Under oxidative stress (e.g., exposure to H₂O₂), the primary degradation product is this compound N-oxide. In acidic and basic conditions, hydrolysis can occur, though the specific structures of these degradants are not consistently detailed across general stability studies.

Q7: Does light exposure affect this compound stability in solution?

A7: this compound is relatively stable under photolytic stress. Studies have shown negligible degradation when solutions are exposed to direct daylight or UV light (254 nm) for extended periods (e.g., 8 hours to one week). However, it is still good practice to protect solutions from light, especially during long-term storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer The concentration of this compound exceeds its solubility at the specific pH and temperature of your buffer.- Verify the solubility of this compound HCl in your specific buffer system. Solubility is pH-dependent, with lower solubility in neutral to slightly alkaline conditions compared to acidic pH.- Prepare a higher concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium.- Consider using solubilizing agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins if compatible with your experimental system.
Inconsistent experimental results Degradation of this compound in the prepared solution due to inappropriate pH, temperature, or storage duration.- Prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day.- Ensure the pH of your final solution is within a stable range (neutral to slightly acidic).- Avoid high temperatures; if heating is necessary, minimize the duration. This compound shows some degradation under dry heat (e.g., 80°C for 8 hours).
Unexpected biological activity in vitro The presence of degradation products that may have their own biological effects.- Perform forced degradation studies to understand the stability of this compound under your specific experimental conditions.- Use a stability-indicating analytical method, such as RP-HPLC, to quantify the parent this compound and detect any significant degradation products.
Difficulty dissolving this compound HCl directly in aqueous buffer This compound HCl is only slightly soluble in water, and dissolution can be slow.- Use sonication to aid dissolution.- Prepare the solution in a more acidic buffer (e.g., pH 2.0) where solubility is higher, and then adjust the pH if your experiment allows.

Quantitative Data Summary

Table 1: Forced Degradation of this compound Hydrochloride under Various Stress Conditions

Stress ConditionReagent/ParametersTemperatureDurationPercent Degradation/RecoveryReference
Acid Hydrolysis 0.1 M HClRoom Temp (22°C)10 minSignificant Degradation
0.5 N HCl80°C4 hours17.49% Degradation (82.51% Recovery)
1 N HCl60°C3.5 hoursSlight Degradation
Base Hydrolysis 0.1 M NaOHRoom Temp (22°C)10 minSignificant Degradation
0.5 N NaOH80°C4 hours10.46% Degradation (89.54% Recovery)
2 N NaOH60°C24 hoursSlight Degradation
Oxidative 3% H₂O₂80°C2 hours10.27% Degradation (89.73% Recovery)
30% H₂O₂80°C2 hours77.99% Degradation (22.01% Recovery)
3% H₂O₂60°C5 hoursSignificant Degradation
Neutral Hydrolysis Water90°C20 minNegligible Degradation
Water80°C4 hoursStable
Photolytic UV light (254 nm)Ambient8 hoursNegligible Degradation
Direct DaylightAmbient1 weekNegligible Degradation
Thermal (Dry Heat) -80°C8 hoursSlight Degradation
-105°C24 hoursSlight Degradation

Table 2: Solubility of this compound Hydrochloride in Different Media

MediumpHTemperatureSolubilityReference
PBS7.2Not Specified~1 mg/mL
HCl Buffer2.037°C551.21 µg/mL
Acetate Buffer4.537°C73.28 µg/mL
Phosphate Buffer6.837°C176.27 µg/mL
WaterNot Specified25°C1.5 ± 0.02 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound HCl Aqueous Solution for In Vitro Assays
  • Objective: To prepare a working solution of this compound HCl in an aqueous buffer for in vitro experiments.

  • Materials:

    • This compound Hydrochloride (crystalline solid)

    • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (≥95%)

    • Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure:

    • Prepare Stock Solution (e.g., 10 mg/mL):

      • Accurately weigh the required amount of this compound HCl powder.

      • Dissolve the powder in a minimal amount of DMSO or ethanol. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound HCl in 1 mL of DMSO.

      • Ensure complete dissolution by vortexing.

    • Prepare Working Solution:

      • Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.

      • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and does not exceed a level that affects the cells or assay (typically <0.5%).

    • Final Preparation:

      • Vortex the final working solution gently.

      • If necessary, filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.

      • Use the freshly prepared solution immediately for your experiment.

Protocol 2: Forced Degradation Study of this compound HCl
  • Objective: To assess the stability of this compound HCl under various stress conditions.

  • Materials:

    • This compound HCl solution (e.g., 50 µg/mL)

    • 0.5 N HCl

    • 0.5 N NaOH

    • 3% and 30% Hydrogen Peroxide (H₂O₂)

    • Water bath or incubator set to 80°C

    • RP-HPLC system with a C18 column

  • Procedure:

    • Acid Degradation:

      • Mix equal volumes of this compound solution and 0.5 N HCl.

      • Heat the mixture at 80°C for 4 hours.

      • Cool the solution and neutralize it to pH 7.0 with 0.5 N NaOH.

    • Base Degradation:

      • Mix equal volumes of this compound solution and 0.5 N NaOH.

      • Heat the mixture at 80°C for 4 hours.

      • Cool the solution and neutralize it to pH 7.0 with 0.5 N HCl.

    • Oxidative Degradation:

      • Mix equal volumes of this compound solution and 3% H₂O₂ (or 30% H₂O₂ for more aggressive degradation).

      • Heat the mixture at 80°C for 2 hours.

      • Cool the solution.

    • Sample Analysis:

      • Dilute all samples to a suitable concentration for HPLC analysis.

      • Analyze the samples using a validated stability-indicating RP-HPLC method to determine the percentage of remaining this compound and to observe any degradation products.

Visualizations

Fexofenadine_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds & Activates PLC Phospholipase C (PLC) H1R->PLC Activates This compound This compound This compound->H1R Antagonist (Blocks Binding) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates AllergicResponse Allergic Response (e.g., vasodilation, inflammation) Ca2->AllergicResponse PKC->AllergicResponse

Caption: this compound's mechanism as an H1 receptor antagonist.

Experimental_Workflow_Fexofenadine_Stability Start Start: Prepare this compound HCl Aqueous Solution Split Divide into Aliquots Start->Split Acid Acid Stress (e.g., 0.5N HCl, 80°C) Split->Acid Base Base Stress (e.g., 0.5N NaOH, 80°C) Split->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, 80°C) Split->Oxidative Control Control (No Stress) Split->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxidative->Analyze Control->Analyze Neutralize->Analyze End End: Compare Degradation Profiles Analyze->End

Caption: Workflow for a forced degradation study of this compound.

References

Matrix effects and interference in fexofenadine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and interference during the LC-MS/MS analysis of fexofenadine.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during this compound LC-MS/MS analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of quantification.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: this compound is an amphoteric molecule, meaning its charge state is dependent on the pH.[1] An unsuitable pH can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH. The use of acidic mobile phases, often containing 0.1% formic acid, helps to protonate the this compound molecule, which is suitable for positive ion mode ESI.[2][3] Ensure the mobile phase buffer concentration is sufficient, typically 5-10 mM, to maintain a stable pH.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: Loss of stationary phase or column contamination can cause peak tailing or splitting.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[5]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: The injection solvent should be as close in composition to the initial mobile phase as possible. Reconstitute the dried extract in a solution that is weaker than or equivalent to the mobile phase.[6]

Issue 2: Low Signal Intensity or Loss of Sensitivity (Ion Suppression)

Ion suppression is a common matrix effect where co-eluting endogenous compounds from the biological matrix interfere with the ionization of the analyte, leading to a decreased signal.[7] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[7]

Possible Causes and Solutions:

  • Insufficient Sample Cleanup: Endogenous matrix components, particularly phospholipids, co-eluting with this compound can suppress its ionization.

    • Solution 1: Optimize Sample Preparation:

      • Protein Precipitation (PPT): While simple and fast, PPT is less effective at removing phospholipids.[8] Using methanol (B129727) for PPT has shown good recovery rates for this compound.[9]

      • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and is more effective at removing interfering compounds.[8] Oasis HLB cartridges are commonly used for this compound extraction from plasma.[10]

      • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup method.[11]

    • Solution 2: Chromatographic Separation: Modify the LC gradient to separate this compound from the region where most phospholipids elute. A post-column infusion experiment can help identify the ion suppression zones in the chromatogram.[12]

  • Inadequate Mobile Phase Composition: The mobile phase composition can influence ionization efficiency.

  • Suboptimal Mass Spectrometer Settings: Incorrect source parameters can lead to poor ionization.

    • Solution: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature for this compound.

Issue 3: High Variability in Results (Inconsistent Recovery)

High variability between samples can be caused by inconsistent matrix effects or sample preparation.

Possible Causes and Solutions:

  • Variable Matrix Effects Between Samples: The composition of biological matrices can vary between individuals or batches, leading to different degrees of ion suppression.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as This compound-d6 (B602463) or this compound-d10, is the best way to compensate for matrix effects and variability in recovery.[2][3][13] The SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, thus providing accurate correction.

    • Solution 2: Improve Sample Cleanup: A more robust sample preparation method that effectively removes interfering components will minimize sample-to-sample variability.

  • Inconsistent Sample Preparation: Manual sample preparation can introduce variability.

    • Solution: Automate the sample preparation process if possible. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound LC-MS/MS analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, affecting the accuracy and precision of the analysis.[7]

Q2: What are the common sources of interference for this compound analysis in biological samples?

A2: Common sources of interference include endogenous phospholipids, salts, and metabolites.[7][14] this compound itself has known metabolites, such as the methyl ester and azacyclonol (B1665903) metabolites, though it is predominantly eliminated unchanged.[3] Potential related impurities from synthesis, like keto this compound and the meta isomer of this compound, could also interfere if not chromatographically resolved.[1]

Q3: How can I assess for the presence of matrix effects?

A3: A post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[12] For a quantitative assessment, the matrix factor can be calculated by comparing the peak area of this compound in a post-extraction spiked sample to its peak area in a neat solution.[2]

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: While protein precipitation (PPT) is a simple and rapid method, Solid-Phase Extraction (SPE) generally provides a cleaner extract and is more effective at removing phospholipids, thus minimizing matrix effects.[8] HybridSPE is another technique that has been shown to be very efficient at removing phospholipids.[8] The choice of method may depend on the required sensitivity and throughput of the assay.

Q5: What is the best internal standard (IS) to use for this compound analysis?

A5: A stable isotope-labeled (SIL) internal standard, such as this compound-d6 or this compound-d10, is highly recommended.[2][3][13] A SIL-IS has nearly identical chemical and physical properties to this compound, so it co-elutes and experiences similar matrix effects, providing the most accurate correction for any signal suppression or enhancement and variability in sample recovery. If a SIL-IS is not available, a structural analog like terfenadine (B1681261) can be used, but it may not compensate for matrix effects as effectively.[15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueTypical Recovery of this compoundEffectiveness in Removing PhospholipidsThroughput
Protein Precipitation (PPT) >90%[9]Low[8]High
Liquid-Liquid Extraction (LLE) GoodModerateModerate
Solid-Phase Extraction (SPE) ExcellentHigh[8]Moderate
HybridSPE ExcellentVery High[8]High

Table 2: Common Adducts and Transitions for this compound LC-MS/MS Analysis

Precursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
502.3466.2Positive ESI[2]
502.17466.2Positive ESI[16]
502.1466.2Positive ESI[17]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Column Infusion

This protocol allows for the qualitative assessment of ion suppression or enhancement zones within the chromatographic run.

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the this compound analysis.

  • Infuse the this compound standard solution post-column into the mobile phase flow using a syringe pump and a T-connector before the mass spectrometer's ion source.

  • Allow the signal to stabilize to obtain a constant baseline response for the infused this compound.

  • Inject a blank, extracted matrix sample (e.g., plasma processed by protein precipitation) onto the LC column.

  • Monitor the this compound signal during the entire chromatographic run. Any dips in the baseline indicate ion suppression, while any rises indicate ion enhancement.[12]

Protocol 2: Quantitative Assessment of Matrix Factor

This protocol provides a quantitative measure of the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the extracted matrix is spiked with this compound at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): this compound is spiked into the matrix before the extraction process at the same concentrations as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

Visualizations

cluster_0 Sample Preparation Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound-d10) Add Internal Standard (this compound-d10) Plasma Sample->Add Internal Standard (this compound-d10) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard (this compound-d10)->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: A typical sample preparation workflow for this compound analysis in plasma using protein precipitation.

cluster_1 Troubleshooting Logic for Ion Suppression Start Start Observe Low Signal/Variability Observe Low Signal/Variability Start->Observe Low Signal/Variability Assess Matrix Effect (Post-column infusion) Assess Matrix Effect (Post-column infusion) Observe Low Signal/Variability->Assess Matrix Effect (Post-column infusion) Significant Ion Suppression? Significant Ion Suppression? Assess Matrix Effect (Post-column infusion)->Significant Ion Suppression? Optimize Chromatography Optimize Chromatography (Separate from suppression zone) Significant Ion Suppression?->Optimize Chromatography Yes Check Instrument Performance Check Instrument Performance Significant Ion Suppression?->Check Instrument Performance No Improve Sample Cleanup (SPE) Improve Sample Cleanup (e.g., switch to SPE) Optimize Chromatography->Improve Sample Cleanup (SPE) Use Stable Isotope-Labeled IS Use Stable Isotope-Labeled IS Improve Sample Cleanup (SPE)->Use Stable Isotope-Labeled IS Re-validate Method Re-validate Method Use Stable Isotope-Labeled IS->Re-validate Method Problem Solved Problem Solved Re-validate Method->Problem Solved

Caption: A logical workflow for troubleshooting ion suppression in this compound LC-MS/MS analysis.

References

Technical Support Center: Fexofenadine Solubility for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges related to the solubility of fexofenadine hydrochloride in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?

A1: this compound hydrochloride, a poorly water-soluble compound, exhibits varying solubility in different organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions due to its relatively high solubilizing capacity. The solubility in ethanol (B145695) and dimethylformamide (DMF) is also notable. For aqueous solutions, the solubility is significantly lower.

Q2: How does pH influence the solubility of this compound?

A2: this compound's solubility is highly dependent on pH due to its zwitterionic nature, possessing both a basic amine group and an acidic carboxylic acid group.[1] It exhibits maximum solubility at low pH (around 3) and high pH (around 9), with a minimum solubility in the pH range of 4 to 8.[1] This is a critical factor to consider when preparing solutions in buffered cell culture media, which are typically maintained at a physiological pH of around 7.2-7.4.

Q3: My this compound hydrochloride precipitated when I diluted the DMSO stock solution into my cell culture medium. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved at a high concentration in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To troubleshoot this:

  • Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.

  • Increase the volume of medium: Dilute the stock solution into a larger volume of medium to keep the final concentration of both this compound and DMSO low.

  • Pre-warm the medium: Having the cell culture medium at 37°C can sometimes help maintain solubility.

  • Use a multi-step dilution: Instead of a single large dilution, perform a series of smaller dilutions.

  • Consider alternative solubilization techniques: If precipitation persists, you may need to explore methods like using cyclodextrins or solid dispersions.[2][3]

Q4: What are the potential cytotoxic effects of the solvents used to dissolve this compound?

A4: Organic solvents like DMSO, while effective for solubilization, can have physiological effects on cells at certain concentrations.[4] It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is insignificant and does not affect cell viability or the experimental outcome.[4] A solvent toxicity control (cells treated with the same final concentration of the solvent alone) should always be included in your experiments to account for any solvent-induced effects. Typically, DMSO concentrations are kept below 0.5% (v/v) in final cell culture experiments.

Q5: Are there advanced methods to improve the aqueous solubility of this compound for in vitro studies?

A5: Yes, several techniques have been explored to enhance the dissolution and solubility of this compound. These include:

  • Solid Dispersions: Creating solid dispersions of this compound with carriers like polyethylene (B3416737) glycol (PEG) 20,000 or poloxamer 188 has been shown to improve its dissolution rate.[2][3]

  • Lipid-Based Formulations: Using lipid surfactants and self-emulsifying carriers can enhance the oral bioavailability and dissolution of this compound.[5]

  • Inclusion Complexes: Forming complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can improve the aqueous solubility of poorly soluble drugs like this compound.

Troubleshooting Guide

Problem 1: this compound hydrochloride powder is not dissolving in the chosen solvent.

Possible CauseSuggested Solution
Insufficient solvent volume.Increase the volume of the solvent gradually while vortexing or sonicating.
Inappropriate solvent.Consult the solubility data. DMSO is generally the most effective organic solvent for high concentration stock solutions.[4][6][7][8]
Low temperature.Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.

Problem 2: The prepared this compound stock solution is not stable and shows precipitation over time.

Possible CauseSuggested Solution
Supersaturated solution.The initial concentration may be too high for long-term stability. Prepare a fresh stock solution at a slightly lower concentration.
Improper storage.Store stock solutions at -20°C as recommended.[4] For aqueous solutions, it is often recommended not to store them for more than one day.[4]
Light sensitivity.While not explicitly stated as highly light-sensitive, it is good practice to store drug solutions in amber vials or protected from light.

Data Summary

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference
DMSO~50 mM[6][7]
DMSO≥5 mg/mL[8]
DMSO~12 mg/mL[4]
Dimethylformamide (DMF)~25 mg/mL[4]
Ethanol~12 mg/mL[4]
Ethanolup to 107 mg/mL[7]
Water3.6 mg/mL (temperature not specified)[1]
Waterup to 2 mg/mL[7]
PBS (pH 7.2)~1 mg/mL[4]

Note: Solubility values can vary between different sources and batches of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals or gently warm to 37°C until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming Medium: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a sterile tube.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration. Crucially, the final DMSO concentration should ideally be below 0.5% (v/v).

  • Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.

  • Immediate Use: Use the freshly prepared working solution immediately to treat the cells. Do not store diluted aqueous solutions for extended periods.[4]

Visualizations

G cluster_prep This compound Preparation Workflow cluster_exp Experimental Use weigh Weigh this compound HCl Powder add_dmso Add DMSO to desired stock concentration (e.g., 50 mM) weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve filter Sterile filter (0.22 µm) dissolve->filter store Aliquot and Store at -20°C filter->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute stock into warm medium for final concentration (Keep DMSO < 0.5%) thaw->dilute warm_medium Pre-warm cell culture medium to 37°C warm_medium->dilute treat Add immediately to cell culture dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

G start This compound precipitates in cell culture medium q1 Is the final concentration essential? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Lower the final this compound concentration q1->a1_no No q2 Is the final DMSO concentration > 0.5%? a1_yes->q2 a2_yes Re-calculate dilution to lower DMSO concentration q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Try advanced techniques: - Pre-warm medium - Slower, drop-wise addition - Increase medium volume a2_no->q3 q4 Still precipitating? q3->q4 a4_yes Consider alternative solubilization methods (e.g., cyclodextrins, solid dispersions) q4->a4_yes Yes a4_no Problem likely solved. Proceed with experiment. q4->a4_no No

Caption: Troubleshooting guide for this compound precipitation in media.

G cluster_ph This compound Solubility vs. pH low_ph Low pH (~3) (Cationic Form) Highest Solubility mid_ph Mid pH (4-8) (Zwitterionic Form) Lowest Solubility low_ph->mid_ph Increase pH high_ph High pH (~9) (Anionic Form) Higher Solubility mid_ph->high_ph Increase pH

Caption: Relationship between pH and this compound solubility.

References

Fexofenadine Forced Degradation Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on fexofenadine. The information is compiled from various scientific studies to assist in experimental design, execution, and interpretation.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is this compound known to degrade?

This compound hydrochloride has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] It is generally found to be stable under neutral, hydrolytic, and photolytic stress conditions.[1][3] However, some studies have reported photodegradation upon exposure to UVC light at 254 nm.[4]

Q2: What are the common degradation products of this compound?

Several degradation products of this compound have been identified. Under oxidative stress, a major degradation product is the N-oxide of this compound. Photodegradation can lead to the formation of an isopropyl derivative (through decarboxylation) and a benzophenone (B1666685) compound. Other related compounds that are often monitored in stability studies include keto-fexofenadine, the meta isomer of this compound, and the methyl esters of this compound and keto-fexofenadine.

Q3: What analytical techniques are typically used to monitor this compound degradation?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for separating and quantifying this compound and its degradation products. UV-Visible spectrophotometry can also be used for quantification. For structural elucidation of degradation products, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.

Troubleshooting Guide

Issue 1: No significant degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Reagent Concentration: For acid and base hydrolysis, consider using higher concentrations of acid (e.g., 1N HCl) or base (e.g., 2N NaOH).

    • Elevate Temperature: Increasing the temperature during thermal, acid, or base degradation can accelerate the process. Temperatures around 60-100°C have been used in various studies.

    • Extend Exposure Time: The duration of exposure to the stressor is a critical factor. Some studies have extended exposure times to 24 hours or even longer.

    • Oxidizing Agent Strength: For oxidative degradation, using a higher concentration of hydrogen peroxide (e.g., 30%) can induce more significant degradation.

Issue 2: Poor resolution between this compound and its degradation products in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized for separating the parent drug from its degradants.

  • Troubleshooting Steps:

    • Mobile Phase Adjustment: Modify the mobile phase composition. The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can be adjusted. The pH of the buffer can also be a critical parameter for achieving good separation.

    • Column Selection: Ensure the use of a suitable stationary phase. C18 and C8 columns are commonly used for this compound analysis.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be developed to improve the resolution of closely eluting peaks.

    • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance peak shape and resolution.

Issue 3: Mass balance is not within the acceptable range (typically 95-105%).

  • Possible Cause: All degradation products are not being detected or quantified.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the this compound peak and to detect any co-eluting impurities.

    • Wavelength Selection: Ensure the detection wavelength is appropriate for both the parent drug and all potential degradation products. Some degradants may have different UV maxima.

    • Non-Chromophoric Degradants: Consider the possibility of forming degradation products that do not have a UV chromophore. In such cases, other analytical techniques like mass spectrometry may be needed for detection.

    • Sample Preparation: Ensure complete extraction of the drug and its degradation products from the sample matrix.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments cited in the literature.

Acid Hydrolysis

  • Preparation: Dissolve a known amount of this compound HCl in a suitable solvent.

  • Stress Condition: Add 1N hydrochloric acid (HCl).

  • Incubation: Heat the solution at 60°C for 3.5 hours.

  • Neutralization: After the incubation period, neutralize the solution with a suitable base (e.g., 2N NaOH) to a pH of approximately 7.0.

  • Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC.

Alkaline Hydrolysis

  • Preparation: Dissolve a known amount of this compound HCl in a suitable solvent.

  • Stress Condition: Add 2N sodium hydroxide (B78521) (NaOH).

  • Incubation: Heat the solution at 60°C for 24 hours.

  • Neutralization: After incubation, neutralize the solution with a suitable acid (e.g., 1N HCl).

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

Oxidative Degradation

  • Preparation: Dissolve a known amount of this compound HCl in a suitable solvent.

  • Stress Condition: Add 3% hydrogen peroxide (H₂O₂).

  • Incubation: Heat the solution at 60°C for 5 hours.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

Thermal Degradation

  • Preparation: Place the solid this compound HCl powder in a suitable container.

  • Stress Condition: Expose the solid drug to a temperature of 105°C for 24 hours in a hot air oven.

  • Sample Preparation for Analysis: After exposure, dissolve a known amount of the stressed powder in the mobile phase.

  • Analysis: Analyze the prepared solution by HPLC.

Photolytic Degradation

  • Preparation: Prepare a solution of this compound HCl in a suitable solvent.

  • Stress Condition: Expose the solution to visible light for 240 hours (providing an overall illumination of 1.2 million lux hours) and UV light for 250 hours (providing an overall illumination of 200 watt hours/m²) at 25°C.

  • Analysis: Analyze the exposed solution by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for this compound HCl

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradation Product(s)Reference
Acid Hydrolysis1 N HCl60°C3.5 hoursSlight-
Acid Hydrolysis0.5 N HCl80°C4 hours17.49%-
Acid Hydrolysis0.1 M HClRoom Temp10 minutesSignificant-
Alkaline Hydrolysis2 N NaOH60°C24 hoursSlight-
Alkaline Hydrolysis0.5 N NaOH80°C4 hours10.46%-
Alkaline Hydrolysis0.1 M NaOHRoom Temp10 minutesSignificant-
Oxidative Degradation3% H₂O₂60°C5 hoursSignificantN-oxide
Oxidative Degradation30% H₂O₂80°C2 hours77.99%N-oxide
Oxidative Degradation6% H₂O₂Room Temp10 minutesSignificant-
Thermal DegradationSolid State105°C24 hoursSlight-
Thermal DegradationSolid State100°C8 hoursNegligible-
Photolytic DegradationVisible & UV Light25°C240 & 250 hrsStable-
Photolytic DegradationNatural Sunlight-8 hoursNegligible-

Note: "-" indicates that the specific information was not provided in the cited reference.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound HCl Bulk Drug or Formulation dissolve Dissolve in appropriate solvent start->dissolve thermal Thermal Degradation (e.g., 105°C, solid state) start->thermal acid Acid Hydrolysis (e.g., 1N HCl, 60°C) dissolve->acid base Alkaline Hydrolysis (e.g., 2N NaOH, 60°C) dissolve->base oxidative Oxidative Degradation (e.g., 3% H2O2, 60°C) dissolve->oxidative photo Photolytic Degradation (Visible & UV light) dissolve->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute with Mobile Phase oxidative->dilute dissolve_stressed dissolve_stressed thermal->dissolve_stressed Dissolve in Mobile Phase photo->dilute neutralize->dilute hplc RP-HPLC Analysis (e.g., C18 column, UV detection) dilute->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data dissolve_stressed->hplc

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_oxidative Oxidative Stress (H2O2) cluster_photo Photolytic Stress (UVC) cluster_hydrolytic Hydrolytic Stress (Acid/Base) This compound This compound n_oxide This compound N-oxide This compound->n_oxide Oxidation isopropyl Isopropyl Derivative (Decarboxylation) This compound->isopropyl Photodegradation benzophenone Benzophenone Compound This compound->benzophenone Photodegradation hydrolysis_products Various Hydrolysis Products This compound->hydrolysis_products Hydrolysis

Caption: Simplified degradation pathways of this compound under stress conditions.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Fexofenadine in Preclinical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of fexofenadine in preclinical formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation shows poor dissolution. What are the potential causes and how can I improve it?

A: Poor dissolution of this compound is often attributed to its low aqueous solubility.[1][2] Here are some common causes and troubleshooting steps:

  • Crystalline Drug Form: this compound in its crystalline state has lower solubility.

    • Troubleshooting: Consider converting the crystalline form to a more soluble amorphous state using techniques like solid dispersion.[1][3][4] Techniques such as spray drying or solvent evaporation with suitable carriers can be employed.

  • Inadequate Wetting: The formulation may not be effectively wetted by the dissolution medium.

    • Troubleshooting: Incorporate hydrophilic polymers or surfactants in your formulation. These excipients can improve the wettability and, consequently, the dissolution rate.

  • Formulation Composition: The choice and concentration of excipients can significantly impact dissolution.

    • Troubleshooting: Experiment with different types of excipients and their ratios. For instance, in solid dispersions, the ratio of drug to carrier is a critical factor affecting drug release.

Q2: I'm observing low permeability of this compound across Caco-2 cell monolayers. What could be the reason and what strategies can I employ to enhance it?

A: Low permeability of this compound is a known issue, primarily due to the P-glycoprotein (P-gp) efflux pump actively transporting the drug back into the intestinal lumen.

  • P-gp Efflux: this compound is a substrate for the P-gp transporter.

    • Troubleshooting:

      • Use of P-gp Inhibitors: Incorporate excipients that are known to inhibit P-gp. Several surfactants and polymers used in formulation development, such as Tween 80, Labrasol, Poloxamer 188, Gelucire 44/14, and Vitamin E TPGS, have been shown to have P-gp inhibitory effects.

      • Co-crystal Formation: Consider forming co-crystals with nutraceuticals like piperine (B192125) or curcumin, which have demonstrated P-gp inhibitory potential.

  • Formulation Approach: The type of formulation can influence permeability.

    • Troubleshooting:

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) can enhance permeability by presenting the drug in a solubilized state and by the action of their constituent excipients on the intestinal membrane and P-gp.

      • Nanoparticulate Systems: Nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) can also improve permeability.

Q3: My in vivo pharmacokinetic study in rats shows low oral bioavailability despite good in vitro dissolution. What could be the contributing factors?

A: This discrepancy between in vitro and in vivo results is common and often points towards physiological barriers in the gastrointestinal tract.

  • P-glycoprotein (P-gp) Efflux: As mentioned, P-gp plays a significant role in the efflux of this compound in the small intestine, which is not accounted for in standard dissolution tests.

    • Troubleshooting: Re-evaluate your formulation to include P-gp inhibiting excipients. Ex vivo or in situ permeability studies can help screen formulations for their ability to overcome P-gp efflux before proceeding to in vivo studies.

  • First-Pass Metabolism: While this compound does not undergo significant metabolism, some excipients in your formulation might influence metabolic enzymes.

    • Troubleshooting: Select excipients that are known to have minimal impact on cytochrome P450 (CYP) enzymes. Some excipients used in SEDDS, like Tween 80 and Labrasol, are also known to inhibit CYP450.

  • Gastrointestinal Motility and pH: The transit time and pH of the gastrointestinal tract can affect drug absorption.

    • Troubleshooting: While more challenging to control, consider formulation strategies that offer protection or controlled release in specific regions of the intestine.

Q4: I am developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound, but the formulation is unstable and shows phase separation. How can I resolve this?

A: Instability in SEDDS formulations is often related to the selection and ratio of the oil, surfactant, and cosurfactant/cosolvent.

  • Component Miscibility: The chosen components may not be fully miscible in the tested ratios.

    • Troubleshooting:

      • Systematic Screening: Perform solubility studies of this compound in various oils, surfactants, and cosolvents to identify the most suitable components.

      • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosolvent that result in a stable, single-phase system upon dilution.

  • Drug Precipitation: The drug may precipitate out of the formulation upon storage or emulsification.

    • Troubleshooting: Ensure the drug loading is within the saturation solubility of the selected SEDDS components. Re-evaluate the component ratios to enhance the drug's solubility within the formulation.

Data Presentation

Table 1: Formulation Strategies and Reported Bioavailability Enhancement of this compound

Formulation StrategyKey Excipients/CarriersReported OutcomeReference
Solid Dispersions (Spray Drying)Poloxamer 188, HPMC 5CPS6-fold increase in relative bioavailability compared to pure drug.
Self-Microemulsifying Drug Delivery Systems (SMEDDS)Turpentine oil/castor oil, Tween 80, PEG 600Threefold enhancement in intestinal permeability compared to this compound suspension.
Liquisolid TabletsCremophor® EL, Avicel® PH102, Aerosil® 20062% increase in oral bioavailability and reduced Tmax to 2.16 h.
Lipid Surfactant-Based DispersionsGelucire 44/14, Vitamin E TPGSImproved dissolution, reduced P-gp efflux, and enhanced oral bioavailability in rats.
Solid Dispersions (Fusion Method)Poloxamer 1882-3 fold improvement in this compound absorption compared to the control.
Nutraceutical Co-crystalsCurcumin2.68-fold increase in permeability in everted gut sac model.

Table 2: Characterization of this compound Nanostructured Lipid Carriers (NLCs)

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1124 ± 0.120.204 ± 0.002-22.21 ± 2.23-
F2135.2 ± 0.150.215 ± 0.003-23.54 ± 1.89-
F3158.6 ± 0.180.231 ± 0.001-24.87 ± 2.11-
F4189.4 ± 0.210.245 ± 0.004-25.92 ± 1.56-
F5210.1 ± 0.140.262 ± 0.002-26.78 ± 1.74-
F6231.4 ± 0.120.273 ± 0.001-28.17 ± 1.31Highest

Data adapted from Fathima B, Chukka S, (2025) Formulation and In-Vitro Evaluation of this compound HCl Nano Lipid Based Formulation. Journal of Neonatal Surgery, 14 (32s), 2796-2802.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersions by Solvent Evaporation

  • Materials: this compound HCl, hydrophilic carrier (e.g., Poloxamer 188, β-Cyclodextrin), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Accurately weigh this compound HCl and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4).

    • Dissolve both the drug and the carrier in a minimal amount of the selected solvent in a beaker with continuous stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator or by keeping it on a water bath at a controlled temperature.

    • Dry the resulting solid mass completely in a desiccator under vacuum to remove any residual solvent.

    • Pulverize the dried mass using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

    • Store the prepared solid dispersion in a well-closed container in a desiccator.

Protocol 2: In Vitro Dissolution Study of this compound Formulations

  • Apparatus: USP Type II (Paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of 0.1 N HCl or other relevant physiological buffer (e.g., pH 6.8 phosphate (B84403) buffer).

  • Procedure:

    • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.

    • Place a sample of the this compound formulation (equivalent to a specific dose of the drug) into each dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Ex Vivo Intestinal Permeation Study using Everted Gut Sac Technique

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Euthanize the rat and isolate the small intestine.

    • Clean the intestinal segment with cold, oxygenated Tyrode's solution.

    • Evert the intestinal segment carefully over a glass rod.

    • Cut the everted intestine into sacs of a specific length.

    • Fill the sacs with a known volume of fresh Tyrode's solution (serosal side).

    • Tie both ends of the sac securely.

    • Place the sacs in flasks containing the this compound formulation dispersed in Tyrode's solution (mucosal side).

    • Incubate the flasks at 37°C with gentle shaking and continuous aeration.

    • Withdraw samples from the serosal fluid at predetermined time intervals.

    • Analyze the concentration of this compound in the serosal fluid to determine the amount of drug permeated.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo/In Situ Permeability cluster_invivo In Vivo Evaluation F1 Solid Dispersion C1 Dissolution Studies F1->C1 C2 Solubility Studies F1->C2 C3 Physical Characterization (DSC, XRD) F1->C3 F2 SEDDS/SMEDDS F2->C1 F2->C2 F2->C3 F3 Nanoparticles F3->C1 F3->C2 F3->C3 P1 Everted Gut Sac C1->P1 P2 In Situ Perfusion C1->P2 V1 Pharmacokinetic Studies P1->V1 P2->V1

Caption: A typical experimental workflow for developing and evaluating novel this compound formulations.

p_glycoprotein_efflux cluster_membrane Intestinal Epithelial Cell Fexo_Lumen This compound (Lumen) Fexo_Cell This compound (Intracellular) Fexo_Lumen->Fexo_Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Fexo_Cell->Pgp Pgp->Fexo_Lumen Efflux Inhibitor P-gp Inhibitor (e.g., Poloxamer 188) Inhibitor->Pgp Inhibition

Caption: The role of P-glycoprotein in this compound efflux and its inhibition.

formulation_strategies cluster_causes Primary Causes cluster_solutions Formulation Strategies Poor_Bioavailability Poor Oral Bioavailability of this compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Low_Permeability Low Intestinal Permeability Poor_Bioavailability->Low_Permeability Pgp_Efflux P-gp Mediated Efflux Poor_Bioavailability->Pgp_Efflux Solid_Dispersion Solid Dispersions Low_Solubility->Solid_Dispersion Lipid_Based Lipid-Based Formulations (SEDDS, SMEDDS) Low_Solubility->Lipid_Based Nanotechnology Nanoparticles (NLCs, SLNs) Low_Solubility->Nanotechnology Low_Permeability->Lipid_Based Co_Crystals Co-crystals Low_Permeability->Co_Crystals Pgp_Efflux->Lipid_Based Pgp_Efflux->Co_Crystals

Caption: Logical relationship between causes of poor bioavailability and formulation solutions.

References

Technical Support Center: Minimizing Fexofenadine Adsorption In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the adsorption of fexofenadine to labware during in vitro assays, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is my measured concentration of this compound lower than expected in my in vitro assay?

A1: A lower-than-expected concentration of this compound can be due to its adsorption to the surfaces of your labware, such as microplates, tubes, and pipette tips. This compound, being a zwitterionic molecule with hydrophobic characteristics at physiological pH, can non-specifically bind to plastics like polypropylene (B1209903) and polystyrene, as well as to untreated glass surfaces.[1][2] This binding is primarily driven by hydrophobic interactions.[1][3][4]

Q2: What types of labware are most prone to this compound adsorption?

A2: Standard polystyrene and polypropylene labware are highly susceptible to the adsorption of hydrophobic compounds.[1][3] While glass is generally more hydrophilic, untreated glass surfaces can also adsorb molecules like this compound.

Q3: How can I prevent or minimize this compound adsorption to my labware?

A3: Several strategies can be employed to minimize adsorption:

  • Use of low-binding labware: Commercially available low-adsorption or low-binding microplates and tubes are manufactured with modified surfaces to reduce non-specific binding.[1][3]

  • Pre-treatment with blocking agents: Coating the labware with a blocking agent can saturate the non-specific binding sites. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, or non-ionic detergents like Tween-20.[5][6][7]

  • Silanization of glassware: For glass labware, silanization creates a hydrophobic surface, which can surprisingly prevent the adsorption of certain "sticky" solutes.[8][9][10][11]

Q4: When should I choose a protein-based blocker versus a non-protein-based blocker?

A4: The choice of blocking agent depends on your specific assay.

  • Protein-based blockers (BSA, casein): These are effective for a wide range of applications. However, they should be used with caution if your assay is sensitive to the presence of exogenous proteins.

  • Non-protein blockers (Tween-20): These are a good alternative when protein-based blockers could interfere with your assay. They are particularly effective at reducing hydrophobic interactions with plastic surfaces.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between wells/tubes Differential adsorption of this compound due to inconsistencies in labware surface or treatment.Ensure uniform pre-treatment of all labware. Use low-binding labware for all samples and standards.
Low recovery of this compound from spiked samples Adsorption of this compound to collection tubes or processing labware.Pre-treat all labware that will come into contact with the sample, including pipette tips, with a suitable blocking agent.
High background signal in colorimetric or fluorometric assays Non-specific binding of detection reagents to the labware surface.In addition to addressing this compound adsorption, ensure that a blocking step is included after antigen/antibody coating steps in immunoassays.
Precipitation of this compound at high concentrations Exceeding the solubility of this compound in the assay buffer.Ensure that the concentration of this compound used is within its solubility limits in your specific buffer system. The presence of organic solvents may be required.

Quantitative Data on Drug Adsorption

DrugPhysicochemical PropertiesConventional Polypropylene (%)Conventional Polystyrene (%)Low-Adsorption Plate (%)
Paclitaxel Hydrophobic, Neutral859015
Verapamil Hydrophobic, Positively Charged607510
Digoxin Hydrophobic, Neutral55655
Propranolol Moderately Hydrophobic, Positively Charged2030<5
Chloroquine Moderately Hydrophobic, Positively Charged1525<5
Warfarin Moderately Hydrophobic, Negatively Charged<510<5
Methotrexate Hydrophilic, Negatively Charged<5<5<5

Data adapted from a study on non-specific drug adsorption to plastic containers. The study highlights that hydrophobic and positively charged drugs tend to adsorb more to conventional plasticware.[1][3]

Experimental Protocols

Protocol 1: BSA Coating of Labware

This protocol is suitable for pre-treating plastic labware such as microplates and tubes to minimize non-specific binding.[5]

Materials:

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium

Procedure:

  • Prepare a 100 mg/mL BSA solution in deionized water and sterilize by filtration.

  • Add a sufficient volume of the BSA solution to cover the surface of the labware (e.g., 100 µL for a 1.5 mL tube or 200 µL per well for a 96-well plate).

  • Incubate for 24 hours at room temperature.

  • Aspirate the BSA solution.

  • Wash the labware twice with DPBS.

  • After the final wash, aspirate all remaining solution. The labware is now ready for use.

Protocol 2: Casein-Based Blocking

This protocol is often used for blocking steps in immunoassays but can also be adapted for pre-treating labware.

Materials:

  • Casein blocking buffer powder or a pre-made 1% (w/v) casein solution in PBS or TBS.[12][13][14][15]

Procedure:

  • If starting from powder, dissolve the casein blocking buffer in deionized water to a final concentration of 1% (w/v).[13][14]

  • Add the casein solution to the labware, ensuring the entire surface is covered.

  • Incubate for 1-2 hours at room temperature or 30-60 minutes at 37°C with gentle agitation.[13][16]

  • Discard the blocking solution.

  • The labware can be used immediately or washed with a wash buffer (e.g., PBS with 0.05% Tween-20) depending on the application.

Protocol 3: Using Tween-20 for Blocking

A low concentration of a non-ionic detergent like Tween-20 can be used to block hydrophobic surfaces.[6]

Materials:

  • Tween-20

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

  • Prepare a 0.05% to 0.1% (v/v) solution of Tween-20 in your assay buffer or a standard buffer like PBS or TBS.[7][17]

  • Incubate the labware with the Tween-20 solution for at least 30 minutes at room temperature.

  • The labware can be used directly with the Tween-20 solution, or the solution can be discarded before adding your samples. This method is often incorporated by including Tween-20 in all buffers used throughout the experiment.

Protocol 4: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware to prevent adsorption of certain molecules.[8][9][10][11] Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.

Materials:

Procedure:

  • Thoroughly clean and dry the glassware.

  • Prepare a 5% solution of dichlorodimethylsilane in heptane or chloroform in a chemical fume hood.[18]

  • Submerge the glassware in the silanizing solution or fill the glassware with the solution, ensuring all surfaces are wetted.

  • Agitate for 10-15 minutes.[18]

  • Remove the solution and rinse the glassware with dry toluene, followed by methanol and then acetone.[18]

  • Allow the glassware to air dry completely in the fume hood.

Visualizing the Workflow

Experimental Workflow for Minimizing this compound Adsorption

experimental_workflow start Start: Prepare this compound Stock Solution choose_labware Select Appropriate Labware (Low-binding vs. Standard) start->choose_labware pretreat Pre-treat Labware with Blocking Agent (e.g., BSA, Casein, Tween-20) choose_labware->pretreat Standard Labware assay Perform In Vitro Assay (Incubate this compound with System) choose_labware->assay Low-Binding Labware pretreat->assay no_pretreat Proceed with Standard Labware (Control/No Treatment) analysis Analyze this compound Concentration (e.g., HPLC, LC-MS) assay->analysis end End: Evaluate Adsorption analysis->end

Caption: Workflow for mitigating this compound adsorption during in vitro assays.

Decision Tree for Labware Selection and Treatment

decision_tree start Is significant adsorption of This compound expected? low_binding Use commercially available low-binding labware. start->low_binding Yes standard_labware Is standard labware a necessity? start->standard_labware No/Uncertain assay_compatibility Is the assay compatible with proteins? standard_labware->assay_compatibility Yes no_treatment Proceed with no treatment. (Run controls to quantify loss) standard_labware->no_treatment No protein_blocker Use protein-based blocker (e.g., BSA, Casein). non_protein_blocker Use non-protein blocker (e.g., Tween-20). assay_compatibility->protein_blocker Yes assay_compatibility->non_protein_blocker No

Caption: Decision guide for selecting labware and appropriate pre-treatment methods.

References

Strategies to reduce non-specific binding of fexofenadine in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of fexofenadine in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound receptor assays?

A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components in the assay system other than its intended target, the histamine (B1213489) H1 receptor. This can include binding to the assay plate, filter membranes, or other proteins in the preparation. High NSB can mask the specific binding signal, leading to inaccurate determination of binding affinity (Ki) and receptor density (Bmax), ultimately compromising the reliability of your experimental data.

Q2: What are the key physicochemical properties of this compound that might contribute to high NSB?

A2: this compound is a relatively hydrophobic molecule and exists as a zwitterion at physiological pH, with pKa values of approximately 4.25 and 9.53.[1] Its hydrophobicity can lead to interactions with plastic surfaces and other hydrophobic entities in the assay. Its charge characteristics can contribute to electrostatic interactions with various components.

Q3: How does pH affect this compound binding to the H1 receptor and its potential for NSB?

A3: The binding of this compound to the histamine H1 receptor is pH-dependent. Studies have shown that a decrease in pH from 7.4 to 5.8 can lead to a 2- to 5-fold increase in the affinity of this compound for the H1 receptor. This is primarily due to a lower dissociation rate at acidic pH. While optimizing for specific binding, it is crucial to consider that pH can also influence NSB by altering the charge of this compound and other components in the assay.

Q4: Can Bovine Serum Albumin (BSA) be used to reduce this compound NSB?

A4: Yes, BSA is a commonly used blocking agent that can effectively reduce the non-specific binding of this compound. It works by binding to non-specific sites on the assay plates, filter mats, and other proteins, thereby preventing this compound from binding to these surfaces. This compound has been shown to bind to BSA, primarily at site I, through hydrogen bonding and van der Waals forces.[2]

Q5: What is the role of detergents like Tween-20 in reducing NSB?

A5: Non-ionic detergents such as Tween-20 are often included in assay buffers to reduce NSB. They help to disrupt non-specific hydrophobic interactions between this compound and the assay components. It is crucial to use an optimal concentration, as high concentrations of detergents can disrupt the receptor-ligand interaction or even the integrity of the cell membranes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB > 30% of Total Binding) Suboptimal Assay Buffer CompositionOptimize Buffer Components: Systematically evaluate the impact of pH, ionic strength, blocking agents, and detergents on your signal-to-noise ratio. See the tables below for suggested starting concentrations.
Poor Quality of Receptor PreparationImprove Membrane Purity: Ensure your membrane preparation protocol effectively removes contaminating proteins. Consider additional washing steps or a sucrose (B13894) gradient centrifugation to enrich for plasma membranes.
Inappropriate Incubation ConditionsOptimize Incubation Time and Temperature: Perform time-course experiments to determine the optimal incubation time to reach equilibrium for specific binding without excessively increasing NSB. Lowering the temperature (e.g., to 4°C) can reduce hydrophobic interactions but may require longer incubation times.
Ineffective Washing StepsOptimize Washing Procedure: Use ice-cold wash buffer to minimize dissociation of the specific this compound-receptor complex. Increase the number and/or volume of washes to ensure complete removal of unbound this compound.
Poor Reproducibility Inconsistent Pipetting or Reagent PreparationStandardize Procedures: Ensure all pipettes are calibrated. Prepare large batches of reagents and aliquot for single use to minimize variability.
Variability in Cell/Membrane PreparationsConsistent Source Material: Use cells at a consistent passage number and density. For tissue preparations, ensure a consistent dissection and homogenization protocol.

Data Presentation: Optimizing Assay Buffer Components

The following tables provide starting points for optimizing your assay buffer to reduce this compound NSB. The optimal conditions should be determined empirically for your specific assay system.

Table 1: Effect of BSA Concentration on Non-Specific Binding (Illustrative)

BSA Concentration (% w/v)Non-Specific Binding (% of Total)Signal-to-Noise Ratio
0451.2
0.1253.0
0.5155.7
1.0127.3
2.0136.7

Note: This data is illustrative and the optimal BSA concentration should be determined experimentally.

Table 2: Effect of Tween-20 Concentration on Non-Specific Binding (Illustrative)

Tween-20 Concentration (% v/v)Non-Specific Binding (% of Total)Signal-to-Noise Ratio
0351.9
0.01204.0
0.05127.3
0.1155.7
0.2223.5

Note: This data is illustrative and the optimal Tween-20 concentration should be determined experimentally.

Table 3: Effect of NaCl Concentration on Non-Specific Binding (Illustrative)

NaCl Concentration (mM)Non-Specific Binding (% of Total)Signal-to-Noise Ratio
0401.5
50282.6
100184.6
150155.7
200174.9

Note: This data is illustrative and the optimal NaCl concentration should be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound (Adapted from general H1 receptor assay protocols)

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor by measuring its ability to displace a known radioligand, such as [³H]-mepyramine.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (Specific Activity: 20-30 Ci/mmol).

  • Unlabeled Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable H1 receptor antagonist.

  • 96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the H1 receptor.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-mepyramine (at a concentration near its Kd), and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-mepyramine, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-mepyramine, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total and competitive binding values.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Saturation Binding Assay for this compound (Adapted from general radioligand binding protocols)

This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radiolabeled form of this compound (if available) or a suitable H1 receptor radioligand.

Materials:

  • Same as Protocol 1, but with a radiolabeled version of this compound or a suitable H1 radioligand.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, set up two sets of triplicate wells:

      • Total Binding: Add increasing concentrations of the radioligand to the wells, along with the membrane suspension.

      • Non-specific Binding: Add the same increasing concentrations of the radioligand to the wells, along with the membrane suspension and a high concentration of unlabeled this compound (or another suitable competitor).

  • Incubation, Filtration, and Quantification:

    • Follow the same procedures as in Protocol 1.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration by subtracting non-specific binding from total binding.

    • Plot the specific binding versus the radioligand concentration.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffers, Ligands) setup Set up 96-well Plate (Total, NSB, Competition) reagents->setup membranes Prepare H1 Receptor Membranes membranes->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Filter and Wash to Separate Bound/Free incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analyze Data Analysis (Calculate Ki/Kd, Bmax) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

troubleshooting_flowchart start High Non-Specific Binding Observed check_buffer Optimize Assay Buffer? start->check_buffer optimize_buffer Adjust pH, Ionic Strength Add BSA, Tween-20 check_buffer->optimize_buffer Yes check_membranes Improve Membrane Prep? check_buffer->check_membranes No optimize_buffer->check_membranes purify_membranes Additional Wash Steps Sucrose Gradient check_membranes->purify_membranes Yes check_incubation Optimize Incubation? check_membranes->check_incubation No purify_membranes->check_incubation optimize_incubation Time-course Experiment Adjust Temperature check_incubation->optimize_incubation Yes check_washing Optimize Washing? check_incubation->check_washing No optimize_incubation->check_washing optimize_washing Increase Wash Volume/Number Use Ice-Cold Buffer check_washing->optimize_washing Yes end NSB Reduced check_washing->end No optimize_washing->end

Caption: Troubleshooting flowchart for high non-specific binding.

signaling_pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist Binding Gq Gq Protein H1R->Gq Activation (Blocked) PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_response Allergic Response (Blocked) Ca_release->Allergic_response PKC_activation->Allergic_response

Caption: this compound's antagonism of the H1 receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of an RP-HPLC Method for Fexofenadine in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of fexofenadine in pharmaceutical dosage forms. The performance of the RP-HPLC method is objectively compared with alternative analytical techniques, supported by experimental data from various studies. Detailed methodologies for the key experiments are provided to facilitate replication and adaptation in a research or quality control setting.

Comparison of Analytical Methods for this compound

While RP-HPLC is a widely accepted and robust method for the analysis of this compound, other techniques such as UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) have also been employed. The following table summarizes the performance characteristics of these methods.

ParameterRP-HPLCUV-Visible SpectrophotometryHPTLC
Principle Separation based on polarityMeasurement of light absorbanceSeparation on a planar surface
Specificity High (separates drug from excipients and degradation products)Low (prone to interference from excipients)Moderate to High
Linearity (r²) > 0.999[1]~0.998~0.999
Accuracy (% Recovery) 98-102%[2]99-101%99-101%
Precision (%RSD) < 2%[1]< 2%< 2%
Limit of Detection (LOD) 0.02 - 3.5 µg/mL[3][4]Higher than HPLC50 ng/spot
Limit of Quantitation (LOQ) 0.05 - 10.1 µg/mLHigher than HPLC100 ng/spot
Run Time 5 - 15 minutes< 5 minutes20 - 30 minutes
Cost HighLowModerate

As evidenced by the data, RP-HPLC offers superior specificity and sensitivity, making it the preferred method for stability-indicating assays and the analysis of this compound in the presence of other drug substances or impurities. While UV-Visible spectrophotometry is simpler and more cost-effective, its lack of specificity is a significant drawback. HPTLC provides a good alternative with the advantage of high sample throughput.

Validated RP-HPLC Method for this compound: A Detailed Look

The following tables summarize the chromatographic conditions and validation parameters of a typical RP-HPLC method for this compound analysis, compiled from various scientific publications.

Table 1: Chromatographic Conditions
ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) C18 (250 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetate buffer: Acetonitrile (50:50 v/v), pH 9.4Phosphate buffer: Acetonitrile: Methanol (60:20:20 v/v/v), pH 3.7Acetonitrile: Water (50:50 v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection Wavelength 254 nm210 nm224 nm
Injection Volume 20 µL20 µL20 µL
Temperature AmbientAmbientAmbient
Internal Standard Cetirizine HClNot specifiedLevocetirizine
Table 2: Summary of Validation Parameters
ParameterAcceptance Criteria (ICH)Result (Condition 1)Result (Condition 2)Result (Condition 3)
Linearity Range (µg/mL) Correlation coefficient (r²) ≥ 0.99531.5 - 5001 - 10050 - 175
Correlation Coefficient (r²) ≥ 0.9950.9990.99700.997
Accuracy (% Recovery) 98.0 - 102.0%98.7 - 101.2%99.5 - 100.8%101.3 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%< 1.0%< 2%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:13.50.20.27
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ratio of 10:110.10.60.84
Robustness No significant change in resultsRobustRobustRobust

Experimental Protocols

The validation of the RP-HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. The following are the detailed methodologies for the key validation parameters.

System Suitability

Before the validation runs, the chromatographic system is equilibrated with the mobile phase. System suitability is assessed by injecting five replicate injections of a standard solution. The acceptance criteria are: %RSD of the peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.

Specificity

The specificity of the method is evaluated by analyzing a placebo solution (containing all the excipients without the active pharmaceutical ingredient), the this compound standard solution, and a sample solution. The chromatograms are examined for any interference from the excipients at the retention time of this compound. Forced degradation studies are also performed by subjecting the drug product to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the drug from its degradation products.

Linearity

Linearity is determined by constructing a calibration curve from at least five different concentrations of this compound standard solution. The peak area is plotted against the corresponding concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line.

Accuracy

The accuracy of the method is determined by the standard addition method. A known amount of this compound standard is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the label claim). The percentage recovery is then calculated.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the sample solution are performed on the same day, and the %RSD of the assay results is calculated.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different instrument to assess the reproducibility of the method. The %RSD between the results of the two days is calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio. The concentration of the analyte that gives a signal-to-noise ratio of 3:1 is considered the LOD, and a ratio of 10:1 is considered the LOQ.

Robustness

The robustness of the method is evaluated by intentionally varying the chromatographic conditions, such as the pH of the mobile phase, the percentage of the organic modifier in the mobile phase, the flow rate, and the column temperature. The effect of these variations on the system suitability parameters and the assay results is observed.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the validation of an RP-HPLC method for this compound.

RP_HPLC_Validation_Workflow start Start: Method Development method_optimization Method Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_optimization system_suitability System Suitability Testing method_optimization->system_suitability validation_parameters Method Validation (ICH Guidelines) system_suitability->validation_parameters specificity Specificity (Placebo, Forced Degradation) validation_parameters->specificity linearity Linearity & Range validation_parameters->linearity accuracy Accuracy (% Recovery) validation_parameters->accuracy precision Precision (Repeatability, Intermediate) validation_parameters->precision lod_loq LOD & LOQ validation_parameters->lod_loq robustness Robustness validation_parameters->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for RP-HPLC Method Validation.

References

Lack of Metabolite Cross-Reactivity Data in Fexofenadine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the critical aspect of cross-reactivity in immunoassays for fexofenadine, with a specific focus on its primary metabolites. While this compound undergoes minimal metabolism in humans, understanding the potential interference of its metabolites is crucial for accurate pharmacokinetic and toxicological assessments. This document summarizes the current landscape, highlights the lack of specific cross-reactivity data for this compound metabolites in commercially available immunoassays, and provides a generalized framework for conducting such an assessment.

This compound Metabolism: A Brief Overview

This compound is predominantly excreted unchanged, with approximately 5% of the dose being metabolized.[1][2] The two main metabolites identified are a methyl ester derivative and an azacyclonol (B1665903) metabolite, formed through oxidation.[1] The majority of this compound is eliminated through feces (around 80%) and urine (about 11%).[1][2]

Immunoassay Cross-Reactivity: The Unaddressed Gap

An extensive review of scientific literature and commercially available immunoassay products reveals a significant gap in the assessment of cross-reactivity for this compound's primary metabolites. While some ELISA kits are available for the detection of this compound, their validation data primarily focuses on cross-reactivity with other structurally related drugs, not its own metabolites.

One commercially available this compound/Terfenadine ELISA kit from Neogen provides cross-reactivity data for a panel of other antihistamines and related compounds. However, data for the this compound methyl ester and azacyclonol metabolites are notably absent.[3]

Comparative Cross-Reactivity Data (Existing Analytes)

The following table summarizes the available cross-reactivity data for the Neogen this compound/Terfenadine Forensic ELISA Kit. It is important to reiterate that this data does not include the primary metabolites of this compound.

Compound% Cross-Reactivity
This compound 100%
Terfenadine23%
Hydroxyzine0.97%
Orphenadrine0.20%
Cetirizine0.18%
Hydroxyebastine0.13%
Carebastine0.07%
Doxepin0.04%
Amitryptyline0.03%
Imipramine0.03%
Nortryptyline0.03%
Promazine0.03%
Chlorpromazine0.02%
Ebastine0.02%
Trimipramine0.01%

Data sourced from the Neogen this compound/Terfenadine Forensic ELISA Kit insert.[3]

Experimental Protocol: A General Framework for Cross-Reactivity Assessment

In the absence of specific manufacturer data, researchers may need to perform their own cross-reactivity studies. The following is a generalized protocol for a competitive ELISA, a common format for small molecule immunoassays. This protocol should be adapted and optimized for the specific assay being validated.

Objective: To determine the percentage cross-reactivity of this compound metabolites (methyl ester and azacyclonol) in a this compound-specific immunoassay.

Materials:

  • This compound standard

  • This compound methyl ester and azacyclonol metabolite standards

  • This compound-specific antibody (capture antibody)

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Microtiter plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-specific capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.

  • Metabolite Dilution Series: Prepare serial dilutions of the this compound methyl ester and azacyclonol metabolites.

  • Competitive Reaction: Add the this compound-enzyme conjugate to all wells, followed by the addition of either the this compound standards or the metabolite dilutions. Incubate for a specified time (e.g., 1-2 hours) at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for the this compound standard curve.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • For each metabolite, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Metabolite) x 100

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the metabolic fate of this compound, the following diagrams are provided.

Fexofenadine_Metabolism This compound This compound Unchanged ~95% Excreted Unchanged (Feces and Urine) This compound->Unchanged Metabolism ~5% Metabolism (Hepatic) This compound->Metabolism Methyl_Ester This compound Methyl Ester Metabolism->Methyl_Ester Azacyclonol Azacyclonol Metabolite Metabolism->Azacyclonol

Caption: Metabolic pathway of this compound.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Coat_Plate 1. Coat Plate with Capture Antibody Block_Plate 2. Block Non-specific Sites Coat_Plate->Block_Plate Prep_Standards 3. Prepare this compound & Metabolite Standards Block_Plate->Prep_Standards Competitive_Binding 4. Competitive Binding: Standards/Metabolites vs. Enzyme-Conjugate Prep_Standards->Competitive_Binding Wash 5. Wash Unbound Reagents Competitive_Binding->Wash Substrate 6. Add Substrate Wash->Substrate Stop_Reaction 7. Stop Reaction Substrate->Stop_Reaction Measure_Absorbance 8. Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_IC50 9. Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Calculate_CR 10. Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Experimental workflow for cross-reactivity assessment.

Conclusion and Recommendations

The accurate quantification of this compound in biological matrices is paramount for clinical and research applications. While immunoassays offer a rapid and high-throughput method for detection, the potential for cross-reactivity from metabolites, however minor, cannot be disregarded without empirical data. The current lack of published data on the cross-reactivity of this compound's methyl ester and azacyclonol metabolites in commercially available immunoassays presents a significant knowledge gap.

References

Comparative analysis of fexofenadine and cetirizine effects on eosinophil chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the second-generation antihistamines, fexofenadine and cetirizine (B192768), focusing on their effects on eosinophil chemotaxis. This document synthesizes experimental data to elucidate the distinct mechanisms by which these commonly prescribed antiallergic agents modulate the migration of eosinophils, a key cellular component in allergic inflammation.

Executive Summary

Cetirizine has been shown to directly inhibit eosinophil chemotaxis in response to various chemoattractants. In contrast, the available evidence for this compound suggests a more indirect role in reducing eosinophil accumulation at inflammatory sites, primarily by inhibiting the release of eosinophil-attracting chemokines from other cell types. This guide presents the quantitative data supporting these findings, details the experimental methodologies used in key studies, and illustrates the relevant biological pathways.

Quantitative Data on Inhibitory Effects

DrugChemoattractantConcentrationPercent InhibitionIC50Reference
Cetirizine PAF (10⁻⁶ M)0.01 µg/mL47.5 ± 6.1%-[1]
0.1 µg/mL50.8 ± 5.1%[1]
1 µg/mL58.9 ± 6.4%[1]
Cetirizine FMLP--~0.01 µg/mL
Cetirizine PAF--~0.01 µg/mL
Cetirizine Eotaxin10⁻⁸ MTotal Inhibition (dermal)-[2]
10⁻⁷ MTotal Inhibition (lung)-[2]

PAF: Platelet-Activating Factor; FMLP: N-formyl-methionyl-leucyl-phenylalanine; IC50: Half maximal inhibitory concentration.

Experimental Protocols

The majority of the cited studies investigating eosinophil chemotaxis utilize a modification of the Boyden chamber assay. A detailed, generalized protocol is provided below.

Eosinophil Isolation

Eosinophils are typically isolated from the peripheral blood of healthy or allergic donors. A common method involves density gradient centrifugation using Percoll or Histopaque to separate granulocytes. This is often followed by negative immunomagnetic selection to deplete neutrophils, achieving a high purity of eosinophils.

Chemotaxis Assay (Modified Boyden Chamber)

The modified Boyden chamber is a widely used apparatus for studying cell migration.

  • Chamber Setup: The chamber consists of two compartments, upper and lower, separated by a microporous filter (typically with a pore size of 3 to 8 µm).

  • Chemoattractant: A solution containing a chemoattractant (e.g., PAF, FMLP, or eotaxin) is placed in the lower compartment.

  • Cell Suspension: A suspension of purified eosinophils is placed in the upper compartment. For drug-effect studies, the eosinophils are pre-incubated with various concentrations of the drug (e.g., cetirizine or this compound) before being added to the chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period ranging from 1 to 3 hours.

  • Quantification of Migration: After incubation, the filter is removed, fixed, and stained. The number of eosinophils that have migrated through the filter to the lower side is then counted under a microscope. Alternatively, migrated cells can be quantified by measuring eosinophil-specific enzymes like eosinophil peroxidase.

G cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis eosinophil_isolation Eosinophil Isolation (from blood) drug_incubation Pre-incubation with This compound or Cetirizine eosinophil_isolation->drug_incubation upper_chamber Upper Chamber: Eosinophil Suspension drug_incubation->upper_chamber chemoattractant_prep Chemoattractant Solution (e.g., PAF, Eotaxin) lower_chamber Lower Chamber: Chemoattractant chemoattractant_prep->lower_chamber filter Microporous Filter upper_chamber->filter incubation Incubation (37°C, 1-3 hours) lower_chamber->incubation filter->lower_chamber staining Filter Staining incubation->staining counting Microscopic Counting of Migrated Cells staining->counting quantification Quantification of Chemotaxis Inhibition counting->quantification

Experimental workflow for a typical eosinophil chemotaxis assay.

Signaling Pathways in Eosinophil Chemotaxis

Eosinophil chemotaxis is a complex process initiated by the binding of a chemoattractant to its G protein-coupled receptor (GPCR) on the eosinophil surface. This triggers a cascade of intracellular signaling events.

Cetirizine's direct inhibitory effect on eosinophil chemotaxis suggests an interference with these intracellular signaling pathways, independent of its H1-receptor antagonist activity.[3][4] The exact molecular targets of cetirizine within these cascades are not fully elucidated.

This compound , on the other hand, appears to exert its anti-inflammatory effects, in part, by reducing the production of eosinophil chemoattractants, such as RANTES and eotaxin, from nasal fibroblasts and epithelial cells.[5][6] This indicates an upstream effect, reducing the initial chemotactic stimulus.

The diagram below illustrates a simplified signaling pathway for eotaxin-induced eosinophil chemotaxis, highlighting the potential points of intervention for these antihistamines.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade eotaxin Eotaxin fexofenadine_effect This compound (Inhibits Production) eotaxin->fexofenadine_effect ccr3 CCR3 Receptor eotaxin->ccr3 g_protein G-protein Activation ccr3->g_protein pi3k PI3K g_protein->pi3k mapk MAPK (ERK, p38) g_protein->mapk cetirizine_effect Cetirizine (Potential Inhibition) g_protein->cetirizine_effect actin Actin Polymerization pi3k->actin pi3k->cetirizine_effect mapk->actin mapk->cetirizine_effect chemotaxis Eosinophil Chemotaxis actin->chemotaxis

Signaling pathway of eotaxin-induced eosinophil chemotaxis.

Conclusion

The available experimental data indicates that cetirizine and this compound modulate eosinophil chemotaxis through different primary mechanisms. Cetirizine directly inhibits the migration of eosinophils, likely by interfering with intracellular signaling pathways. In contrast, this compound's primary role appears to be the suppression of the production and release of eosinophil chemoattractants from other cell types, thereby reducing the inflammatory stimulus. This comparative analysis underscores the distinct anti-inflammatory profiles of these two widely used antihistamines, providing valuable insights for researchers and drug development professionals in the field of allergic diseases. Further research is warranted to elucidate the precise molecular targets of cetirizine within the chemotactic signaling cascade and to investigate any potential, yet unquantified, direct effects of this compound on eosinophil migration.

References

A Head-to-Head Preclinical Comparison of Fexofenadine and Loratadine in Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two widely used second-generation antihistamines, fexofenadine and loratadine (B1675096). The following sections detail their efficacy in various allergy models, supported by experimental data, to assist in research and development decisions.

Executive Summary

This compound and loratadine are both potent H1 receptor antagonists, but preclinical data reveal key differences in their profiles. This compound generally exhibits a faster onset of action and greater potency in suppressing histamine-induced immediate allergic reactions. Loratadine, while also effective, demonstrates broader anti-inflammatory effects beyond H1 receptor antagonism, notably through the inhibition of key pro-inflammatory signaling pathways. This guide synthesizes the available preclinical data to provide a comprehensive comparative analysis.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from key preclinical allergy models, offering a side-by-side comparison of this compound and loratadine.

Histamine-Induced Wheal and Flare Model

This model assesses the in vivo efficacy of antihistamines in suppressing the characteristic skin reaction to histamine (B1213489).

Table 1: Comparison in the Histamine-Induced Wheal and Flare Model

ParameterThis compoundLoratadineKey Findings
Onset of Flare Suppression 2 hours[1][2]4 hours[1][2]This compound demonstrates a significantly faster onset of action in suppressing the flare response.[1][2]
Wheal and Flare Suppression Superior to loratadine from 1-12 hours post-dose[1][2]Less effective than this compound in the initial hours post-dose.This compound consistently shows greater suppression of both wheal and flare responses compared to loratadine.[1][2]
Overall Wheal Suppression (%) 43.1%15.2%In a study with healthy Japanese volunteers, this compound produced significantly greater overall wheal suppression.[3]
Overall Flare Suppression (%) 43.0%-8.9%This compound showed significant flare suppression, while loratadine did not differ significantly from placebo in this particular study.[3]

Anti-Inflammatory Effects

Beyond their primary antihistaminic action, both drugs exhibit anti-inflammatory properties by modulating the release of various mediators.

Table 2: Comparative Effects on Inflammatory Mediators and Signaling Pathways

TargetThis compoundLoratadineKey Findings
Pro-inflammatory Cytokines Inhibits IL-6 and TNF-α.[4]Inhibits IL-1β, TNF-α, and IL-6.[5][6]Loratadine has been shown to inhibit a slightly broader range of pro-inflammatory cytokines in preclinical models.
Signaling Pathways Inhibits NF-κB signaling.[7]Inhibits NF-κB and MAPK/AP-1 signaling pathways.[1][5]Loratadine demonstrates inhibition of multiple key inflammatory signaling pathways.[1][5]
ICAM-1 Expression Inhibits ICAM-1 expression on conjunctival and nasal epithelial cells.[8][9]Reduces ICAM-1 expression on nasal epithelial cells.Both drugs can modulate the expression of adhesion molecules involved in inflammatory cell recruitment.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited in this guide are provided below.

Histamine-Induced Wheal and Flare Suppression

Objective: To evaluate the in vivo efficacy of an antihistamine in inhibiting the cutaneous reaction to histamine.

Protocol:

  • Healthy volunteers are enrolled in a randomized, double-blind, crossover study.

  • A baseline skin-prick test is performed using a histamine solution (e.g., 1.8 mg/mL).[1][2]

  • The resulting wheal and flare are measured.

  • Subjects are then administered a single dose of this compound, loratadine, or placebo.[1][2]

  • Histamine skin-prick tests are repeated at specified time intervals (e.g., every 20 minutes for the first hour, then hourly) post-dosing.[1][2]

  • The areas of the wheal and flare are measured at each time point to determine the extent and duration of suppression.

Ovalbumin-Induced Allergic Rhinitis in Mice

Objective: To create an animal model of allergic rhinitis to evaluate the efficacy of anti-allergic drugs.

Protocol:

  • BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 0, 7, and 14).

  • Following sensitization, the mice are challenged intranasally with an OVA solution daily for a specified period (e.g., 7-10 days).

  • Test compounds (this compound or loratadine) are administered orally prior to each OVA challenge.

  • Allergic symptoms, such as the frequency of sneezing and nasal rubbing, are counted for a defined period after the final challenge.

  • Nasal lavage fluid and serum are collected to measure levels of inflammatory cells (e.g., eosinophils), allergen-specific IgE, and cytokines (e.g., IL-4, IL-5).

  • Nasal tissues may be collected for histological analysis to assess inflammatory cell infiltration.

Passive Cutaneous Anaphylaxis (PCA) in Rats

Objective: To induce a localized allergic reaction in the skin to assess the inhibitory effects of anti-allergic compounds.

Protocol:

  • Anti-DNP (dinitrophenyl) IgE antibody is injected intradermally into the ear or shaved dorsal skin of rats to sensitize the tissue.

  • After a latent period (typically 24-48 hours) to allow the IgE to bind to mast cells, the test compound (this compound or loratadine) is administered (e.g., orally).

  • Following drug administration, the rats are challenged intravenously with DNP conjugated to a carrier protein (e.g., human serum albumin) along with a dye such as Evans blue.

  • The dye extravasates at the site of the allergic reaction due to increased vascular permeability.

  • After a set time, the animals are euthanized, and the skin at the injection site is removed.

  • The amount of dye that has leaked into the tissue is extracted and quantified spectrophotometrically to measure the extent of the PCA reaction.

Mast Cell Degranulation Assay (RBL-2H3 cells)

Objective: To assess the ability of a compound to inhibit the release of allergic mediators from mast cells in vitro.

Protocol:

  • Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, are cultured in 96-well plates and sensitized overnight with anti-DNP IgE.

  • The cells are washed to remove unbound IgE and then pre-incubated with various concentrations of the test compounds (this compound or loratadine).

  • Degranulation is induced by adding DNP-BSA (bovine serum albumin) to the wells.

  • The release of β-hexosaminidase, a marker for mast cell degranulation, is measured. The supernatant is collected and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • The colorimetric change is measured using a microplate reader, and the percentage of β-hexosaminidase release is calculated relative to control cells lysed to release their total granular content.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the allergic response and the general workflows of the preclinical models described.

G cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 H1 Receptor Signaling cluster_3 Inflammatory Response Allergen Allergen IgE IgE Binding to FcεRI Receptor Allergen->IgE Degranulation Degranulation IgE->Degranulation Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators Histamine Histamine Mediators->Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein Activation H1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (e.g., vasodilation, itching) Ca_PKC->Symptoms NFkB NF-κB Activation Ca_PKC->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Cytokines->Symptoms

Caption: Allergic cascade signaling pathway.

G cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Evaluation Sensitization Sensitize Animal with Allergen (e.g., Ovalbumin) + Adjuvant DrugAdmin Administer Test Compound (this compound/Loratadine) Sensitization->DrugAdmin Challenge Intranasal Allergen Challenge DrugAdmin->Challenge Symptom Record Allergic Symptoms (Sneezing, Nasal Rubbing) Challenge->Symptom Analysis Collect Samples for Analysis (Nasal Lavage, Serum, Tissue) Symptom->Analysis

Caption: Ovalbumin-induced allergic rhinitis model workflow.

G cluster_0 Sensitization cluster_1 Treatment and Challenge cluster_2 Quantification Sensitize Intradermal Injection of Anti-DNP IgE Antibody DrugAdmin Administer Test Compound (this compound/Loratadine) Sensitize->DrugAdmin Challenge Intravenous Injection of DNP-HSA + Evans Blue Dye DrugAdmin->Challenge Extravasation Dye Extravasation at Sensitization Site Challenge->Extravasation Quantify Extract and Quantify Dye from Tissue Extravasation->Quantify

Caption: Passive Cutaneous Anaphylaxis (PCA) model workflow.

G cluster_0 Cell Preparation cluster_1 Treatment and Degranulation cluster_2 Measurement Culture Culture and Sensitize RBL-2H3 Cells with Anti-DNP IgE Incubate Pre-incubate with This compound/Loratadine Culture->Incubate Induce Induce Degranulation with DNP-BSA Incubate->Induce Release Measure β-hexosaminidase Release from Supernatant Induce->Release Calculate Calculate % Inhibition Release->Calculate

Caption: Mast cell degranulation assay workflow.

Conclusion

This comparative guide highlights the distinct preclinical profiles of this compound and loratadine. This compound excels in providing rapid and potent suppression of immediate, histamine-driven allergic responses. In contrast, loratadine, while an effective antihistamine, also possesses broader anti-inflammatory properties through the modulation of multiple signaling pathways. The choice between these agents in a research or development context should be guided by the specific therapeutic goals and the desired balance between potent, rapid antihistaminic effects and broader anti-inflammatory activity. Further head-to-head studies in specific preclinical models of allergic rhinitis and urticaria would be beneficial to provide a more definitive comparative assessment in these contexts.

References

In Vitro Potency of Fexofenadine Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. It is administered as a racemic mixture of two enantiomers: (R)-fexofenadine and (S)-fexofenadine. While the clinical efficacy of the racemic mixture is well-established, a detailed comparison of the in vitro potency of the individual enantiomers at the histamine (B1213489) H1 receptor is crucial for a comprehensive understanding of its pharmacological profile. This guide provides a comparative overview based on available experimental data.

Histamine H1 Receptor Binding Affinity

The primary mechanism of action of this compound is the blockade of the histamine H1 receptor. The binding affinity of a drug to its target receptor is a key indicator of its potency. This is often quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.

Table 1: Histamine H1 Receptor Binding Affinity of Racemic this compound

CompoundReceptorKi (nM)
Racemic this compoundHistamine H110

Note: Data for individual enantiomers is not currently available in publicly accessible research.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the histamine H1 receptor blocks the downstream signaling cascade initiated by histamine. This ultimately prevents the physiological responses associated with allergic reactions. The experimental workflow to determine the in vitro potency of this compound enantiomers typically involves a competitive radioligand binding assay.

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep Preparation of cell membranes expressing Histamine H1 receptors radioligand Incubation with a radiolabeled ligand (e.g., [3H]-mepyramine) prep->radioligand competitor Addition of varying concentrations of unlabeled this compound enantiomers ((R)- or (S)-) radioligand->competitor separation Separation of bound and free radioligand (e.g., filtration) competitor->separation quantification Quantification of bound radioactivity separation->quantification analysis Data analysis to determine IC50 and Ki values quantification->analysis

Caption: Workflow for determining the in vitro potency of this compound enantiomers.

Experimental Protocols

A standard method to determine the binding affinity of the this compound enantiomers to the histamine H1 receptor is a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of (R)-fexofenadine and (S)-fexofenadine for the histamine H1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [3H]-mepyramine (a potent H1 antagonist).

  • Unlabeled ligands: (R)-fexofenadine, (S)-fexofenadine, and a known H1 antagonist as a positive control (e.g., diphenhydramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared and protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: A fixed concentration of [3H]-mepyramine and varying concentrations of the unlabeled competitor ((R)-fexofenadine or (S)-fexofenadine) are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Discussion

The lack of publicly available, direct comparative in vitro potency data for the this compound enantiomers represents a knowledge gap. Such data would be invaluable for a more complete understanding of the structure-activity relationship of this compound and could inform the development of future antihistamines. Further research focusing on the stereoselective binding of this compound to the histamine H1 receptor is warranted.

A Comparative Guide to the Bioanalytical Method Validation of Fexofenadine Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of fexofenadine in various biological matrices, including human plasma, serum, urine, and tissue. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to support pharmacokinetic, bioequivalence, and drug transporter studies. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), recognized for its high sensitivity and selectivity.

Performance Comparison of Validated this compound Assays

The performance of a bioanalytical method is assessed through a series of validation parameters as stipulated by regulatory guidelines. The following tables summarize the key performance characteristics of LC-MS/MS methods for this compound quantification in human plasma/serum and urine, compiled from various studies.

Table 1: Method Validation Parameters for this compound in Human Plasma & Serum
ParameterMethod 1 (LC-MS/MS)[1]Method 2 (UPLC-MS/MS)[2]Method 3 (LC-MS/MS)[3]Method 4 (LC-MS)[4]
Matrix Human PlasmaHuman SerumHuman PlasmaHuman Plasma
Linearity Range 1 - 500 ng/mL1.0 - 500.0 ng/mL1 - 1000 ng/mL3 - 1500 ng/mL
Correlation (r²) > 0.99≥ 0.998LinearNot Specified
LLOQ 1 ng/mL1.0 ng/mL1 ng/mL3 ng/mL
Intra-day Precision < 15%Within ±15%< 10.4%1.05 - 12.56%
Inter-day Precision < 15%Within ±15%< 15.4%Not Specified
Intra-day Accuracy Within ±15%Within ±15%Not Specified82.00 - 109.07%
Inter-day Accuracy Within ±15%Within ±15%Not SpecifiedNot Specified
Recovery Not Specified93% - 98%Not SpecifiedNot Specified
Table 2: Method Validation Parameters for this compound in Human Urine
ParameterMethod 1 (LC-MS/MS)[5][6]Method 2 (LC-MS)[7]
Matrix Human UrineHuman Urine
Linearity Range 0.02 - 10 µg/mL1 - 500 ng/mL
Correlation (r²) Not SpecifiedNot Specified
LLOQ 1.0 ng in 50 µL[6]1 ng/mL
Precision Not Specified< 5% (RSD) at LLOQ
Accuracy Not SpecifiedNot Specified
Recovery Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. Below are representative protocols for sample preparation and chromatographic analysis of this compound in different matrices.

Protocol 1: this compound in Human Plasma via Protein Precipitation[1][3]

This method offers a rapid and straightforward approach for sample clean-up.

  • Sample Preparation:

    • To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., This compound-d6 (B602463) or losartan)[1][3].

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • The resulting filtrate can be diluted further before injection if necessary[1].

  • LC-MS/MS Conditions:

    • Chromatographic Column: Gemini C18 (50 x 2.0 mm, 5 µm) or Eclipse XDB-C8[1][3].

    • Mobile Phase: A mixture of 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in deionized water and methanol (B129727) (e.g., 35:65, v/v)[1].

    • Flow Rate: 0.2 mL/min[1].

    • Injection Volume: 15 µL.

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • This compound: m/z 502.3 → 466.3

      • This compound-d6 (IS): m/z 508.3 → 472.3

Protocol 2: this compound in Human Urine via Solid-Phase Extraction (SPE)[6]

SPE is utilized for a cleaner extraction, which is often necessary for complex matrices like urine.

  • Sample Preparation:

    • Condition a C18 SPE cartridge.

    • Load 50 µL of the urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard from the cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS Conditions:

    • Chromatographic Column: LUNA CN (10 cm x 2.0 mm, 3 µm)[6].

    • Mobile Phase: A gradient of (A) 12 mM ammonium acetate in water and (B) acetonitrile[6].

    • Mass Spectrometry: Operated in the selected ion monitoring (SIM) mode using the respective MH+ ions.

    • Monitored Ions:

      • This compound: m/z 502.3

      • Internal Standard (MDL 026042): m/z 530.3[6]

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure its reliability for the intended application. The workflow diagram below illustrates the key stages involved.

G Bioanalytical Method Validation Workflow for this compound cluster_prep Method Development & Preparation cluster_validation Core Validation Experiments cluster_application Method Application ReferenceStd Reference Standard & IS Preparation SamplePrep Sample Preparation Optimization (e.g., Protein Precipitation, SPE) ReferenceStd->SamplePrep LCMS_Opt LC-MS/MS Condition Optimization (Column, Mobile Phase, MRM) SamplePrep->LCMS_Opt Selectivity Selectivity & Specificity LCMS_Opt->Selectivity Linearity Calibration Curve & Linearity Selectivity->Linearity LLOQ LLOQ Determination Linearity->LLOQ Accuracy Accuracy & Precision (Intra- & Inter-day) LLOQ->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability StudySamples Analysis of Study Samples (e.g., PK or BE studies) Stability->StudySamples DataAnalysis Data Analysis & Reporting StudySamples->DataAnalysis

Caption: Workflow for this compound bioanalytical method validation.

Analysis in Tissue Matrices

While less common, the quantification of this compound in tissue is critical for understanding tissue distribution and target site concentration. Methodologies often involve homogenization of the tissue followed by protein precipitation or more rigorous extraction techniques. A study on cell lysates, a related matrix, employed acetonitrile precipitation for sample cleanup with an LC-MS/MS method demonstrating a linear range of 1-500 ng/mL and an LLOQ of 1 ng/mL[7]. Researchers developing methods for tissues can adapt the principles from plasma and urine assays, with special attention to homogenization efficiency and the assessment of matrix effects specific to the tissue type (e.g., brain, liver, kidney). The validation for tissue homogenates would follow the same rigorous parameters outlined in the workflow above.

References

A Comparative Analysis of Fexofenadine and Other Second-Generation Antihistamines on Cytokine Release Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of fexofenadine's ability to inhibit cytokine release versus other prominent second-generation antihistamines. The following data, compiled from a range of in-vitro and in-vivo studies, is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the anti-inflammatory properties of these commonly used drugs.

Executive Summary

Second-generation antihistamines are primarily known for their histamine (B1213489) H1 receptor antagonism. However, emerging evidence increasingly points to their broader anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine release from various immune cells. This is a critical aspect of their therapeutic efficacy in allergic conditions, which are characterized by both immediate histamine-mediated symptoms and a late-phase inflammatory response driven by cytokines. This guide synthesizes experimental data on this compound and its counterparts—cetirizine (B192768), levocetirizine, loratadine, desloratadine, rupatadine, and bilastine (B1667067)—to provide a comparative overview of their cytokine-suppressing capabilities.

Comparative Data on Cytokine Inhibition

The following tables summarize the inhibitory effects of this compound and other second-generation antihistamines on the release of various cytokines. The data is collated from multiple studies and presented to highlight the comparative potency and spectrum of activity.

Table 1: Inhibition of Pro-Inflammatory Cytokines by Second-Generation Antihistamines

AntihistamineCytokine(s) InhibitedCell TypeNotable Findings
This compound IL-1β, IL-6, TNF-α, IL-8, GM-CSF, sICAM-1Human Nasal Epithelial Cells, Fibroblasts, T-cellsThis compound has been shown to significantly attenuate the release of IL-8, GM-CSF, and sICAM-1 from human nasal epithelial cells.[1] It also demonstrates a dose-dependent decrease in spontaneous IL-6 release from fibroblasts.[2] In a nasal allergen challenge model, this compound significantly inhibited IL-6 and TNF-α levels.[3] Furthermore, it has been found to suppress IL-12-induced IFN-γ production and IL-4-induced IL-5 production in T-cells.[4] Recent studies also highlight its ability to inhibit TNF-α signaling by targeting cytosolic phospholipase A2 (cPLA2).[5]
Cetirizine IL-1β, IL-6, IL-8, TNF-α, GM-CSFHuman Mast Cells, Eosinophils, Airway Epithelial CellsCetirizine has demonstrated inhibitory effects on the release of various cytokines from human mast cells. It can also inhibit IL-5-dependent eosinophil survival. Studies on airway epithelial cells show that at higher concentrations, cetirizine can reduce the release of GM-CSF and IL-8.
Levocetirizine IL-1β, IL-6, IL-7, IL-8, TNF-α, Stem Cell FactorEosinophils, Airway Epithelial Cells, T-cellsLevocetirizine has been shown to attenuate the production of IL-1β, IL-7, and stem cell factor in lipopolysaccharide-stimulated human eosinophils. It also inhibits rhinovirus-induced IL-6 and IL-8 expression in airway epithelial cells. In a murine model of allergic conjunctivitis, it reduced TNF-α expression.
Loratadine IL-4, IL-5, IL-6, IL-8, TNF-αT-cells, MacrophagesLoratadine has been found to partially suppress IL-12-induced expression of IFN-γ and inhibit IL-4-induced expression of IL-5 in T-cells. It also exhibits anti-inflammatory activity by suppressing the AP-1 and NF-κB signaling pathways, thereby reducing the expression of pro-inflammatory genes.
Desloratadine IL-4, IL-5, IL-6, IL-8, IL-13, TNF-α, GM-CSFHuman Mast Cells, BasophilsDesloratadine has shown potent inhibitory effects on cytokine release from human mast cells, with its potency being greater than dexamethasone (B1670325) in some cases. It is particularly effective at inhibiting the generation of IL-4 and IL-13 from human basophils, being nearly six to seven times more potent than its effect on histamine and LTC4 release. It also inhibits basal and histamine-stimulated NF-κB activity.
Rupatadine IL-6, IL-8, IL-10, IL-13, TNF-α, VEGFHuman Mast CellsRupatadine effectively inhibits the release of a broad range of cytokines including IL-6, IL-8, IL-10, IL-13, and TNF-α from human mast cells. It also inhibits the release of histamine and vascular endothelial growth factor (VEGF). Its dual antagonism of histamine H1 and PAF receptors contributes to its potent anti-inflammatory effects.
Bilastine IL-6, IL-17In-vivo (Chronic Spontaneous Urticaria patients)In a clinical study on patients with chronic spontaneous urticaria, treatment with bilastine resulted in a significant reduction in serum levels of IL-6 and IL-17, suggesting a disease-modifying role.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols commonly employed in the cited studies for assessing cytokine release.

Human Mast Cell (HMC-1) Cytokine Release Assay
  • Cell Culture: Human mast cell line 1 (HMC-1) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Pre-incubation: HMC-1 cells are pre-incubated with varying concentrations of the test antihistamine (e.g., this compound, desloratadine) or a vehicle control for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated to release cytokines using a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187) for a duration ranging from 6 to 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-4, IL-6, IL-8, GM-CSF, TNF-α) in the supernatants is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Human Basophil Cytokine Release Assay
  • Basophil Enrichment: Basophils are isolated and enriched from the peripheral blood of healthy human donors.

  • Pre-incubation: The enriched basophils are pre-treated with different concentrations of the antihistamine (e.g., desloratadine) for a short duration (e.g., 15 minutes).

  • Stimulation: Cytokine release is induced by stimulating the basophils with agents such as anti-IgE antibody, calcium ionophore, or IL-3.

  • Supernatant Harvesting: Culture supernatants are collected after a 4-hour incubation for the measurement of histamine, LTC4, and IL-4, and after a 20-hour incubation for IL-13.

  • Mediator and Cytokine Measurement: Histamine levels are determined by fluorimetry, LTC4 by radioimmunoassay (RIA), and IL-4 and IL-13 by ELISA.

Nasal Allergen Challenge Model
  • Patient Selection: Patients with a history of seasonal allergic rhinitis are recruited for the study.

  • Treatment: Participants are administered a single dose of the antihistamine (e.g., this compound) or a placebo in a double-blind, randomized manner.

  • Nasal Challenge: After a specific time (e.g., 6 hours) post-treatment, an allergen-specific nasal challenge is performed.

  • Sample Collection: Nasal secretions or lavage fluid are collected at set time points after the challenge.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α in the collected samples are quantified by ELISA.

Signaling Pathways and Mechanisms of Action

The inhibitory effects of second-generation antihistamines on cytokine release are mediated through various signaling pathways. Understanding these mechanisms provides deeper insight into their anti-inflammatory properties beyond H1-receptor antagonism.

This compound's Inhibition of the TNF-α/cPLA2/NF-κB Pathway

This compound has been shown to inhibit TNF-α signaling, a key pathway in inflammation. It achieves this by targeting cytosolic phospholipase A2 (cPLA2), an enzyme involved in the production of arachidonic acid, a precursor for inflammatory mediators. By binding to cPLA2, this compound inhibits its phosphorylation and subsequent activation, which in turn suppresses the downstream activation of the NF-κB signaling pathway. This leads to a reduction in the expression of NF-κB-dependent pro-inflammatory cytokines.

fexofenadine_pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR cPLA2 cPLA2 TNFR->cPLA2 Activates NF_kB NF-κB cPLA2->NF_kB Activates This compound This compound This compound->cPLA2 Inhibits Nucleus Nucleus NF_kB->Nucleus Translocation Cytokine_Gene Pro-inflammatory Cytokine Genes Cytokines Cytokine Release (IL-1β, IL-6, TNF-α) Cytokine_Gene->Cytokines Transcription & Translation

This compound's inhibitory action on the TNF-α signaling pathway.

General Experimental Workflow for In-Vitro Cytokine Inhibition Assay

The following diagram illustrates a typical workflow for an in-vitro experiment designed to assess the effect of an antihistamine on cytokine release from immune cells.

experimental_workflow start Start cell_culture Immune Cell Culture (e.g., Mast Cells, Basophils) start->cell_culture pre_incubation Pre-incubation with Antihistamine cell_culture->pre_incubation stimulation Stimulation of Cells (e.g., Allergen, PMA/Ionomycin) pre_incubation->stimulation incubation Incubation (Time & Temperature Controlled) stimulation->incubation supernatant_collection Collection of Supernatant incubation->supernatant_collection cytokine_quantification Cytokine Quantification (ELISA) supernatant_collection->cytokine_quantification data_analysis Data Analysis and Comparison cytokine_quantification->data_analysis end End data_analysis->end

A generalized workflow for in-vitro cytokine inhibition assays.

Conclusion

The available evidence indicates that second-generation antihistamines, including this compound, possess significant anti-inflammatory properties that extend beyond their primary function as H1 receptor antagonists. This compound demonstrates a broad-spectrum inhibitory effect on the release of key pro-inflammatory cytokines from various cell types. While direct, head-to-head comparative studies under standardized conditions are limited, the existing data suggests that this compound is a potent inhibitor of cytokine release, comparable to other agents in its class. Its unique mechanism of inhibiting the TNF-α signaling pathway via cPLA2 highlights a distinct molecular basis for its anti-inflammatory effects. This comparative guide underscores the importance of considering the cytokine-modulating activities of second-generation antihistamines in both research and clinical contexts. Further investigation into these mechanisms will undoubtedly pave the way for more targeted and effective treatments for allergic and inflammatory diseases.

References

Establishing fexofenadine as a negative control for studies on cognitive impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fexofenadine and first-generation antihistamines, establishing this compound as a reliable negative control for studies investigating cognitive impairment. The following sections present experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Rationale for a Non-Impairing Negative Control

In clinical research, particularly in studies evaluating the cognitive side effects of novel therapeutics, the use of appropriate controls is paramount. A negative control, a substance that is not expected to produce the measured effect, is crucial for establishing a baseline and ensuring the validity of the experimental findings. First-generation antihistamines, such as diphenhydramine, are well-documented to cause sedation and cognitive impairment due to their ability to cross the blood-brain barrier and antagonize central histamine (B1213489) H1 receptors.[1][2][3] In contrast, this compound, a second-generation antihistamine, is specifically designed to have minimal central nervous system (CNS) penetration, making it an ideal candidate for a negative control in cognitive safety studies.[4][5]

Comparative Cognitive Performance Data

Multiple double-blind, placebo-controlled studies have demonstrated the non-impairing nature of this compound compared to first-generation antihistamines. The following tables summarize key quantitative data from these studies.

Table 1: Effects on Attention and Reaction Time (Test of Variables of Attention - TOVA)

TreatmentMean Response Time (ms)Omission ErrorsCommission Errors
Placebo BaselineBaselineBaseline
This compound (180 mg) No significant change from baselineNo significant change from baselineNo significant difference from placebo
Diphenhydramine (50 mg) Increased (p = 0.0230)Increased (p = 0.0398)Significantly more than this compound (p = 0.0354)
Data from a study involving 42 subjects in a crossover design.

Table 2: Effects on Psychomotor Performance and Vigilance in Aviation Personnel

TreatmentMean Hit Reaction Time (Adjusted Mean Difference ± SE)Omission & Commission ErrorsDelayed Recall Accuracy
This compound (180 mg) vs. Diphenhydramine (50 mg) -10.5 ± 6.8 ms (B15284909) (faster, p = 0.127)Faster and better performance (p < 0.05)Better (p = 0.023)
Data from a double-blind, randomized, placebo-controlled crossover study with 42 healthy naval aviation personnel.

Table 3: Subjective Drowsiness Ratings (Visual Analog Scale - VAS)

TreatmentSubjective Drowsiness (VAS Rating)
Placebo Baseline
This compound (180 mg) No significant change from baseline
Diphenhydramine (50 mg) Increased (p = 0.0065) compared to placebo
Data from a study where subjects rated their drowsiness on a visual analog scale.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies.

Double-Blind, Placebo-Controlled, Randomized Crossover Study Design

This study design is a robust method for comparing the effects of different treatments within the same subjects, thereby minimizing inter-individual variability.

  • Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include a history of cognitive or psychiatric disorders, current use of psychoactive medications, and known sensitivities to the study drugs.

  • Randomization and Blinding: Participants are randomly assigned to a sequence of treatments, which includes this compound, a first-generation antihistamine (e.g., diphenhydramine), and a placebo. Both the participants and the researchers administering the tests are blinded to the treatment being given in each period.

  • Treatment Periods and Washout: Each treatment is administered for a specific period, followed by a "washout" period of sufficient duration to ensure the complete elimination of the drug from the body before the next treatment period begins. This prevents carryover effects.

  • Cognitive and Psychomotor Testing: A battery of standardized tests is administered at baseline and at specific time points after drug administration (e.g., 1, 3, and 6 hours post-dose).

Test of Variables of Attention (TOVA)

The TOVA is a computerized continuous performance test used to measure attention and inhibitory control.

  • Procedure: The test presents visual or auditory stimuli to the participant over a period of approximately 21.6 minutes. The participant is instructed to respond to a specific target stimulus and withhold a response to a non-target stimulus.

  • Key Metrics:

    • Response Time: The speed at which the participant responds to the target stimulus.

    • Omission Errors: The failure to respond to a target stimulus, indicating inattention.

    • Commission Errors: Responding to a non-target stimulus, indicating impulsivity or a failure of inhibitory control.

    • Response Time Variability: The consistency of response times throughout the test.

Symbol Digit Modalities Test (SDMT)

The SDMT is a test of processing speed, attention, and working memory.

  • Procedure: The participant is presented with a key that pairs symbols with numbers. They are then given a series of symbols and are required to write the corresponding number for each symbol as quickly as possible within a set time limit (typically 90 seconds).

  • Key Metric: The number of correct symbol-digit substitutions within the time limit.

Subjective Drowsiness Assessment (Visual Analog Scale - VAS)

The VAS is a simple and widely used tool for measuring subjective experiences like drowsiness and fatigue.

  • Procedure: Participants are presented with a horizontal line, typically 100mm in length, with "Not at all drowsy" at one end and "Extremely drowsy" at the other. They are asked to mark a point on the line that corresponds to their current level of drowsiness.

  • Key Metric: The distance of the mark from the "Not at all drowsy" end is measured in millimeters to provide a quantitative score.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Central Nervous System (CNS) cluster_1 Blood-Brain Barrier cluster_2 Periphery (Bloodstream) H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Histamine PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Wakefulness, Alertness) Ca->Neuronal_Excitation PKC->Neuronal_Excitation BBB Endothelial Cells (P-glycoprotein efflux pump) BBB->H1R Antagonizes Diphenhydramine Diphenhydramine (1st Gen Antihistamine) Diphenhydramine->BBB Crosses BBB This compound This compound (2nd Gen Antihistamine) This compound->BBB Actively effluxed by P-gp G cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 cluster_period3 Treatment Period 3 Start Start: Recruit Healthy Volunteers Screening Screening & Informed Consent Start->Screening Baseline Baseline Cognitive Testing Screening->Baseline Randomization Randomization to Treatment Sequence Baseline->Randomization Admin1 Administer Treatment A (this compound / Diphenhydramine / Placebo) Randomization->Admin1 PostDose1 Post-Dose Cognitive Testing (e.g., 1, 3, 6 hours) Admin1->PostDose1 Washout1 Washout Period PostDose1->Washout1 Admin2 Administer Treatment B (this compound / Diphenhydramine / Placebo) Washout1->Admin2 PostDose2 Post-Dose Cognitive Testing Admin2->PostDose2 Washout2 Washout Period PostDose2->Washout2 Admin3 Administer Treatment C (this compound / Diphenhydramine / Placebo) Washout2->Admin3 PostDose3 Post-Dose Cognitive Testing Admin3->PostDose3 Analysis Data Analysis (Compare cognitive performance across treatments) PostDose3->Analysis

References

Safety Operating Guide

Proper Disposal of Fexofenadine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of fexofenadine is a critical aspect of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental impact and ensure regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, based on current regulatory guidance and environmental impact data.

Procedural Guidance for this compound Disposal

This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA). Disposal procedures should align with federal, state, and local regulations for non-hazardous pharmaceutical waste. The following steps outline the recommended disposal process for this compound in a laboratory setting.

Step 1: Waste Classification

The initial step is to determine if the this compound waste is classified as hazardous. While some safety data sheets may broadly categorize it as hazardous to the aquatic environment, the U.S. Food and Drug Administration (FDA) environmental risk assessment for this compound concluded that it is not expected to be toxic to aquatic organisms at anticipated environmental concentrations[1]. Therefore, in most laboratory contexts, this compound waste can be managed as non-hazardous pharmaceutical waste. However, it is crucial to consult your institution's specific waste management policies and local regulations, as they may have more stringent requirements.

Step 2: Preferred Disposal Method: Drug Take-Back Programs

The most environmentally sound method for disposing of unused or expired this compound is through a registered drug take-back program. These programs are designed to collect and safely dispose of pharmaceuticals, often through incineration, which effectively destroys the active pharmaceutical ingredients. Information on authorized collection sites can typically be found through the DEA's website or local pharmacies and waste management authorities.

Step 3: On-Site Disposal (When Take-Back Programs are Unavailable)

If a drug take-back program is not accessible, this compound can be disposed of in the trash with specific precautions to prevent accidental ingestion or environmental release.

  • Do Not Flush: this compound should not be flushed down the toilet or drain. While the FDA maintains a "flush list" for certain high-risk medications, this compound is not on it. Flushing can introduce the active compound into the water supply, and wastewater treatment plants may not completely remove it[2].

  • Deactivation and Containment:

    • Remove the this compound from its original container.

    • Mix the solid tablets or capsules with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and helps to prevent diversion.

    • Place the mixture in a sealed container, such as a resealable plastic bag or an empty container with a secure lid.

  • Final Disposal:

    • The sealed container can then be placed in the municipal solid waste (trash).

    • Before disposing of the original prescription bottle, be sure to remove or obscure all personal information from the label to protect patient privacy.

Environmental Impact and Ecotoxicity Data

The FDA conducted an environmental assessment for this compound hydrochloride as part of the new drug application process[1]. The assessment included studies on its potential toxicity to various aquatic organisms. The results indicated that this compound is not expected to pose a significant risk to the aquatic environment at the concentrations predicted from patient use and disposal[1][3].

Organism Test Duration Endpoint Result (µg/L) Reference
Algae72 hoursEC50 (biomass)>200,000
FishNot SpecifiedNot SpecifiedNot Specified in Public Documents
DaphniaNot SpecifiedNot SpecifiedNot Specified in Public Documents
MicrobesNot SpecifiedInhibitionNot expected at environmental concentrations

EC50: The concentration of a substance that causes a 50% effect on the tested organisms.

Experimental Protocols

Detailed experimental protocols for the ecotoxicity studies cited in the FDA's environmental assessment are not publicly available. The assessment summarizes that the toxicity of this compound HCl to environmental organisms (fish, Daphnia, and algae) was characterized, and microbial inhibition studies were also conducted. The studies were performed in accordance with 21 CFR Part 25, which outlines the requirements for environmental assessments of drug products.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

FexofenadineDisposal start This compound Waste Generated check_local_policy Consult Institutional and Local Regulations start->check_local_policy is_hazardous Classified as Hazardous? check_local_policy->is_hazardous hazardous_waste Dispose as Hazardous Pharmaceutical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_waste No (per FDA Assessment) end Disposal Complete hazardous_waste->end take_back_available Is a Drug Take-Back Program Available? non_hazardous_waste->take_back_available use_take_back Utilize Authorized Take-Back Program take_back_available->use_take_back Yes on_site_disposal On-Site Disposal Protocol take_back_available->on_site_disposal No remove_pii Remove Personal Information from Original Container use_take_back->remove_pii do_not_flush DO NOT FLUSH on_site_disposal->do_not_flush mix_with_unpalatable Mix with Unpalatable Substance (e.g., coffee grounds) do_not_flush->mix_with_unpalatable seal_container Place in a Sealed Container mix_with_unpalatable->seal_container dispose_in_trash Dispose in Municipal Solid Waste (Trash) seal_container->dispose_in_trash dispose_in_trash->remove_pii remove_pii->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Fexofenadine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of pharmaceutical compounds like Fexofenadine is paramount. This guide provides immediate, procedural, and step-by-step instructions for the safe use, handling, and disposal of this compound in a laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.

Protection TypeRecommended EquipmentAdditional Guidance
Eye/Face Protection Chemical safety goggles or glasses.[1][2]For larger scale operations or where splashing is possible, a full-face shield may be required for supplementary protection.[1] It is advisable to have an eye wash station readily accessible.
Skin Protection Impervious gloves and appropriate protective clothing to prevent skin exposure.[2] A lab coat should be worn.Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection A dust respirator is recommended, particularly when cleaning up spills or if dust generation is likely.[1] In well-ventilated areas, respiratory protection may not be needed under normal use conditions.[2]Ensure adequate ventilation, such as using a chemical fume hood, to avoid inhalation of dust.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound in the laboratory is crucial for safety and to maintain the integrity of the compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area.[2] For procedures that may generate dust, use a chemical fume hood or an enclosed local exhaust ventilation system.[1]

  • Ensure that a safety shower and eyewash station are easily accessible.

  • Before handling, obtain and read the Safety Data Sheet (SDS) for this compound.

2. Safe Handling Procedures:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid the formation of dust.[2] When weighing or transferring powder, do so carefully to minimize airborne particles.

  • Keep the container tightly closed when not in use.[2]

3. Storage:

  • Store this compound in a cool, well-ventilated area in a tightly sealed container.

  • Protect from light.[2] Some sources recommend storing in a freezer to maintain product quality.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

4. In Case of a Spill:

  • Minor Spills:

    • Avoid breathing dust and contact with skin and eyes.[1]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

    • Use dry clean-up procedures and avoid generating dust.[1] You can dampen the spill with water to prevent dusting before sweeping.[1]

    • Vacuum or sweep up the material and place it in a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate personnel from the area.

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Wear appropriate PPE, including a respirator.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. General Principles:

  • This compound and its container may be considered hazardous waste and must be disposed of accordingly.[1]

  • All waste disposal must be handled in accordance with local, state, and federal regulations.[1]

  • Do not let the product enter drains or water courses.

2. Disposal of Unused this compound:

  • The preferred method for disposal is through a licensed professional waste disposal service.

  • If a take-back program is not available, you can dispose of small quantities in the trash by following these steps:

    • Remove the this compound from its original container.

    • Mix the powder with an undesirable substance such as used coffee grounds or cat litter.[3][4][5] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealable plastic bag or other container to prevent it from leaking.[3][4]

    • Dispose of the sealed container in the household trash.[5]

3. Disposal of Empty Containers:

  • Before disposing of the original container, remove or scratch out all personal and identifying information from the label to protect privacy.[4][5]

  • Puncture containers to prevent re-use before disposing of them in an authorized landfill.[1]

Experimental Workflow for Handling this compound

Fexofenadine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Transfer (Minimize Dust) prep_workspace->handling_weigh handling_procedure Perform Experiment handling_weigh->handling_procedure handling_store Store Securely handling_procedure->handling_store spill_contain Contain Spill handling_procedure->spill_contain If Spill Occurs cleanup_decontaminate Decontaminate Workspace handling_store->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Methods cleanup_waste->cleanup_dispose spill_clean Clean Up with Appropriate PPE spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fexofenadine
Reactant of Route 2
Fexofenadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.